molecular formula C3H2O7P-3 B1236182 Phosphohydroxypyruvate

Phosphohydroxypyruvate

カタログ番号: B1236182
分子量: 181.02 g/mol
InChIキー: LFLUCDOSQPJJBE-UHFFFAOYSA-K
注意: 研究専用です。人間または獣医用ではありません。
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説明

Phosphohydroxypyruvate (3PHP), also known as 3-phosphohydroxypyruvate or phosphohydroxypyruvic acid, is a crucial biochemical intermediate in the phosphorylated pathway of serine biosynthesis . This pathway is the primary route for de novo L-serine synthesis, particularly in the central nervous system . The compound is generated from the glycolytic intermediate 3-phosphoglycerate (3-PG) in a reversible, NAD+/NADH-dependent reaction catalyzed by the enzyme phosphoglycerate dehydrogenase (PHGDH) . This first step is the rate-limiting step in the conversion of 3-PG to serine . In the subsequent step of the pathway, this compound is converted to phosphoserine by phosphoserine aminotransferase (PSAT1), with glutamate serving as the amino group donor . This places 3PHP at a critical metabolic branch point, shunting carbon from central glycolysis into the production of serine and its downstream metabolites. The serine synthesis pathway, and thus this compound, is of significant research interest in oncology. The enzyme PHGDH, which produces 3PHP, is overexpressed in various cancers, including breast cancer and melanoma . This overexpression diverts metabolic flux to support the production of serine and glycine, which are required for the synthesis of nucleotides, lipids, and other cellular building blocks that facilitate rapid tumor cell proliferation . Consequently, 3PHP is a key metabolite for studying metabolic reprogramming in cancer and for investigating PHGDH as a potential therapeutic target . Furthermore, research into serine biosynthesis disorders, such as 3-phosphoglycerate dehydrogenase deficiency, which presents with severe neurological symptoms, also underscores the biological importance of this compound and its pathway . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C3H2O7P-3

分子量

181.02 g/mol

IUPAC名

2-oxo-3-phosphonatooxypropanoate

InChI

InChI=1S/C3H5O7P/c4-2(3(5)6)1-10-11(7,8)9/h1H2,(H,5,6)(H2,7,8,9)/p-3

InChIキー

LFLUCDOSQPJJBE-UHFFFAOYSA-K

SMILES

C(C(=O)C(=O)[O-])OP(=O)([O-])[O-]

正規SMILES

C(C(=O)C(=O)[O-])OP(=O)([O-])[O-]

同義語

3-phosphohydroxypyruvate
phosphohydroxypyruvic acid

製品の起源

United States

Foundational & Exploratory

Phosphohydroxypyruvate: A Linchpin in the Phosphorylated Serine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of phosphohydroxypyruvate's central role in the de novo synthesis of L-serine via the phosphorylated pathway. It details the enzymatic steps, regulatory mechanisms, and quantitative parameters of this crucial metabolic route. The guide also offers detailed experimental protocols for the characterization of the pathway's key enzymes, aiming to support research and development in fields ranging from oncology to neurology.

Introduction to Serine Biosynthesis

L-serine, classified as a non-essential amino acid, is fundamental to a multitude of cellular processes. It is a primary building block for proteins and lipids (phosphatidylserine and sphingolipids) and serves as a crucial precursor for the synthesis of other amino acids, including glycine (B1666218) and cysteine. Furthermore, the serine biosynthesis pathway is a major contributor to one-carbon metabolism by generating 5,10-methylenetetrahydrofolate, which is essential for the synthesis of purines, pyrimidines, and for methylation reactions.

In various organisms, including humans and plants, serine can be synthesized through several routes. The predominant and most conserved route for de novo synthesis is the phosphorylated pathway , which branches from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PGA). This pathway is particularly significant in proliferating cells, such as cancer cells, making it a key area of interest for therapeutic development. Two other pathways, the glycerate pathway and the photorespiratory pathway (in plants), also contribute to serine pools. This guide focuses exclusively on the phosphorylated pathway, where 3-phosphohydroxypyruvate (3-PHP) is the pivotal intermediate.

The Phosphorylated Pathway: A Step-by-Step Analysis

The conversion of 3-PGA to L-serine is a three-step enzymatic cascade. This compound is the product of the first reaction and the substrate for the second, placing it at the core of the pathway.

Step 1: Synthesis of 3-Phosphohydroxypyruvate

The pathway is initiated by the enzyme D-3-phosphoglycerate dehydrogenase (PHGDH, EC 1.1.1.95) , which catalyzes the NAD⁺-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. This reaction is the first committed and rate-limiting step of the pathway. The equilibrium of this reaction favors the reverse reaction toward 3-PGA; however, the pathway is driven forward by the rapid consumption of 3-phosphohydroxypyruvate in the subsequent step. In many organisms, PHGDH is subject to allosteric feedback inhibition by the final product, L-serine, which helps regulate the metabolic flux into the pathway.

Step 2: Transamination of 3-Phosphohydroxypyruvate

Next, phosphoserine aminotransferase (PSAT, EC 2.6.1.52) catalyzes the reversible transamination of 3-phosphohydroxypyruvate to form O-phospho-L-serine (3-PS). This reaction requires glutamate (B1630785) as the amino group donor, which is concomitantly converted to α-ketoglutarate (2-oxoglutarate). As a pyridoxal-5'-phosphate (PLP)-dependent enzyme, PSAT operates via a ping-pong kinetic mechanism. This step effectively links carbon metabolism from glycolysis to nitrogen metabolism.

Step 3: Dephosphorylation to L-Serine

The final and irreversible step is the hydrolysis of O-phospho-L-serine by phosphoserine phosphatase (PSPH, EC 3.1.3.3) to yield L-serine and inorganic phosphate (B84403). PSPH is a magnesium-dependent hydrolase and its action commits the molecule to the serine pool.

Phosphorylated_Serine_Pathway The Phosphorylated Pathway of Serine Biosynthesis pga 3-Phosphoglycerate (from Glycolysis) phgdh_node PHGDH (EC 1.1.1.95) pga->phgdh_node php 3-Phosphohydroxypyruvate psat_node PSAT (EC 2.6.1.52) php->psat_node pser O-Phospho-L-serine psph_node PSPH (EC 3.1.3.3) pser->psph_node ser L-Serine ser_feedback (-) Feedback Inhibition ser->ser_feedback phgdh_node->php nadh_out NADH + H+ phgdh_node->nadh_out psat_node->pser akg_out α-Ketoglutarate psat_node->akg_out psph_node->ser pi_out Pi psph_node->pi_out nad_in NAD+ nad_in->phgdh_node glu_in Glutamate glu_in->psat_node h2o_in H₂O h2o_in->psph_node ser_feedback->phgdh_node

Caption: The three-step enzymatic conversion of 3-PGA to L-Serine.

Quantitative Analysis of Pathway Enzymes

The efficiency and regulation of the serine biosynthesis pathway are dictated by the kinetic properties of its constituent enzymes. Understanding these parameters is critical for metabolic modeling and for the design of targeted inhibitors. The following tables summarize key kinetic data for PHGDH, PSAT, and PSPH from various organisms.

Table 1: Kinetic Parameters of 3-Phosphoglycerate Dehydrogenase (PHGDH)

Organism Substrate K_m V_max Inhibitor K_i Reference
Homo sapiens 3-PGA ~220 µM - L-Serine ~2-4 µM
Homo sapiens NAD⁺ ~70 µM - - -
E. coli 3-PGA 60 µM 110 U/mg L-Serine 2 µM

| A. thaliana | NAD⁺ | 0.31 mM | 0.36 U/mg | L-Serine | Yes | |

Table 2: Kinetic Parameters of Phosphoserine Aminotransferase (PSAT)

Organism Substrate K_m Reference
Bovine 3-Phosphohydroxypyruvate 5 µM
Bovine L-Glutamate 1.2 mM
Bovine L-Phosphoserine 35 µM

| Bovine | α-Ketoglutarate | 0.8 mM | |

Table 3: Kinetic Parameters of Phosphoserine Phosphatase (PSPH)

Organism Substrate K_m Notes Reference
Homo sapiens L-Phosphoserine 0.17 mM Mg²⁺ dependent

| M. jannaschii | L-Phosphoserine | - | Mg²⁺ dependent | |

Note: Kinetic parameters can vary significantly based on assay conditions (pH, temperature, buffer composition). The data presented are illustrative and sourced from the cited literature.

Relevance in Disease and Drug Development

The upregulation of the serine biosynthesis pathway, and PHGDH in particular, is a metabolic hallmark of several cancers, including breast cancer, melanoma, and non-small cell lung cancer. Cancer cells divert a significant portion of glycolytic flux into this pathway to support rapid proliferation by providing the necessary building blocks for macromolecules and maintaining redox balance. This dependency makes the enzymes of the serine pathway, especially the rate-limiting PHGDH, attractive targets for anticancer drug development. Several small-molecule inhibitors of PHGDH have been developed and are under investigation.

Furthermore, defects in this pathway are linked to rare but severe neurological disorders, such as Neu-Laxova syndrome, which are caused by mutations in the genes encoding PHGDH, PSAT, or PSPH. These conditions highlight the critical role of de novo serine synthesis in central nervous system development and function.

Experimental Protocols

Accurate measurement of the enzymatic activity of the serine biosynthesis pathway components is essential for both basic research and drug screening. The following are generalized protocols for spectrophotometric assays of PHGDH, PSAT, and PSPH.

Assay for 3-Phosphoglycerate Dehydrogenase (PHGDH) Activity

This assay measures the forward reaction of PHGDH by monitoring the production of NADH, which absorbs light at 340 nm.

Principle: 3-PGA + NAD⁺ --(PHGDH)--> 3-Phosphohydroxypyruvate + NADH + H⁺

Materials:

  • Assay Buffer: 100 mM Tris-HCl or Good's buffer, pH 9.0

  • Substrate 1: 100 mM 3-Phosphoglycerate (3-PGA) stock solution

  • Substrate 2: 20 mM NAD⁺ stock solution

  • Hydrazine (B178648) solution (optional, to trap the 3-PHP product and prevent the reverse reaction)

  • Purified PHGDH enzyme

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in the wells or cuvettes containing Assay Buffer, 1 mM NAD⁺, and (optionally) 5 mM hydrazine sulfate.

  • Add a known amount of purified PHGDH enzyme (e.g., 1-2 µg) to the reaction mixture.

  • Initiate the reaction by adding 3-PGA to a final concentration of 10 mM. The total reaction volume is typically 200-600 µL.

  • Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) for several minutes.

  • Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Assay for Phosphoserine Aminotransferase (PSAT) Activity

Assaying PSAT activity is more complex as the primary substrates and products do not have distinct absorbance profiles. A common method is to couple the production of α-ketoglutarate to a reaction catalyzed by glutamate dehydrogenase, which consumes NADH.

Principle:

  • 3-PHP + Glutamate --(PSAT)--> Phosphoserine + α-Ketoglutarate

  • α-Ketoglutarate + NH₄⁺ + NADH --(Glutamate Dehydrogenase)--> Glutamate + NAD⁺ + H₂O

Materials:

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5

  • Substrate 1: 10 mM 3-Phosphohydroxypyruvate (3-PHP) stock solution

  • Substrate 2: 200 mM L-Glutamate stock solution

  • Coupling Enzyme: Glutamate Dehydrogenase (GDH)

  • GDH Substrates: 10 mM NADH, 1 M NH₄Cl

  • Cofactor: 1 mM Pyridoxal-5'-phosphate (PLP)

  • Purified PSAT enzyme

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, a saturating concentration of L-Glutamate, NADH (e.g., 0.2 mM), NH₄Cl (e.g., 100 mM), PLP, and an excess of GDH.

  • Add a known amount of purified PSAT enzyme.

  • Initiate the reaction by adding 3-PHP to a final concentration sufficient for the desired kinetic measurement (e.g., starting at 100 µM).

  • Immediately monitor the decrease in absorbance at 340 nm as NADH is consumed.

  • Calculate the initial velocity from the linear portion of the absorbance vs. time plot.

Assay for Phosphoserine Phosphatase (PSPH) Activity

PSPH activity is typically measured by quantifying the release of inorganic phosphate (Pi) from phosphoserine using a colorimetric method, such as the Malachite Green assay.

Principle: Phosphoserine + H₂O --(PSPH)--> L-Serine + Inorganic Phosphate (Pi)

Materials:

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂

  • Substrate: 100 mM O-Phospho-L-serine stock solution

  • Purified PSPH enzyme

  • Malachite Green Phosphate Assay Kit (or separately prepared reagents: Malachite Green, ammonium (B1175870) molybdate, sulfuric acid)

  • Phosphate standard solution for calibration curve

  • Microplate reader

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes containing Assay Buffer.

  • Add a known amount of purified PSPH enzyme.

  • Initiate the reaction by adding O-Phospho-L-serine to a final concentration of ~1-5 mM.

  • Incubate the reaction at a constant temperature (e.g., 37°C) for a fixed time (e.g., 15-30 minutes). Ensure the reaction is in the linear range.

  • Stop the reaction by adding the acidic Malachite Green reagent. This reagent also initiates the color development.

  • After a short incubation (~10-20 minutes) for color to stabilize, measure the absorbance at the specified wavelength (typically ~620-650 nm).

  • Quantify the amount of Pi released by comparing the absorbance to a standard curve prepared with known phosphate concentrations.

  • Calculate the enzyme activity (e.g., in µmol of Pi released per minute per mg of enzyme).

Experimental_Workflow General Workflow for Spectrophotometric Enzyme Assays cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_reagents Prepare Assay Buffer, Substrate & Cofactor Stocks mix Prepare Reaction Mixture (Buffer, Substrates, etc.) prep_reagents->mix prep_enzyme Prepare/Dilute Purified Enzyme initiate Initiate Reaction (Add Enzyme or Final Substrate) prep_enzyme->initiate calibrate Calibrate Spectrophotometer (Blank Measurement) calibrate->mix mix->initiate measure Measure Absorbance Change over Time (Kinetic Read) initiate->measure plot_data Plot Absorbance vs. Time measure->plot_data calc_rate Calculate Initial Rate (V₀) from Linear Slope plot_data->calc_rate calc_activity Determine Specific Activity or Kinetic Parameters (Kₘ, Vₘₐₓ) calc_rate->calc_activity

Caption: A generalized workflow for enzyme kinetic analysis.

Conclusion

This compound stands as a critical metabolic node, linking glycolysis with the biosynthesis of serine and, by extension, a wide array of other essential biomolecules. The enzymes that produce and consume this intermediate—PHGDH and PSAT, respectively—along with the final enzyme PSPH, constitute a pathway of significant interest for its role in cellular proliferation and its implications in cancer and neurological disease. A thorough understanding of this pathway's biochemistry, kinetics, and regulation, supported by robust experimental methods, is paramount for the continued development of novel therapeutic strategies targeting cellular metabolism.

The Central Role of 3-Phosphohydroxypyruvate in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phosphohydroxypyruvate (3-PHP) is a critical intermediate metabolite situated at the crossroads of glycolysis and the serine biosynthesis pathway. While often transient, its metabolic fate has profound implications for cell proliferation, redox homeostasis, and nucleotide synthesis. This technical guide provides an in-depth exploration of the synthesis, utilization, and regulation of 3-PHP, with a focus on the enzymatic players that govern its turnover. We present a consolidation of quantitative kinetic data, detailed experimental protocols for the study of this pathway, and visual representations of the core metabolic and experimental workflows to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Introduction

Cellular metabolism is a complex and interconnected network of biochemical reactions essential for life. Within this network, the serine biosynthesis pathway (SSP) emerges as a pivotal hub, branching off from glycolysis to produce L-serine and its derivatives. At the heart of this pathway lies 3-phosphohydroxypyruvate (3-PHP), a keto acid that represents the commitment step away from mainstream glycolysis and into specialized anabolic processes. The flux through this pathway is tightly regulated and has been implicated in numerous disease states, most notably in cancer, where upregulated serine synthesis is a hallmark of many tumor types, and in inherited metabolic disorders.[1][2] This guide will dissect the role of 3-PHP, providing the necessary technical details for its study and potential therapeutic targeting.

The Serine Biosynthesis Pathway: A 3-PHP Perspective

The canonical phosphorylated pathway of serine biosynthesis involves three key enzymatic steps, with 3-PHP acting as the central intermediate.

  • Synthesis of 3-Phosphohydroxypyruvate: The glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) is oxidized to 3-PHP by the NAD+-dependent enzyme 3-phosphoglycerate dehydrogenase (PHGDH) . This is the rate-limiting step of the SSP.[3]

  • Transamination to O-Phospho-L-serine: 3-PHP is then converted to O-phospho-L-serine (OPS) via a transamination reaction catalyzed by phosphoserine aminotransferase (PSAT) , which utilizes glutamate (B1630785) as the amino group donor.[4][5]

  • Hydrolysis to L-Serine: Finally, phosphoserine phosphatase (PSPH) hydrolyzes OPS to yield L-serine and inorganic phosphate (B84403).[6][7]

This newly synthesized L-serine can then be channeled into various critical downstream pathways, including the synthesis of glycine, cysteine, nucleotides, and complex lipids, or it can be racemized to D-serine, a neuromodulator.[8]

Quantitative Data on Enzymes Metabolizing 3-Phosphohydroxypyruvate

Understanding the kinetic properties of the enzymes that produce and consume 3-PHP is fundamental for modeling metabolic flux and for the development of targeted inhibitors. The following tables summarize key kinetic parameters for human PHGDH, PSAT, and PSPH.

EnzymeSubstrateKm (µM)Vmax or kcatConditionsSource
PHGDH 3-Phosphoglycerate2601.5 s-1 (kcat)pH 7.0, 37°C[9]
NAD+150-pH 7.0, 37°C[9]
3-Phosphohydroxypyruvate141.3 s-1 (kcat)(reverse reaction)[9]
NADH5603.4 s-1 (kcat)(reverse reaction)[9]
PSAT1 3-Phosphohydroxypyruvate70-[8]
L-Glutamate5000-[8]
O-Phospho-L-serine51.35 µmol/min/mg(reverse reaction)[10]
PSPH O-Phospho-L-serine8 - 9600-pH 8.0, 40°C or 70°C[5]

Experimental Protocols

Enzyme Activity Assays

4.1.1. PHGDH Activity Assay (Coupled Spectrophotometric Assay)

This protocol is adapted from commercially available kits and published literature.[6][11]

  • Principle: The production of NADH by PHGDH is coupled to the reduction of a probe (e.g., resazurin) by diaphorase, leading to a colorimetric or fluorescent signal.

  • Reagents:

    • PHGDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • 3-Phosphoglycerate (substrate)

    • NAD+

    • Diaphorase

    • Resazurin (or similar colorimetric/fluorometric probe)

    • Enzyme source (cell lysate or purified protein)

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, 3-phosphoglycerate, NAD+, diaphorase, and resazurin.

    • Add the enzyme source to initiate the reaction.

    • Monitor the increase in absorbance (e.g., at 570 nm for resorufin) or fluorescence (Ex/Em = 535/587 nm) over time in a microplate reader.

    • Calculate the rate of reaction from the linear portion of the curve and compare it to an NADH standard curve to determine specific activity.

4.1.2. PSAT Activity Assay (Coupled Spectrophotometric Assay)

This protocol is based on published methods.[10][11]

  • Principle: The production of α-ketoglutarate in the forward reaction is coupled to the oxidation of NADH by glutamate dehydrogenase (GDH). The decrease in NADH is monitored spectrophotometrically.

  • Reagents:

    • PSAT Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM KCl, 1 mM DTT)

    • 3-Phosphohydroxypyruvate

    • L-Glutamate

    • Pyridoxal 5'-phosphate (PLP)

    • NADH

    • Glutamate Dehydrogenase (GDH)

    • Enzyme source (cell lysate or purified protein)

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, 3-PHP, L-glutamate, PLP, NADH, and GDH.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the PSAT enzyme source.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the rate of reaction from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

4.1.3. PSPH Activity Assay (Malachite Green Assay)

This protocol is a common method for measuring phosphatase activity.[12][13]

  • Principle: The inorganic phosphate (Pi) released from the hydrolysis of O-phospho-L-serine is quantified using a malachite green-based colorimetric reagent.

  • Reagents:

    • PSPH Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

    • O-Phospho-L-serine

    • Malachite Green Reagent

    • Enzyme source (cell lysate or purified protein)

  • Procedure:

    • Prepare reaction mixtures containing assay buffer and O-phospho-L-serine.

    • Initiate the reactions by adding the enzyme source and incubate at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding the malachite green reagent.

    • Incubate at room temperature for color development.

    • Measure the absorbance at ~620-650 nm.

    • Quantify the amount of Pi released using a phosphate standard curve.

Quantification of 3-Phosphohydroxypyruvate by LC-MS/MS
  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of intracellular metabolites.

  • Sample Preparation:

    • Rapidly quench cellular metabolism by washing cells with ice-cold saline and then extracting metabolites with a cold solvent mixture (e.g., 80% methanol).

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

    • Dry the metabolite extract under vacuum or nitrogen.

    • Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Separate metabolites using a suitable chromatography method (e.g., hydrophilic interaction liquid chromatography - HILIC).

    • Detect and quantify 3-PHP using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for 3-PHP should be optimized.

    • Use a stable isotope-labeled internal standard for accurate quantification.

Western Blot Analysis of SSP Enzymes

A general protocol for Western blotting is provided, which can be optimized for PHGDH, PSAT, and PSPH.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target enzyme (PHGDH, PSAT, or PSPH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Site-Directed Mutagenesis of SSP Enzymes

This general protocol can be used to introduce specific mutations into the genes encoding PHGDH, PSAT, or PSPH to study structure-function relationships.

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the target gene as a template.

  • Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme.

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and verify the desired mutation by DNA sequencing.

Visualizing Metabolic and Experimental Workflows

Serine Biosynthesis Pathway

Serine_Biosynthesis 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH NAD+ -> NADH O-Phospho-L-serine O-Phospho-L-serine 3-Phosphohydroxypyruvate->O-Phospho-L-serine PSAT Glutamate -> α-Ketoglutarate L-Serine L-Serine O-Phospho-L-serine->L-Serine PSPH H2O -> Pi

Caption: The phosphorylated pathway of serine biosynthesis.

Experimental Workflow for Enzyme Activity Assay

Enzyme_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Cell_Lysate Prepare Cell Lysate or Purify Recombinant Protein Initiate_Reaction Add Enzyme to Initiate Cell_Lysate->Initiate_Reaction Reaction_Mix Prepare Reaction Mixture (Buffer, Substrate, Cofactors) Incubate Incubate at 37°C Reaction_Mix->Incubate Incubate->Initiate_Reaction Measure_Signal Measure Absorbance or Fluorescence Over Time Initiate_Reaction->Measure_Signal Calculate_Activity Calculate Specific Activity Measure_Signal->Calculate_Activity

Caption: General workflow for a spectrophotometric enzyme activity assay.

Conclusion

3-Phosphohydroxypyruvate stands as a linchpin in the metabolic reprogramming that fuels cellular growth and responds to physiological demands. A thorough understanding of its regulation and the enzymes that control its flux is paramount for advancing our knowledge of metabolic diseases and for the development of novel therapeutic strategies. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental methodologies, and visual aids to facilitate further investigation into this critical metabolic nexus. The provided protocols and data serve as a starting point for the design and execution of experiments aimed at unraveling the intricate role of 3-phosphohydroxypyruvate in health and disease.

References

The Catalytic Conversion of 3-Phosphoglycerate to Phosphohydroxypyruvate by PHGDH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) is a critical enzyme in cellular metabolism, catalyzing the first and rate-limiting step in the de novo serine biosynthesis pathway.[1][2] This NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (PHP) represents a key juncture between glycolysis and amino acid metabolism.[3][4][5] The upregulation of PHGDH is increasingly recognized as a hallmark of various cancers, where it supports rapid cell proliferation, replenishes TCA cycle intermediates, and contributes to redox homeostasis.[6][7][8] Consequently, PHGDH has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[9][10][11] This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of 3-PG to PHP, including detailed kinetic data, experimental protocols, and the intricate signaling pathways that regulate PHGDH activity.

Enzyme Kinetics and Inhibition

The catalytic efficiency of PHGDH and its susceptibility to inhibition are crucial parameters for understanding its biological function and for the development of targeted therapies. The following tables summarize key quantitative data for human PHGDH and several of its well-characterized inhibitors.

Table 1: Kinetic Parameters of Human 3-Phosphoglycerate Dehydrogenase (PHGDH)
ParameterSubstrateValueSource
Km 3-Phosphoglycerate (3-PG)186.7 ± 16.1 µM[3][4]
Km 3-Phosphoglycerate (3-PG)260 µM[12]
Km NAD+120 µM[12]
kcat 3-Phosphoglycerate (3-PG)1.5 s⁻¹[12]
kcat NAD+2.2 s⁻¹[12]
Km Phosphohydroxypyruvate (PHP)14 µM[12]
kcat This compound (PHP)1.3 s⁻¹[12]
Km NADH0.56 mM[12]
kcat NADH3.4 s⁻¹[12]
Table 2: In Vitro Inhibition of Human PHGDH
InhibitorType of InhibitionIC50KiSource
CBR-5884 Non-competitive7 µM - 33 µM~5.7 µM[9][11][13][14]
NCT-503 Non-competitive2.5 µM1.7 µM[9][11][13]
BI-4924 NADH/NAD+-competitive3 nM-[9][13]
Oridonin Covalent0.48 ± 0.02 µM-[8]
Ixocarpalactone A Covalent1.66 ± 0.28 µM-[15]
Azacoccone E Non-competitive with 3-PG9.8 ± 4.3 µM-[15]
Indole Amide 1 Mixed-mode (vs. NAD+)0.238 ± 0.035 µM0.214 ± 0.026 µM[11]

Experimental Protocols

Accurate and reproducible methods for measuring PHGDH activity and inhibition are essential for research and drug development. Below are detailed protocols for key in vitro assays.

PHGDH Enzyme Activity Assay (NADH Detection)

This protocol describes a common method for determining PHGDH activity by monitoring the production of NADH.

Principle: The enzymatic activity of PHGDH is measured by quantifying the reduction of NAD+ to NADH, which is detected by an increase in absorbance at 340 nm.[13]

Materials:

  • Purified recombinant human PHGDH

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM MgCl₂, 0.5 mM DTT[13]

  • Substrate Solution: 3-Phosphoglycerate (3-PG)

  • Cofactor Solution: NAD+

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, a saturating concentration of NAD+ (e.g., 1.5 mM), and the desired concentration of 3-PG. For kinetic studies, vary the concentration of one substrate while keeping the other constant.

  • Enzyme Preparation: Dilute the purified PHGDH in Assay Buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.

  • Reaction Initiation: In a 96-well plate, add the reaction mixture to each well. Initiate the reaction by adding the diluted PHGDH enzyme. The final reaction volume is typically 100-200 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-60 minutes.[16]

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Coupled PHGDH Activity Assay (Colorimetric/Fluorometric)

To overcome the unfavorable equilibrium of the PHGDH reaction in the forward direction, a coupled enzyme assay is often employed.[3][17]

Principle: The NADH produced by PHGDH is used by a second enzyme (a diaphorase or a probe reductase) to reduce a chromogenic or fluorogenic substrate. The resulting color or fluorescence is directly proportional to the PHGDH activity.[11][18]

Materials:

  • Purified recombinant human PHGDH

  • Assay Buffer (as above)

  • 3-PG and NAD+ solutions

  • Coupling Enzyme (e.g., Diaphorase)

  • Chromogenic/Fluorogenic Probe (e.g., Resazurin, WST-8)[11][16]

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength (e.g., 450 nm for WST-8, Ex/Em = 530-560/590 nm for resorufin).[11][16]

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, 3-PG, NAD+, the coupling enzyme, and the chromogenic/fluorogenic probe.

  • Inhibitor Incubation (for inhibition assays): Pre-incubate the PHGDH enzyme with varying concentrations of the test inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at room temperature.[9]

  • Reaction Initiation: Add the reaction mixture to the wells of a 96-well plate. Initiate the reaction by adding the pre-incubated PHGDH-inhibitor solution.

  • Signal Detection: Measure the absorbance or fluorescence at regular intervals.

  • Data Analysis: Determine the initial reaction rate from the linear phase of the signal versus time plot. For inhibition studies, calculate the IC50 value by fitting the dose-response data to a suitable model.

Determination of Inhibition Constant (Ki)

Principle: To determine the inhibition constant (Ki) and the mode of inhibition, PHGDH activity is measured at various concentrations of both the substrate and the inhibitor.[14]

Procedure:

  • Perform the PHGDH activity assay as described above.

  • For each concentration of the inhibitor, generate a Michaelis-Menten plot by measuring the initial reaction velocity at varying concentrations of one substrate (e.g., 3-PG) while keeping the other substrate (NAD+) at a saturating concentration.[14]

  • Analyze the data using a double reciprocal plot (Lineweaver-Burk) or by fitting the data directly to the appropriate inhibition model (competitive, non-competitive, uncompetitive, or mixed) using non-linear regression analysis.[14] This will yield the apparent Km and Vmax values at each inhibitor concentration, from which the Ki can be calculated.

Signaling Pathways and Regulation

The activity of PHGDH is tightly regulated by a complex network of signaling pathways, ensuring that serine biosynthesis is coordinated with the metabolic state of the cell.

Upstream Regulation of PHGDH

Several key transcription factors and signaling pathways modulate PHGDH expression and activity.

PHGDH_Regulation Myc c-Myc PHGDH PHGDH Myc->PHGDH Upregulates transcription ATF4 ATF4 ATF4->PHGDH Upregulates transcription p53 p53 p53->PHGDH Downregulates transcription PKCzeta PKCζ PKCzeta->PHGDH Represses transcription & inhibits activity Sp1_NFY Sp1/NF-Y Sp1_NFY->PHGDH Positively regulates promoter activity

Caption: Upstream transcriptional regulation of PHGDH.

The Serine Biosynthesis Pathway

PHGDH catalyzes the first of a three-step enzymatic pathway that converts 3-phosphoglycerate to L-serine.

Serine_Biosynthesis_Pathway ThreePG 3-Phosphoglycerate PHGDH PHGDH ThreePG->PHGDH PHP This compound PSAT1 PSAT1 PHP->PSAT1 ThreePS 3-Phosphoserine PSPH PSPH ThreePS->PSPH Serine L-Serine NAD NAD+ NAD->PHGDH NADH NADH + H+ Glu Glutamate Glu->PSAT1 aKG α-Ketoglutarate Pi Pi PHGDH->PHP PHGDH->NADH PSAT1->ThreePS PSAT1->aKG PSPH->Serine PSPH->Pi

Caption: The de novo serine biosynthesis pathway.

Experimental and Logical Workflows

Experimental Workflow for PHGDH Inhibitor Screening

A typical workflow for identifying and characterizing novel PHGDH inhibitors involves a series of in vitro and cell-based assays.

Inhibitor_Screening_Workflow HTS High-Throughput Screening (Coupled Enzyme Assay) Hit_Validation Hit Validation (Direct NADH Assay) HTS->Hit_Validation Dose_Response Dose-Response & IC50 Determination Hit_Validation->Dose_Response Mechanism_of_Action Mechanism of Action Studies (Ki Determination) Dose_Response->Mechanism_of_Action Cell_Based_Assay Cell-Based Serine Synthesis Assay (Isotope Tracing) Dose_Response->Cell_Based_Assay Cell_Viability Cell Viability/Proliferation Assay (PHGDH-dependent cell lines) Cell_Based_Assay->Cell_Viability

Caption: Workflow for PHGDH inhibitor discovery.

Conclusion

The conversion of 3-phosphoglycerate to this compound by PHGDH is a pivotal step in cellular metabolism with profound implications for cancer biology. A thorough understanding of its enzymatic properties, regulation, and the methodologies to study it are paramount for the successful development of targeted therapies. This guide provides a foundational resource for researchers and drug development professionals, offering a consolidated view of the quantitative data, experimental protocols, and signaling networks that define the role of PHGDH in health and disease. The continued exploration of PHGDH biology and the development of potent and selective inhibitors hold significant promise for future cancer treatments.

References

Phosphohydroxypyruvate: A Linchpin in Cellular Metabolism and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphohydroxypyruvate (PHP) is a pivotal metabolic intermediate situated at the crossroads of glycolysis and amino acid biosynthesis. As the immediate product of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the first and rate-limiting enzyme in the phosphorylated pathway of serine biosynthesis, PHP represents a critical control point in the diversion of glucose-derived carbon into a variety of anabolic pathways. This technical guide provides a comprehensive overview of the core biochemistry of PHP, including its synthesis, downstream fate, and the enzymes that govern its metabolism. We will delve into quantitative kinetic and metabolic flux data, present detailed experimental protocols for the characterization of this pathway, and visualize the intricate signaling and metabolic networks in which PHP plays a central role. A thorough understanding of PHP metabolism is paramount for researchers in oncology, neurobiology, and metabolic diseases, as dysregulation of this pathway is increasingly implicated in the pathogenesis of these conditions.

The Role of this compound in Metabolism

This compound is primarily known for its role as an intermediate in the de novo synthesis of L-serine. This three-step pathway, known as the phosphorylated pathway, is highly conserved across species.[1]

  • Oxidation of 3-Phosphoglycerate: The glycolytic intermediate 3-phosphoglycerate is oxidized by 3-phosphoglycerate dehydrogenase (PHGDH) in an NAD+-dependent reaction to yield this compound.[2] This is the committed step of the pathway.

  • Transamination of this compound: Phosphoserine aminotransferase (PSAT1) catalyzes the transfer of an amino group from glutamate (B1630785) to this compound, producing 3-phosphoserine and α-ketoglutarate.[3] This reaction links serine biosynthesis to amino acid and nitrogen metabolism.

  • Hydrolysis of 3-Phosphoserine: Finally, phosphoserine phosphatase (PSPH) hydrolyzes the phosphate (B84403) group from 3-phosphoserine to produce L-serine.[4]

The L-serine produced from this pathway is not only a crucial component of proteins but also serves as a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, as well as nucleotides, sphingolipids, and is a major source of one-carbon units for the folate cycle.[5] The pathway's connection to glycolysis, the tricarboxylic acid (TCA) cycle (via α-ketoglutarate), and one-carbon metabolism underscores the central role of this compound in integrating major metabolic networks.[6]

Quantitative Data

Enzyme Kinetics

The following table summarizes the kinetic parameters of the human enzymes involved in the phosphorylated pathway of serine biosynthesis.

EnzymeSubstrateK_m_ (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
PHGDH 3-Phosphoglycerate260 - 3601.54,167 - 5,769[7][8]
NAD⁺120 - 1500--[8]
This compound~101.5150,000[8]
NADH20 - 25--[9]
PSAT1 3-Phosphohydroxypyruvate110--[10]
L-Glutamate400 - 80000--[10]
PSPH L-Phosphoserine22 - 600--[5]

Note: Kinetic parameters can vary depending on assay conditions (pH, temperature, buffer composition).

Experimental Protocols

Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and literature procedures.[8][11]

Materials:

  • PHGDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.4)

  • 3-Phosphoglycerate (3-PG) substrate solution

  • NAD⁺ solution

  • Developer solution (containing a probe that reacts with NADH)

  • NADH Standard solution

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at 450 nm

  • Sample containing PHGDH (cell lysate, tissue homogenate, or purified enzyme)

Procedure:

  • Sample Preparation: Homogenize cells or tissues in ice-cold PHGDH Assay Buffer. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration.

  • NADH Standard Curve: Prepare a series of NADH standards in PHGDH Assay Buffer (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

  • Reaction Mix Preparation: For each well, prepare a reaction mix containing PHGDH Assay Buffer, 3-PG substrate, and NAD⁺.

  • Assay:

    • Add samples and standards to the wells of the 96-well plate.

    • For sample background control wells, add sample but replace the reaction mix with assay buffer.

    • Initiate the reaction by adding the reaction mix to all wells.

    • Add the developer solution.

    • Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

  • Calculation: Determine the change in absorbance over time. Use the NADH standard curve to calculate the amount of NADH produced. PHGDH activity is expressed as nmol/min/mg protein or mU/mg.

Phosphoserine Aminotransferase (PSAT1) Activity Assay (Spectrophotometric)

This protocol is based on a coupled enzyme assay.[10]

Materials:

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM KCl, 1 mM DTT, pH 7.0)

  • 3-Phosphohydroxypyruvate (3-PHP) solution

  • L-Glutamate solution

  • NADH solution

  • Glutamate dehydrogenase (GDH) as the coupling enzyme

  • Pyridoxal 5'-phosphate (PLP) solution

  • 96-well UV-transparent plate

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Sample containing PSAT1

Procedure:

  • Reaction Mix Preparation: Prepare a reaction mix containing Assay Buffer, 3-PHP, L-Glutamate, NADH, GDH, and PLP.

  • Assay:

    • Add the reaction mix to the wells of the 96-well plate.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the PSAT1-containing sample.

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C. The oxidation of NADH to NAD⁺ by GDH is coupled to the conversion of α-ketoglutarate (a product of the PSAT1 reaction) back to glutamate.

  • Calculation: Calculate the rate of NADH oxidation using its extinction coefficient (6220 M⁻¹cm⁻¹). PSAT1 activity is expressed as μmol/min/mg protein.

Phosphoserine Phosphatase (PSPH) Activity Assay (Malachite Green)

This protocol measures the release of inorganic phosphate.[5]

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.5)

  • L-Phosphoserine substrate solution

  • Malachite Green reagent

  • Phosphate Standard solution

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at ~620 nm

  • Sample containing PSPH

Procedure:

  • Phosphate Standard Curve: Prepare a series of phosphate standards in Assay Buffer.

  • Reaction:

    • Add Assay Buffer and L-phosphoserine to the wells.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the PSPH-containing sample.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding the Malachite Green reagent.

  • Color Development: Incubate at room temperature for 15-20 minutes to allow color to develop.

  • Measurement: Measure the absorbance at ~620 nm.

  • Calculation: Use the phosphate standard curve to determine the amount of phosphate released. PSPH activity is expressed as nmol/min/mg protein.

Metabolite Extraction for LC-MS/MS Analysis

This protocol is a general guideline for the extraction of polar metabolites, including this compound, from cultured cells.[12][13]

Materials:

  • Ice-cold 0.9% NaCl solution

  • -80°C extraction solvent (e.g., 80% methanol/20% water)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of reaching high speeds at 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Culture: Grow cells to the desired confluency in a multi-well plate.

  • Washing:

    • Aspirate the culture medium.

    • Quickly wash the cells twice with ice-cold 0.9% NaCl solution, aspirating completely after each wash.

  • Extraction:

    • Add a defined volume of -80°C extraction solvent to each well.

    • Scrape the cells in the extraction solvent and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes for 10 minutes at 4°C.

  • Protein and Debris Removal: Centrifuge the samples at maximum speed for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant (containing the metabolites) to a new pre-chilled tube.

  • Drying: Dry the metabolite extracts using a nitrogen evaporator or vacuum concentrator.

  • Storage: Store the dried extracts at -80°C until LC-MS/MS analysis.

Signaling and Metabolic Pathways

The Phosphorylated Pathway of Serine Biosynthesis

The central pathway involving this compound is the de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate. This pathway is crucial for providing the building blocks for proteins and other essential biomolecules.

Serine_Biosynthesis_Pathway 3-Phosphoglycerate 3-Phosphoglycerate PHP This compound 3-Phosphoglycerate->PHP PHGDH NAD+ -> NADH 3-Phosphoserine 3-Phosphoserine PHP->3-Phosphoserine PSAT1 Glutamate -> α-Ketoglutarate L-Serine L-Serine 3-Phosphoserine->L-Serine PSPH H2O -> Pi

The Phosphorylated Pathway of Serine Biosynthesis.
Allosteric Regulation of PHGDH

The activity of PHGDH, the rate-limiting enzyme in serine biosynthesis, is subject to allosteric feedback inhibition by L-serine in many organisms.[14][15] This regulatory mechanism allows the cell to control the flux into the pathway based on the availability of the end product.

PHGDH_Regulation cluster_pathway Serine Biosynthesis 3-PG 3-Phosphoglycerate PHP This compound 3-PG->PHP PHGDH L-Serine L-Serine PHP->L-Serine via PSAT1 & PSPH PHGDH PHGDH L-Serine->PHGDH Allosteric Inhibition

Allosteric feedback inhibition of PHGDH by L-serine.
Experimental Workflow for PHGDH Activity Assay

A typical workflow for measuring the activity of PHGDH from a biological sample involves sample preparation, setting up the enzymatic reaction, and detecting the product or cofactor change over time.

PHGDH_Assay_Workflow start Start: Biological Sample (Cells or Tissue) homogenization Homogenization in Assay Buffer start->homogenization centrifugation Centrifugation to remove debris homogenization->centrifugation supernatant Collect Supernatant (Enzyme Source) centrifugation->supernatant protein_quant Protein Quantification supernatant->protein_quant reaction_setup Set up 96-well plate: - Sample - Standards - Blanks protein_quant->reaction_setup add_reagents Add Reaction Mix (3-PG, NAD+) & Developer reaction_setup->add_reagents kinetic_read Kinetic Measurement (Absorbance at 450 nm) add_reagents->kinetic_read data_analysis Data Analysis: - Calculate rate - Normalize to protein concentration kinetic_read->data_analysis end End: PHGDH Activity data_analysis->end

A generalized workflow for a colorimetric PHGDH activity assay.

Conclusion

This compound stands as a critical node in cellular metabolism, linking glycolysis to the synthesis of serine and a host of other essential biomolecules. The enzymes that regulate its production and consumption are tightly controlled and represent attractive targets for therapeutic intervention in diseases characterized by metabolic reprogramming, such as cancer. The quantitative data and detailed experimental protocols provided in this guide offer a robust toolkit for researchers to further investigate the roles of this compound and the serine biosynthesis pathway in health and disease. Future studies focusing on the intricate regulatory networks governing PHP metabolism and its interplay with other metabolic and signaling pathways will undoubtedly uncover new insights into cellular physiology and pathology, paving the way for novel diagnostic and therapeutic strategies.

References

The Phosphorylated Serine Biosynthesis Pathway: A Technical Guide to its Discovery, Significance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphorylated serine biosynthesis pathway (PSPB) represents a critical juncture in cellular metabolism, linking glycolysis to the anabolic production of the non-essential amino acid L-serine. Once considered a minor metabolic route, the PSPB is now recognized as a pivotal pathway supporting cell proliferation, redox balance, and the synthesis of a vast array of essential biomolecules. Its upregulation is a hallmark of various cancers, and defects in this pathway are linked to severe neurological disorders, making it a subject of intense research and a promising target for therapeutic intervention. This technical guide provides an in-depth exploration of the PSPB, from its initial discovery to its modern-day significance. It details the core enzymatic reactions, summarizes key quantitative data, and provides explicit protocols for the experimental analysis of the pathway's components and flux.

Discovery and Historical Context

The existence of a pathway for de novo L-serine synthesis has been known since the mid-20th century. Early work in the 1950s began to unravel the enzymatic steps involved. The presence of the phosphorylated pathway in plants was first described by Handford and Davies in 1958.[1] Foundational studies by Neuhaus and Byrne in 1959, along with Borkenhagen and Kennedy in the same year, provided the first detailed characterizations of O-phosphoserine phosphatase (now known as PSPH), the final enzyme in the pathway, purifying it and describing its properties.[2] These seminal works laid the groundwork for understanding that serine could be synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933) through a series of phosphorylated intermediates. This route was later confirmed to be the primary anabolic source of L-serine in most non-photosynthetic organisms, including mammals.[3]

The Core Signaling Pathway

The PSPB consists of three sequential enzymatic reactions that convert the glycolytic intermediate 3-phosphoglycerate (3-PG) into L-serine. In mammals, these reactions occur in the cytosol.[4]

  • Oxidation: The pathway is initiated by D-3-phosphoglycerate dehydrogenase (PHGDH) , which catalyzes the NAD⁺-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP). This is the rate-limiting step of the pathway.[1][3]

  • Transamination: Next, phosphoserine aminotransferase 1 (PSAT1) catalyzes the reversible transfer of an amino group from glutamate (B1630785) to 3-PHP, yielding O-phospho-L-serine (OPS) and α-ketoglutarate (α-KG).[1][3]

  • Hydrolysis: The final and irreversible step is catalyzed by phosphoserine phosphatase (PSPH) , which dephosphorylates OPS to produce L-serine and inorganic phosphate (B84403).[3][4]

Phosphorylated_Serine_Pathway cluster_main Phosphorylated Serine Biosynthesis Pathway cluster_downstream Downstream Anabolic Pathways Glycolysis From Glycolysis ThreePG 3-Phosphoglycerate Glycolysis->ThreePG PHGDH PHGDH ThreePG->PHGDH ThreePHP 3-Phosphohydroxypyruvate PSAT1 PSAT1 ThreePHP->PSAT1 PSer O-Phospho-L-Serine PSPH PSPH PSer->PSPH Ser L-Serine Proteins Protein Synthesis Ser->Proteins Glycine (B1666218) Glycine Synthesis Ser->Glycine OneCarbon One-Carbon Metabolism (Nucleotides, Glutathione) Ser->OneCarbon Lipids Lipid Synthesis (Phospholipids, Sphingolipids) Ser->Lipids PHGDH->ThreePHP NADH NADH + H+ PHGDH->NADH PSAT1->PSer aKG α-Ketoglutarate PSAT1->aKG PSPH->Ser Pi Pi PSPH->Pi NAD NAD+ NAD->PHGDH Glu Glutamate Glu->PSAT1 H2O H₂O H2O->PSPH

Caption: The Phosphorylated Serine Biosynthesis Pathway and its major outputs.

Significance in Health and Disease

L-serine is a precursor for a multitude of essential biomolecules, placing the PSPB at the heart of cellular anabolic processes. Its products are critical for:

  • Protein Synthesis: As one of the 20 proteinogenic amino acids.

  • Nucleotide Biosynthesis: Serine is the primary source of one-carbon units for the folate cycle, which are essential for the synthesis of purines and thymidylate.[5]

  • Redox Homeostasis: One-carbon units derived from serine are used to synthesize glycine and subsequently glutathione, the cell's primary antioxidant.

  • Lipid Synthesis: Serine is a key component in the synthesis of phospholipids (B1166683) (e.g., phosphatidylserine) and sphingolipids, which are crucial for cell membranes and signaling.[4]

  • Neurotransmission: L-serine is the precursor for D-serine, a major co-agonist of NMDA receptors in the central nervous system.[3]

Given its central role, dysregulation of the PSPB has profound consequences:

  • Oncology: Many cancers exhibit heightened glycolytic flux (the Warburg effect), which provides an abundance of 3-PG to fuel the PSPB. Upregulation of PHGDH is observed in numerous cancers, including breast cancer, melanoma, and non-small cell lung cancer, and is often associated with poor prognosis.[6] Cancer cells become "addicted" to this pathway to support rapid proliferation and biomass accumulation.

  • Neurology: Deficiencies in any of the three PSPB enzymes lead to severe congenital neurological disorders characterized by microcephaly, seizures, and psychomotor retardation.[3][4] This highlights the critical need for de novo serine synthesis in the brain, as serine transport across the blood-brain barrier is limited.[4]

Quantitative Data Summary

Quantitative analysis of the PSPB is crucial for understanding its contribution to cellular metabolism and for developing targeted inhibitors. The following tables summarize key quantitative parameters for the human pathway enzymes and metabolic flux contributions.

Table 1: Enzyme Kinetic Parameters

Vmax: Maximum reaction velocity; Km: Michaelis constant, the substrate concentration at which the reaction velocity is half of Vmax. A lower Km indicates higher substrate affinity.[5][7][8][9]

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Conditions/Notes
PHGDH 3-Phosphoglycerate186.7 ± 16.1Not ReportedCoupled resazurin (B115843) reduction assay.[10]
PSAT1 3-Phosphohydroxypyruvate11 ± 11.1 x 10⁵Forward reaction with 20 mM L-Glu.[11]
L-Glutamate10,000 ± 10001.1 x 10⁵Forward reaction with 0.11 mM 3-PHP.[11]
PSPH O-Phospho-L-Serine22 - 600Not ReportedRange depends on assay conditions.[12]
Table 2: Metabolic Flux and Inhibitor Potency

Metabolic flux indicates the rate of turnover of molecules through a metabolic pathway. IC50/EC50 values represent the concentration of an inhibitor required to reduce a biological activity by 50%.

ParameterCell Line / SystemValueSignificance
Serine Input Flux HeLa Cells24.0% from PSPBDemonstrates a significant contribution of de novo synthesis to the total serine pool, even when external serine is available.[13]
Serine Input Flux HeLa Cells71.2% from UptakeHighlights that cancer cells utilize both uptake and synthesis to meet high serine demand.[13]
PHGDH Inhibitor EC₅₀ MDA-MB-468 (PHGDH-amplified)7.70 µMShows the potency of the inhibitor PKUMDL-WQ-2101 in a cancer cell line dependent on the PSPB.[14]
PHGDH Inhibitor EC₅₀ HCC70 (PHGDH-amplified)10.8 µMConfirms inhibitor efficacy in another PSPB-dependent breast cancer cell line.[14]

Key Experimental Protocols

Analyzing the PSPB requires a multi-faceted approach, from measuring the activity of individual enzymes to quantifying metabolic flux through the entire pathway.

Protocol: PHGDH Colorimetric Activity Assay

This protocol measures the rate of NADH production, which is directly proportional to PHGDH activity.

PHGDH_Assay_Workflow start Start: Cell/Tissue Lysate homogenize 1. Homogenize in ice-cold PHGDH Assay Buffer start->homogenize centrifuge 2. Centrifuge at 10,000 x g for 5 min at 4°C homogenize->centrifuge supernatant 3. Collect supernatant (contains PHGDH) centrifuge->supernatant add_sample 5. Add 50 µL lysate and 50 µL Reaction Mix to 96-well plate supernatant->add_sample prepare_rxn 4. Prepare Reaction Mix: - PHGDH Assay Buffer - PHGDH Substrate (3-PG, NAD⁺) - PHGDH Developer (Probe) prepare_rxn->add_sample measure 6. Measure absorbance at 450 nm in kinetic mode (37°C) for 10-60 min add_sample->measure analyze 7. Calculate activity from NADH standard curve and rate of absorbance change measure->analyze end End: PHGDH Activity (mU/mg) analyze->end

Caption: Workflow for the colorimetric PHGDH enzyme activity assay.

Methodology:

  • Sample Preparation: Homogenize ~20 mg of tissue or 4x10⁶ cells in 400 µL of ice-cold PHGDH Assay Buffer. Incubate on ice for 10 minutes.[11][15] Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.[11][15] Determine the total protein concentration of the lysate.

  • Standard Curve: Prepare a standard curve using a known concentration of NADH (e.g., 0, 2.5, 5, 7.5, 10, 12.5 nmol/well) in a 96-well plate. Adjust the final volume of each standard to 50 µL with Assay Buffer.[11]

  • Reaction Setup: Prepare a Reaction Mix containing PHGDH Assay Buffer, PHGDH Substrate (containing 3-PG and NAD⁺), and a developer/probe that reacts with the produced NADH to generate a colorimetric signal.

  • Measurement: Add 50 µL of lysate (or positive control) and 50 µL of Reaction Mix to wells of a clear 96-well plate. For background correction, prepare parallel wells with lysate and a Background Control Mix (lacking the 3-PG substrate).[11]

  • Data Acquisition: Immediately measure the absorbance at 450 nm in a microplate reader in kinetic mode at 37°C for 10-60 minutes.[11][15]

  • Analysis: Determine the change in absorbance over time (ΔA450/min) within the linear range of the reaction. Subtract the background rate from the sample rate. Convert this rate to nmol/min of NADH produced using the NADH standard curve. Normalize the activity to the amount of protein in the lysate (e.g., in mU/mg).

Protocol: PSAT1 Coupled Enzyme Activity Assay

This protocol measures the forward reaction of PSAT1 by coupling the production of α-ketoglutarate to the oxidation of NADH by glutamate dehydrogenase (GDH).

Methodology:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 50 mM HEPES (pH 7), 100 mM KCl, 0.17 mM pyridoxal (B1214274) 5'-phosphate (PLP), 32 mM NH₄Cl, 0.1 mM NADH, and a surplus of coupling enzyme (GDH).[11]

  • Substrate Addition: Add the first substrate, 3-phosphohydroxypyruvate (3-PHP), to a final concentration of 0.11 mM. To determine kinetic parameters, vary the concentration of the second substrate, L-glutamate (e.g., 0.4 to 80 mM).[11]

  • Initiation and Measurement: Pre-incubate the mixture for 3 minutes at 37°C in a spectrophotometer. Initiate the reaction by adding a known amount of purified PSAT1 enzyme (e.g., 80 nM).[11]

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Analysis: Calculate the initial velocity (v₀) from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Perform measurements across a range of substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Protocol: PSPH Malachite Green Phosphatase Assay

This protocol directly measures the inorganic phosphate (Pi) released from the hydrolysis of O-phospho-L-serine.

Methodology:

  • Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing assay buffer (e.g., 50 mM HEPES, 100 mM KCl, 3 mM MgCl₂, pH 7) and varying concentrations of the substrate O-phospho-L-serine (e.g., 20-600 µM).[6][12]

  • Initiation: Pre-incubate the tubes at 37°C. Start the reaction by adding the PSPH enzyme sample (purified protein or cell lysate).

  • Time Course: At defined time points (e.g., 0, 5, 10, 20 minutes), take an aliquot of the reaction mixture and transfer it to a well of a 96-well plate containing 100 µL of Malachite Green Reagent. The reagent will stop the reaction and initiate color development.[12]

  • Color Development: Incubate the plate at room temperature for 15-30 minutes in the dark to allow the color to develop fully.[12]

  • Measurement and Analysis: Measure the absorbance at ~620 nm. Create a standard curve using known concentrations of inorganic phosphate. Calculate the amount of phosphate released at each time point and determine the initial reaction velocity.

Protocol: Metabolite Extraction for LC-MS Analysis of Serine/Glycine

This protocol describes a common method for quenching metabolism and extracting polar metabolites like amino acids from adherent cells for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Metabolite_Extraction_Workflow start Start: Adherent cells in 6-well plate wash 1. Aspirate media, wash cells twice with ice-cold 0.9% NaCl start->wash quench 2. Quench metabolism & extract: Add 1 mL of ice-cold 80% Methanol (B129727) wash->quench incubate 3. Incubate at -80°C for 15 min quench->incubate scrape 4. Scrape cells into the methanol solution incubate->scrape collect 5. Transfer lysate to a microfuge tube scrape->collect centrifuge 6. Centrifuge at >14,000 x g for 10 min at 4°C collect->centrifuge supernatant 7. Collect supernatant containing polar metabolites centrifuge->supernatant dry 8. Dry extract using a speed vacuum or nitrogen stream supernatant->dry reconstitute 9. Reconstitute in appropriate solvent for LC-MS analysis dry->reconstitute end End: Sample ready for LC-MS reconstitute->end

Caption: Workflow for extracting polar metabolites from adherent cells for LC-MS.

Methodology:

  • Cell Culture: Grow cells to the desired confluency (typically 80-90%) in 6-well plates. Prepare a minimum of 3-4 biological replicates per condition.

  • Quenching and Washing: Place the culture plate on ice. Aspirate the growth medium completely. Quickly wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution, aspirating completely after each wash to remove salts.

  • Extraction: Immediately add 1 mL of ice-cold, pre-chilled (-80°C) 80% methanol (LC-MS grade) to each well. This step simultaneously quenches enzymatic activity and begins the extraction process.

  • Cell Lysis: Place the plate at -80°C for at least 15 minutes to ensure complete lysis and protein precipitation.

  • Collection: Transfer the plates to dry ice. Using a cell scraper, scrape the frozen cell lysate into the methanol. Pipette the entire mixture into a pre-chilled microcentrifuge tube.

  • Clarification: Centrifuge the tubes at maximum speed (e.g., 14,000-18,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[16]

  • Sample Preparation: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. Evaporate the solvent to dryness using a vacuum concentrator (speed vac) or a gentle stream of nitrogen.

  • Analysis: The dried metabolite pellet can be stored at -80°C. Prior to LC-MS analysis, reconstitute the sample in a suitable solvent compatible with the chromatography method (e.g., a water/acetonitrile mixture).[17]

Conclusion

The phosphorylated serine biosynthesis pathway has transitioned from a piece of basic metabolic knowledge to a central player in our understanding of cancer metabolism and neurological health. Its direct link to glycolysis provides a mechanism for rapidly proliferating cells to divert glucose-derived carbon into essential anabolic processes. The dependence of certain cancers on this pathway has validated its enzymes, particularly PHGDH, as compelling targets for novel therapeutic strategies. For researchers, the combination of enzymatic assays, targeted metabolomics, and genetic manipulation provides a powerful toolkit to further dissect the regulation of the PSPB and its complex interplay with other cellular networks. Future work will undoubtedly focus on refining therapeutic inhibitors and exploring the pathway's role in other physiological and pathological states.

References

The Role of Phosphohydroxypyruvate in Cancer Cell Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. The de novo serine synthesis pathway (SSP), which diverts glycolytic intermediates towards the production of serine and other critical biomolecules, has emerged as a key player in this reprogramming. Phosphohydroxypyruvate (PHP), a central intermediate in this pathway, sits (B43327) at a critical metabolic node. This technical guide provides an in-depth examination of the role of PHP in cancer cell metabolism, detailing its biosynthesis, downstream fate, and the enzymes that govern its flux. We present quantitative data on the serine synthesis pathway in cancer, provide detailed experimental protocols for key assays, and visualize the involved signaling pathways and experimental workflows. Understanding the intricacies of PHP metabolism offers promising avenues for the development of novel anti-cancer therapeutics.

Introduction: The Serine Synthesis Pathway in Cancer

Cancer cells exhibit a profound alteration in their metabolic circuitry to sustain growth and proliferation.[1][2][3] One of the key metabolic adaptations is the upregulation of the de novo serine synthesis pathway (SSP).[4][5] This pathway funnels the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into a three-step enzymatic cascade to produce serine.[1][2][6] Serine is not just a proteinogenic amino acid; it is a crucial precursor for the synthesis of nucleotides, lipids, and the major intracellular antioxidant, glutathione.[3][7][8] Furthermore, the SSP contributes to the maintenance of cellular redox balance and fuels one-carbon metabolism, which is vital for methylation reactions and the synthesis of purines and thymidylate.[2][9]

This compound (PHP) is the product of the first committed step in the SSP. Its strategic position makes it a critical barometer and a key effector of the pathway's activity. The enzymes that produce and consume PHP are frequently overexpressed in a variety of cancers, including breast cancer, lung cancer, melanoma, and glioma, and their elevated expression often correlates with poor patient prognosis.[4][6][7][10] This guide will delve into the specifics of PHP's role in this altered metabolic landscape.

The Core of the Matter: this compound Metabolism

Biosynthesis of this compound

PHP is synthesized from the glycolytic intermediate 3-phosphoglycerate (3-PG) in a reaction catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH) .[7][8][11] This is the first and rate-limiting step of the SSP.[7][10][12] The reaction involves the NAD+-dependent oxidation of 3-PG.[7][8]

  • Enzyme: 3-Phosphoglycerate Dehydrogenase (PHGDH)

  • Substrate: 3-Phosphoglycerate (3-PG)

  • Product: 3-Phosphohydroxypyruvate (PHP)

  • Cofactor: NAD+ is reduced to NADH[7][8]

The upregulation of PHGDH is a common feature in many cancers and is driven by genetic amplification, increased transcription, or alterations in protein stability.[7][8][12]

The Metabolic Fate of this compound

Once synthesized, PHP is rapidly converted to 3-phosphoserine (3-PS) by phosphoserine aminotransferase 1 (PSAT1) .[1][2][6] This reaction is a transamination where glutamate (B1630785) serves as the amino group donor, producing α-ketoglutarate (α-KG) as a byproduct.[2][4]

  • Enzyme: Phosphoserine Aminotransferase 1 (PSAT1)

  • Substrate: 3-Phosphohydroxypyruvate (PHP) and Glutamate

  • Product: 3-Phosphoserine (3-PS) and α-Ketoglutarate (α-KG)

The production of α-KG is a critical link between the SSP and the tricarboxylic acid (TCA) cycle. This anaplerotic flux can replenish TCA cycle intermediates, supporting mitochondrial metabolism and energy production.[2] In some cancer cells with high PHGDH expression, the SSP can contribute to as much as 50% of the anaplerotic flux to the TCA cycle.[2]

Finally, 3-phosphoserine is dephosphorylated by phosphoserine phosphatase (PSPH) to yield serine.[1][6]

Quantitative Data on the Serine Synthesis Pathway in Cancer

The following tables summarize quantitative data related to the enzymes and metabolic flux of the serine synthesis pathway in cancer cells.

Table 1: Upregulation of Serine Synthesis Pathway Enzymes in Cancer
Enzyme Cancer Type Fold Change (Tumor vs. Normal) Reference
PHGDHBreast Cancer (ER-negative)Up to 70% of cases show elevated protein levels[4][7]
PHGDHMelanomaGene amplification in ~40% of cases[4][6]
PHGDHLung AdenocarcinomaIncreased protein expression[6]
PSAT1Non-Small Cell Lung CancerOverexpressed[4]
PSAT1Breast CancerOverexpressed[4]
PSPHBreast CancerExpression associated with metastasis[11]
Table 2: Metabolic Flux through the Serine Synthesis Pathway
Parameter Cell Line/Cancer Type Value
Contribution of glycolysis to serine biosynthesisCancer cells~10% of 3-phosphoglycerate is diverted to PHP
Contribution of SSP to α-ketoglutarate poolPHGDH-overexpressing cells~50% of glutamine-derived α-KG generated via SSP
Serine contribution to one-carbon metabolismVarious cancer cellsA major source of one-carbon units for nucleotide synthesis

Signaling Pathways and Logical Relationships

The regulation and impact of the serine synthesis pathway, and by extension PHP metabolism, are intertwined with major cancer signaling pathways.

Serine Synthesis Pathway and its connection to Central Carbon Metabolism

Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG PHP This compound Three_PG->PHP PHGDH (NAD+ -> NADH) Pyruvate Pyruvate Three_PG->Pyruvate Three_PS 3-Phosphoserine PHP->Three_PS PSAT1 (Glutamate -> α-KG) Serine Serine Three_PS->Serine PSPH One_Carbon One-Carbon Metabolism Serine->One_Carbon Lipids Lipid Synthesis Serine->Lipids Glutathione Glutathione Synthesis Serine->Glutathione TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate a_KG α-Ketoglutarate Glutamate->a_KG a_KG->TCA_Cycle Nucleotides Nucleotide Synthesis One_Carbon->Nucleotides cluster_invitro In Vitro / Cell-Based Assays cluster_invivo In Vivo Models Cancer_Cells Cancer Cell Lines (High vs. Low PHGDH) PHGDH_Inhibition PHGDH Inhibition (e.g., CBR-5884) Cancer_Cells->PHGDH_Inhibition Enzyme_Assay PHGDH/PSAT1 Enzyme Activity Assays Cancer_Cells->Enzyme_Assay Metabolite_Extraction Metabolite Extraction PHGDH_Inhibition->Metabolite_Extraction Flux_Analysis Isotope Tracing (e.g., 13C-Glucose) PHGDH_Inhibition->Flux_Analysis Cell_Viability Cell Viability/Proliferation Assays PHGDH_Inhibition->Cell_Viability LC_MS LC-MS/MS Metabolomics (Quantify PHP, Serine, etc.) Metabolite_Extraction->LC_MS Xenograft Tumor Xenograft Models Treatment Systemic Inhibitor Treatment Xenograft->Treatment Tumor_Analysis Tumor Growth Monitoring & Metabolite Analysis Treatment->Tumor_Analysis

References

regulation of phosphohydroxypyruvate production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Regulation of 3-Phosphohydroxypyruvate Production

Introduction

3-Phosphohydroxypyruvate (PHP) is a critical metabolic intermediate, representing the product of the first and rate-limiting step in the phosphorylated pathway of L-serine biosynthesis.[1][2][3] This pathway is a central anabolic route branching from glycolysis, responsible for the de novo synthesis of serine and, subsequently, glycine (B1666218) and one-carbon units essential for the biosynthesis of nucleotides, lipids, and proteins.[4] The enzyme responsible for PHP production is D-3-phosphoglycerate dehydrogenase (PHGDH), which catalyzes the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG).[1][2][5]

Given its pivotal role, the regulation of PHP production is tightly controlled to meet cellular demands. In numerous pathologies, particularly cancer, the upregulation of the serine biosynthesis pathway is a hallmark of metabolic reprogramming, supporting rapid cell growth and proliferation.[4][6][7] Consequently, PHGDH has emerged as a promising therapeutic target for drug development.[6][8][9] This guide provides a comprehensive overview of the multifaceted regulatory mechanisms governing PHP production, details key experimental methodologies, and presents quantitative data for researchers, scientists, and drug development professionals.

The Phosphorylated Pathway of Serine Biosynthesis

The synthesis of L-serine from the glycolytic intermediate 3-PG occurs via a three-step enzymatic cascade.[1][4] The production of PHP is the committed step in this pathway.[10]

  • Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) oxidizes 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (PHP), with the concomitant reduction of NAD+ to NADH.[1][11]

  • Transamination: Phosphoserine aminotransferase (PSAT1) catalyzes the transfer of an amino group from glutamate (B1630785) to PHP, yielding 3-phosphoserine (3-PS) and α-ketoglutarate.[1][3][11]

  • Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates 3-PS in an irreversible step to produce L-serine.[1][3][12]

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis 3PG 3-Phosphoglycerate NAD NAD PHP 3-Phosphohydroxypyruvate 3PS 3-Phosphoserine PHP->3PS PSAT1 NADH NADH Glu Glutamate Serine L-Serine 3PS->Serine PSPH aKG α-Ketoglutarate H2O H₂O Pi Pi Glu->aKG H2O->Pi NAD->NADH

Caption: The phosphorylated pathway of de novo L-serine biosynthesis.

Core Regulatory Mechanisms of PHGDH

The production of PHP is predominantly controlled by regulating the activity and expression of PHGDH, the pathway's rate-limiting enzyme.

Allosteric Regulation

Allosteric control allows for rapid modulation of enzyme activity in response to cellular metabolite levels.

  • Feedback Inhibition by L-Serine: In many organisms, including bacteria and plants, L-serine acts as a key allosteric inhibitor of PHGDH.[10][13] It binds to a regulatory ACT domain, inducing a conformational change that inhibits catalytic activity.[1][13] However, human PHGDH is notably insensitive to feedback inhibition by serine at physiological concentrations.[14] This is attributed to the absence of a critical hinge region that, in enzymes like E. coli PHGDH, facilitates the inhibitory conformational change upon serine binding.[1] In mammalian systems, feedback control is instead exerted on the terminal enzyme of the pathway, PSPH, which is inhibited by L-serine.[14]

Allosteric_Regulation cluster_pathway Serine Biosynthesis 3PG 3-PG PHP PHP 3PG->PHP PHGDH Serine L-Serine PHP->Serine ... PHGDH PHGDH Serine->PHGDH Feedback Inhibition (e.g., in E. coli)

Caption: Allosteric feedback inhibition of PHGDH by L-serine.

  • Oligomerization: Human PHGDH functions as a tetramer, and its quaternary structure is crucial for activity.[10] Some inhibitors, such as NCT-503, have been shown to disrupt the enzyme's oligomerization state, leading to a loss of function.[9][15]

Transcriptional Regulation

The expression level of the PHGDH gene is a major control point, especially in the context of cancer and metabolic stress.

  • Transcription Factors: Several transcription factors are known to positively regulate PHGDH expression. Under conditions of amino acid starvation, activating transcription factor 4 (ATF4) is a key inducer. Other regulators include SP1 and NF-Y.[2][16] In some cancers, PHGDH is upregulated via amplification or through the action of transcription factors like NRF2.[15][16]

  • Hormonal Control: PHGDH expression can be induced by hormones such as 17-beta-estradiol.[2] In the endometrium, its expression is regulated by the transcription factor HOXA10.[17]

  • Oncogenes and Tumor Suppressors: The tumor suppressor p53 and its family member p73 can influence serine biosynthesis. TAp73, for example, does not directly regulate PHGDH but transcriptionally activates glutaminase-2 (GLS-2).[18] This increases the conversion of glutamine to glutamate, which is a substrate for the PSAT1 reaction. The increased consumption of PHP by PSAT1 drives the PHGDH-catalyzed reaction forward, thus increasing flux into the pathway.[18]

Transcriptional_Regulation NRF2 NRF2 PHGDH_Gene PHGDH_Gene NRF2->PHGDH_Gene Upregulates Estrogen Estrogen Estrogen->PHGDH_Gene Induces p73 TAp73 GLS2 GLS2 Gene p73->GLS2 Activates PHGDH_Protein PHGDH Protein Pathway_Flux Serine Pathway Flux PHGDH_Protein->Pathway_Flux Catalyzes Glutamate Glutamate GLS2->Glutamate Increases Glutamate->Pathway_Flux Drives PSAT1 reaction PHGDH_Gene->PHGDH_Protein Transcription & Translation

Caption: Transcriptional and indirect regulation of the serine biosynthesis pathway.

Substrate and Cofactor Availability

The rate of the PHGDH reaction is intrinsically linked to the central carbon metabolism through its substrate and cofactor.

  • 3-Phosphoglycerate (3-PG): As an intermediate of glycolysis, the availability of 3-PG directly influences the rate of PHP production.[19] Cancer cells often exhibit high glycolytic rates, diverting a significant portion (around 10%) of 3-PG into the serine biosynthesis pathway.[4][12]

  • NAD+/NADH Ratio: PHGDH catalyzes a reversible oxidation reaction.[2] The reaction equilibrium favors 3-PG formation, meaning that less than 5% of the substrate/product mix exists as PHP at equilibrium.[12] The reaction is driven forward by the rapid consumption of PHP by the downstream enzyme PSAT1.[12] The cellular redox state, reflected in the NAD+/NADH ratio, can also influence the reaction direction.

Post-Translational Regulation

In plants, PHGDH has been identified as a redox-regulated protein.[20] It can physically interact with thioredoxin (Trx), a key component of cellular redox signaling. This interaction can lead to the formation of intramolecular disulfide bonds, which modulates (lowers) the enzyme's activity.[20]

Regulation of Downstream Enzymes

While PHGDH is the primary control point, the activities of PSAT1 and PSPH are also regulated and contribute to the overall flux of the pathway.

  • Phosphoserine Aminotransferase (PSAT1): The expression of PSAT1 is regulated by cell proliferation status and can be upregulated in cancer cells.[12][21] Its activity is also dependent on the availability of its amino donor, glutamate.[3] In some contexts, YAP1 has been shown to transactivate PSAT1.[22]

  • Phosphoserine Phosphatase (PSPH): As mentioned, PSPH is subject to feedback inhibition by L-serine in mammals, providing a crucial regulatory loop.[14] Its expression is also responsive to estrogen and is often dysregulated in cancer.[23] Beyond its role in serine synthesis, PSPH can act as a phosphatase on other protein substrates, such as IRS-1, suggesting noncanonical functions.[24]

Quantitative Data on Pathway Regulation

The following tables summarize key quantitative data related to the inhibition and kinetics of PHGDH.

Table 1: Potency of Selected PHGDH Inhibitors

InhibitorTypeTargetIC50 ValueCitation(s)
CBR-5884 AllostericPHGDH~50 µM[15]
NCT-503 AllostericPHGDHNot specified[9]
BI-4924 Not specifiedPHGDHSingle-digit nM[9]
Compound 1 (Indole Amide) Orthosteric (NAD+ site)PHGDH0.238 ± 0.035 µM[25]
Compound D8 Orthosteric (NAD+ site)PHGDH2.8 ± 0.1 µM[26]

Table 2: Kinetic Parameters of PHGDH Inhibition

InhibitorParameterValueSubstrateCitation(s)
CBR-5884 Ki50 ± 20 µM3-PG[15]
CBR-5884 Ki50 ± 3 µMNAD+[15]
Compound D8 Kd2.33 µM-[26]

Experimental Protocols

Detailed methodologies are crucial for studying the regulation of PHP production. Below are protocols for key experiments.

Protocol 1: PHGDH Activity Assay (Coupled Colorimetric/Fluorometric)

This assay measures the production of NADH, which is coupled to the reduction of a probe by a developer enzyme (e.g., diaphorase), resulting in a colorimetric or fluorescent signal.[25][27][28]

Materials:

  • Recombinant human PHGDH, PSAT1, and PSPH enzymes

  • PHGDH Assay Buffer (e.g., 50 mM Tris, 1 mM EDTA, pH 8.5)

  • Substrates: 3-Phosphoglycerate (3-PG), NAD+, L-Glutamate

  • Developer/Probe: Diaphorase and Resazurin (for fluorescence) or a WST-1 type probe (for colorimetric)

  • 96-well microplate (black for fluorescence, clear for colorimetric)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a Reaction Mix containing Assay Buffer, 3-PG, NAD+, L-Glutamate, PSAT1, PSPH, and the developer/probe system. The inclusion of PSAT1 and PSPH prevents product feedback inhibition on PHGDH.[25][28]

  • Sample Preparation: Prepare test inhibitor compounds at various concentrations. Add the inhibitor or vehicle control to the appropriate wells of the 96-well plate.

  • Enzyme Addition: Add a solution of PHGDH enzyme to each well to initiate the reaction. For background control wells, add Assay Buffer instead of the enzyme.

  • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the signal (absorbance at ~450 nm for colorimetric, or fluorescence at Ex/Em ~550/580 nm for fluorometric) in kinetic mode for 10-60 minutes.[27][28]

  • Data Analysis:

    • Subtract the background reading from all sample readings.

    • Determine the reaction rate (V) from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis Plate Add Inhibitor/ Vehicle to Plate Start Add PHGDH Enzyme to Plate Plate->Start Mix Prepare Reaction Mix (Buffer, 3-PG, NAD+, PSAT1, etc.) Mix->Start Read Measure Signal (Kinetic Mode, 37°C) Start->Read Calculate Calculate Reaction Rates Read->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Calculate IC50 Inhibition->IC50

Caption: Experimental workflow for a coupled PHGDH activity assay.

Protocol 2: Western Blot for PHGDH Protein Quantification

This protocol is used to determine the relative levels of PHGDH protein in cell lysates, for instance, after gene silencing or treatment with a compound affecting its expression.[29]

Materials:

  • Cell lysates

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-PHGDH)

  • HRP-conjugated secondary antibody

  • Loading control primary antibody (e.g., anti-Actin or anti-GAPDH)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[29]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[29]

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-PHGDH antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with wash buffer (TBST).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[29]

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.[29]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the PHGDH signal to the loading control signal to determine the relative protein levels across samples.[29]

Conclusion

The production of 3-phosphohydroxypyruvate, the committed step in serine biosynthesis, is a highly regulated process central to cellular anabolism. Its regulation occurs at multiple levels, including allosteric control of PHGDH, extensive transcriptional programming in response to metabolic and oncogenic signals, and feedback from downstream metabolites. While allosteric feedback by serine is a key mechanism in many organisms, human cells have evolved a system where this control is shifted to the terminal enzyme, PSPH, leaving PHGDH activity highly dependent on substrate availability and its expression level. This reliance on transcriptional upregulation is a vulnerability in many cancers, making PHGDH a prime target for therapeutic intervention. A thorough understanding of these complex regulatory networks is essential for developing effective strategies to modulate this critical metabolic node in cancer and other diseases.

References

An In-depth Technical Guide to the Enzymatic Conversion of 3-Phosphoglycerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate (2-PG) is a critical isomerization reaction centrally positioned in the glycolytic and gluconeogenic pathways. Catalyzed by the enzyme phosphoglycerate mutase (PGM), this seemingly simple intramolecular phosphoryl transfer is pivotal for cellular energy metabolism and biosynthetic processes. This technical guide provides a comprehensive overview of the enzymatic conversion of 3-PG, detailing the mechanistic action of PGM, its kinetic and thermodynamic properties, and its regulation. Furthermore, this guide presents detailed experimental protocols for the study of this conversion and visually represents key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

The interconversion of 3-phosphoglycerate and 2-phosphoglycerate represents a thermodynamically balanced, yet crucial, step in central carbon metabolism.[1] This reaction is the eighth step of glycolysis, positioning the phosphate (B84403) group for the subsequent dehydration reaction that generates the high-energy phosphate bond in phosphoenolpyruvate (B93156) (PEP). In gluconeogenesis, the reverse reaction is equally essential for the synthesis of glucose from non-carbohydrate precursors. The enzyme responsible for this conversion, phosphoglycerate mutase (PGM), exists in two main isoforms with distinct catalytic mechanisms, highlighting the evolutionary adaptation of this fundamental biochemical process.[1] Understanding the intricacies of this enzymatic conversion is paramount for elucidating metabolic regulation and identifying potential therapeutic targets in various diseases, including cancer.

The Enzyme: Phosphoglycerate Mutase (PGM)

Phosphoglycerate mutase (EC 5.4.2.11) is the isomerase that facilitates the transfer of a phosphate group from the C-3 to the C-2 carbon of phosphoglycerate.[1] There are two distinct classes of PGM, cofactor-dependent (dPGM) and cofactor-independent (iPGM), which differ in their mechanism of action and requirement for the cofactor 2,3-bisphosphoglycerate (B1242519) (2,3-BPG).[1]

  • Cofactor-Dependent Phosphoglycerate Mutase (dPGM): Found in vertebrates and some invertebrates, fungi, and bacteria, dPGM utilizes a phospho-histidine intermediate.[1] The reaction proceeds via a "ping-pong" mechanism where the phosphorylated enzyme donates its phosphate to the substrate, forming a 2,3-bisphosphoglycerate intermediate, which then re-phosphorylates the enzyme.[2]

  • Cofactor-Independent Phosphoglycerate Mutase (iPGM): Prevalent in plants, algae, and some bacteria, iPGM does not require 2,3-BPG. Its mechanism is proposed to involve a phospho-serine intermediate.

Quantitative Data

Kinetic Parameters

The kinetic properties of phosphoglycerate mutase have been characterized from various sources. The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing insight into the enzyme's affinity for its substrates.

Enzyme SourceSubstrate/CofactorKm (µM)Optimal pHOptimal Temperature (°C)Reference
Chicken Breast Muscle3-Phosphoglycerate~2007.525[2]
2-Phosphoglycerate147.525[2]
2,3-Bisphosphoglycerate0.0697.525[2]
Rabbit MuscleNot specified100-2005.9Not specified[3]
Hyphomicrobium X3-Phosphoglyceric acid60007.3Not specified[4]
2-Phosphoglyceric acid6907.3Not specified[4]
2,3-Diphosphoglyceric acid87.3Not specified[4]
Pseudomonas AM13-Phosphoglyceric acid34007.0-7.6Not specified[4]
2-Phosphoglyceric acid3707.0-7.6Not specified[4]
2,3-Diphosphoglyceric acid107.0-7.6Not specified[4]
Treponema pallidumNot specifiedNot specified~7.0~34-37[5]
Gram-positive endospore-forming bacteriaNot specifiedNot specified6.0-8.0 (Mn2+ dependent)Not specified[6]

Note: Kinetic parameters can be influenced by factors such as ionic strength and the presence of inhibitors. For instance, at low ionic concentrations, the Km of PGM was found to be around 1 µM, which increased to approximately 40 µM with the addition of 400 mM KCl.[3]

Thermodynamic Properties

The conversion of 3-phosphoglycerate to 2-phosphoglycerate is a readily reversible reaction with a small positive Gibbs free energy change under standard conditions.[1]

Thermodynamic ParameterValueConditionsReference
Standard Free Energy Change (ΔG°')+4.40 kJ/mol25°C, pH 7.0[7][8][9]
Standard Free Energy Change (ΔG°')-2.52 kJ/molCalculated from K'eq of 0.165 at 25°C, pH 7.0[10]
Actual Free Energy Change (ΔG')-2.66 kJ/molHuman red blood cells (3PG: 61 µM, 2PG: 4.3 µM)[10]
Equilibrium Constant (K'eq) ([2-PG]/[3-PG])0.16525°C, pH 7.0[10]

Note: The discrepancy in reported ΔG°' values may arise from different experimental conditions or calculation methods. The actual free energy change (ΔG') under cellular conditions is negative, indicating the reaction proceeds spontaneously in the direction of 2-phosphoglycerate formation in glycolysis.[10]

Signaling Pathway: Regulation by Sirt1-Mediated Deacetylation

Recent studies have revealed a novel regulatory mechanism for phosphoglycerate mutase 1 (PGAM1) involving post-translational modification by acetylation. The NAD+-dependent protein deacetylase Sirtuin 1 (Sirt1) negatively regulates PGAM1 activity.[11][12][13] Under conditions of high glucose, PGAM1 is acetylated, which enhances its enzymatic activity.[11] Conversely, during glucose restriction, Sirt1 levels increase, leading to the deacetylation of PGAM1 and a subsequent decrease in its activity.[11][12] This regulation suggests a mechanism for modulating glycolytic flux in response to nutrient availability.

Sirt1_PGAM1_Regulation cluster_glucose Cellular Glucose Levels cluster_sirt1 Sirt1 Activity cluster_pgam1 PGAM1 State High Glucose High Glucose Sirt1_low Sirt1 (Low Activity) High Glucose->Sirt1_low inhibits Low Glucose Low Glucose Sirt1_high Sirt1 (High Activity) Low Glucose->Sirt1_high activates PGAM1_acetylated Acetylated PGAM1 (High Activity) Sirt1_low->PGAM1_acetylated leads to PGAM1_deacetylated Deacetylated PGAM1 (Low Activity) Sirt1_high->PGAM1_deacetylated promotes Glycolysis_up Increased Glycolytic Flux PGAM1_acetylated->Glycolysis_up enhances Glycolysis_down Decreased Glycolytic Flux PGAM1_deacetylated->Glycolysis_down reduces

Regulation of PGAM1 activity by Sirt1-mediated deacetylation in response to glucose levels.

Experimental Protocols

Coupled Enzyme Assay for Phosphoglycerate Mutase Activity

This protocol describes a continuous spectrophotometric assay for PGM activity in the direction of 3-PG to 2-PG conversion. The production of 2-PG is coupled to the enolase, pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH) reactions, resulting in the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

  • Triethanolamine buffer (100 mM, pH 7.6)

  • 3-Phosphoglyceric acid (3-PGA) solution (200 mM)

  • Adenosine 5'-diphosphate (ADP) solution (21 mM)

  • 2,3-Bisphospho-D-glyceric acid (2,3-BPG) solution (1.3 mM)

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) solution (0.15 mM)

  • Magnesium sulfate (B86663) (MgSO4) solution (2.5 mM)

  • Potassium chloride (KCl) solution (99 mM)

  • Pyruvate kinase (PK)

  • L-lactic dehydrogenase (LDH)

  • Enolase

  • Phosphoglycerate mutase (PGM) sample (e.g., purified enzyme or cell lysate)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, combine the following reagents to the specified final concentrations in a total volume of 3.02 ml: 79 mM triethanolamine, 6.6 mM 3-PGA, 0.70 mM ADP, 1.3 mM 2,3-BPG, 0.15 mM NADH, 2.5 mM MgSO4, 99 mM KCl, 14 units PK, 20 units LDH, and 3 units enolase.

  • Equilibrate: Incubate the reaction mixture at 25°C for 5 minutes to allow the temperature to equilibrate and to record any background rate of NADH oxidation.

  • Initiate the Reaction: Add the PGM sample (e.g., 0.03 - 0.06 units) to the cuvette, mix by inversion, and immediately start monitoring the decrease in absorbance at 340 nm.

  • Data Acquisition: Record the absorbance at 340 nm for approximately 5 minutes.

  • Calculate Activity: Determine the maximum linear rate of decrease in absorbance per minute (ΔA340/min). The activity of PGM can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1). One unit of PGM activity is defined as the amount of enzyme that converts 1.0 µmole of 3-phosphoglycerate to 2-phosphoglycerate per minute at pH 7.6 at 25°C.

Purification of Recombinant Phosphoglycerate Mutase

This protocol provides a general workflow for the expression and purification of recombinant PGM from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a PGM expression vector (e.g., pQE-80 with an N-terminal His-tag)

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)

  • SDS-PAGE reagents

Procedure:

  • Expression: Inoculate a culture of the transformed E. coli and grow to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow for 4-6 hours at 30°C.

  • Cell Lysis: Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged PGM from the column using elution buffer.

  • Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

  • Purity Analysis: Assess the purity of the purified PGM by SDS-PAGE.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of a potential inhibitor on PGM activity.

Experimental_Workflow start Start prepare_reagents Prepare Assay Buffers and Reagents start->prepare_reagents prepare_enzyme Purify or Obtain PGM Enzyme start->prepare_enzyme prepare_inhibitor Prepare Stock Solution of Potential Inhibitor start->prepare_inhibitor setup_assay Set Up Coupled Enzyme Assay (Control and Experimental Groups) prepare_reagents->setup_assay prepare_enzyme->setup_assay prepare_inhibitor->setup_assay control_group Control: No Inhibitor setup_assay->control_group experimental_group Experimental: Varying Inhibitor Concentrations setup_assay->experimental_group run_assay Initiate Reaction and Monitor Absorbance at 340 nm control_group->run_assay experimental_group->run_assay data_analysis Calculate Reaction Velocities run_assay->data_analysis inhibition_kinetics Determine Inhibition Type and Ki data_analysis->inhibition_kinetics end End inhibition_kinetics->end

References

Unveiling the Structure of a Key Metabolic Intermediate: A Technical Guide to Phosphohydroxypyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive technical guide on the structural analysis of 3-Phosphohydroxypyruvate (3-PHP), a pivotal intermediate in the L-serine biosynthetic pathway, has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This document collates the current understanding of the molecule's physicochemical properties and its enzymatic interactions, providing a foundational reference for future research and therapeutic design.

Phosphohydroxypyruvic acid, with the chemical formula C3H5O7P, is an organic acid that plays a crucial role in cellular metabolism.[1] It is produced from 3-phosphoglycerate (B1209933) by the enzyme phosphoglycerate dehydrogenase and is a substrate for phosphoserine aminotransferase, which converts it to phosphoserine.[2][3][4] This pathway is central to the biosynthesis of serine, an amino acid vital for the synthesis of proteins, lipids, and nucleic acids.[4]

While direct crystallographic or comprehensive NMR spectroscopic data on isolated phosphohydroxypyruvate is not extensively available in the public domain, this guide provides a detailed overview of its known properties and the methodologies that would be employed for its structural elucidation.

Physicochemical Properties of this compound

A summary of the key identifiers and properties of this compound is presented below. This data is essential for its identification and characterization in experimental settings.

PropertyValue
Chemical Formula C3H5O7P
Average Molecular Weight 184.040 g·mol−1[1]
Monoisotopic Molecular Weight 183.9772890252
IUPAC Name 2-Oxo-3-(phosphonooxy)propanoic acid[1]
Synonyms 3-phosphonooxypyruvate, 3-P-hydroxypyruvate[5]
CAS Number 3913-50-6[1]
InChI Key LFLUCDOSQPJJBE-UHFFFAOYSA-N[1]
SMILES C(C(=O)C(=O)O)OP(=O)(O)O[1]
PubChem CID 105[1]
ChEBI ID 30933[1]

The L-Serine Biosynthesis Pathway: The Role of this compound

This compound is a key intermediate in the phosphorylated pathway of L-serine biosynthesis. The pathway begins with the oxidation of 3-phosphoglycerate, an intermediate of glycolysis.

serine_biosynthesis 3-Phosphoglycerate 3-Phosphoglycerate This compound This compound 3-Phosphoglycerate->this compound Phosphoglycerate dehydrogenase Phosphoserine Phosphoserine This compound->Phosphoserine Phosphoserine aminotransferase L-Serine L-Serine Phosphoserine->L-Serine Phosphoserine phosphatase

The phosphorylated pathway of L-serine biosynthesis.

Experimental Protocols for Structural Analysis

While specific experimental data for this compound is limited, the following outlines standard methodologies that would be applied for its structural analysis. These protocols are based on established techniques for similar small molecules and enzymes within its metabolic pathway.

Crystallization and X-ray Diffraction

The determination of the three-dimensional structure of this compound would likely be achieved through X-ray crystallography of the molecule bound to one of its interacting enzymes, such as phosphoserine aminotransferase.

Experimental Workflow:

xray_crystallography_workflow cluster_sample_prep Sample Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination Protein_Purification Enzyme Purification Ligand_Binding Binding with This compound Protein_Purification->Ligand_Binding Crystallization_Screening Crystallization Screening Ligand_Binding->Crystallization_Screening Crystal_Optimization Crystal Optimization Crystallization_Screening->Crystal_Optimization Xray_Diffraction X-ray Diffraction Crystal_Optimization->Xray_Diffraction Data_Processing Data Processing Xray_Diffraction->Data_Processing Phase_Determination Phase Determination Data_Processing->Phase_Determination Model_Building Model Building & Refinement Phase_Determination->Model_Building Final_Structure Final_Structure Model_Building->Final_Structure Validation

Workflow for X-ray crystallography.

Methodology:

  • Protein Expression and Purification: The enzyme of interest (e.g., phosphoserine aminotransferase) would be overexpressed in a suitable host system and purified to homogeneity.

  • Co-crystallization: The purified enzyme would be incubated with an excess of this compound to form a stable complex.

  • Crystallization Screening: The enzyme-ligand complex would be subjected to a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • X-ray Diffraction Data Collection: Once suitable crystals are obtained, they would be cryo-cooled and exposed to a high-intensity X-ray beam. The resulting diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein and the bound this compound can be built and refined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be a powerful tool to study the structure and dynamics of this compound in solution, both in its free form and when bound to an enzyme.

Experimental Workflow:

nmr_spectroscopy_workflow cluster_sample_prep_nmr Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_calculation Structure Calculation Isotope_Labeling Isotopic Labeling (e.g., 13C, 15N) Sample_Preparation Sample Preparation Isotope_Labeling->Sample_Preparation 1D_NMR 1D NMR (1H, 13C, 31P) Sample_Preparation->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, etc.) 1D_NMR->2D_NMR Resonance_Assignment Resonance Assignment 2D_NMR->Resonance_Assignment Structural_Restraints Derive Structural Restraints (NOEs, J-couplings) Resonance_Assignment->Structural_Restraints Structure_Calculation Structure Calculation Structural_Restraints->Structure_Calculation Structure_Validation Structure Validation Structure_Calculation->Structure_Validation Final_Ensemble Final_Ensemble Structure_Validation->Final_Ensemble Ensemble of Structures

Workflow for NMR spectroscopy.

Methodology:

  • Isotopic Labeling: For detailed structural studies, especially when bound to an enzyme, this compound could be synthesized with isotopic labels (e.g., ¹³C, ¹⁵N).

  • 1D and 2D NMR Experiments: A series of NMR experiments would be conducted. ¹H, ¹³C, and ³¹P NMR would provide information on the chemical environment of the different nuclei. 2D experiments like COSY and HSQC would be used to establish through-bond and through-space connectivities, respectively.

  • Resonance Assignment: The signals in the NMR spectra would be assigned to specific atoms within the molecule.

  • Structure Calculation: The structural restraints derived from the NMR data (e.g., Nuclear Overhauser Effect distances and scalar couplings) would be used to calculate a family of structures consistent with the experimental data.

This technical guide provides a solid foundation for understanding the structural aspects of this compound. While direct structural data remains a target for future research, the compiled information on its properties and the established methodologies for its analysis will undoubtedly aid in advancing our knowledge of this key metabolic player and its role in health and disease.

References

Phosphohydroxypyruvate: A Linchpin in Serine Metabolism and its Implications in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphohydroxypyruvate is a critical intermediate metabolite in the phosphorylated pathway of L-serine biosynthesis. Dysregulation of this pathway, due to inherited enzyme deficiencies, leads to a group of severe metabolic disorders known as serine biosynthesis defects (SBDs). These disorders, namely 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) deficiency, phosphoserine aminotransferase (PSAT) deficiency, and phosphoserine phosphatase (PSPH) deficiency, are characterized by a profound neurological phenotype. Furthermore, the serine biosynthesis pathway, and by extension this compound metabolism, has been identified as a key player in the metabolic reprogramming of cancer cells, highlighting its significance as a potential therapeutic target. This technical guide provides a comprehensive overview of this compound's role in metabolic disorders, detailing the biochemical pathways, associated diseases, diagnostic approaches, and experimental methodologies.

Introduction

This compound (PHP) is a keto acid that serves as the second intermediate in the de novo synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate.[1][2] This three-step enzymatic pathway is the primary route for endogenous serine production in mammals.[3] L-serine is a non-essential amino acid that is crucial for numerous cellular processes, including protein synthesis, nucleotide metabolism (as a precursor for one-carbon units), and the synthesis of other amino acids such as glycine (B1666218) and cysteine.[4] It is also a precursor for the synthesis of essential macromolecules like phospholipids (B1166683) and sphingolipids.[5] In the central nervous system (CNS), L-serine and its derivative D-serine are important neuromodulators.[4]

Given the central role of L-serine, disruptions in its synthesis have profound consequences, particularly for the developing nervous system. Inborn errors of metabolism affecting the enzymes that produce and consume this compound lead to a group of autosomal recessive disorders collectively known as serine biosynthesis defects.[6] These disorders are characterized by low concentrations of serine and glycine in the cerebrospinal fluid (CSF) and plasma, resulting in severe neurological symptoms.[3][7]

More recently, the serine biosynthesis pathway has garnered significant attention in the field of oncology. Cancer cells often exhibit metabolic reprogramming to support their high proliferation rates, and an upregulation of the serine biosynthesis pathway has been observed in various cancers.[8] This enhanced flux through the pathway provides the necessary building blocks for rapid cell growth and contributes to cellular redox homeostasis, making the enzymes of this pathway attractive targets for anti-cancer therapies.

This guide will delve into the core aspects of this compound metabolism, its role in serine biosynthesis defects, and its emerging significance in cancer metabolism. We will provide quantitative data on metabolite levels in disease states, detailed experimental protocols for key enzymes, and visual representations of the relevant pathways and workflows to aid researchers and drug development professionals in their understanding of this critical metabolic nexus.

The Phosphorylated Pathway of L-Serine Biosynthesis

The synthesis of L-serine from 3-phosphoglycerate occurs via a three-step enzymatic cascade, with this compound as a key intermediate.

  • Oxidation of 3-Phosphoglycerate: The first and rate-limiting step is the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, catalyzed by the NAD+-dependent enzyme 3-phosphoglycerate dehydrogenase (PHGDH) .[1][2]

  • Transamination of 3-Phosphohydroxypyruvate: Next, phosphoserine aminotransferase (PSAT) catalyzes the transfer of an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, yielding phosphoserine and α-ketoglutarate.[9]

  • Hydrolysis of Phosphoserine: The final step is the hydrolysis of phosphoserine to L-serine, catalyzed by phosphoserine phosphatase (PSPH) .[10]

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_serine_biosynthesis Serine Biosynthesis Pathway 3_Phosphoglycerate 3-Phosphoglycerate This compound This compound 3_Phosphoglycerate->this compound PHGDH (NAD+ -> NADH) Phosphoserine Phosphoserine This compound->Phosphoserine PSAT (Glutamate -> α-Ketoglutarate) L_Serine L-Serine Phosphoserine->L_Serine PSPH (H2O -> Pi)

Figure 1: The Phosphorylated Pathway of L-Serine Biosynthesis.

Metabolic Disorders Associated with this compound

Deficiencies in any of the three enzymes of the serine biosynthesis pathway lead to serine biosynthesis defects (SBDs), which are characterized by a range of neurological symptoms.

3-Phosphoglycerate Dehydrogenase (PHGDH) Deficiency

PHGDH deficiency is the most commonly reported SBD.[11] The clinical presentation is typically severe, with congenital microcephaly, psychomotor retardation, and intractable seizures appearing in infancy.[11][12] Brain imaging often reveals cerebral atrophy and hypomyelination.[2] Biochemically, patients exhibit very low levels of L-serine in both CSF and plasma.[12]

Phosphoserine Aminotransferase (PSAT) Deficiency

PSAT deficiency is a rarer SBD that presents with a similar, though sometimes milder, clinical phenotype to PHGDH deficiency.[7] Symptoms include acquired microcephaly, psychomotor retardation, and seizures.[7] Like in PHGDH deficiency, CSF and plasma serine and glycine concentrations are low.[7]

Phosphoserine Phosphatase (PSPH) Deficiency

PSPH deficiency is the least common of the SBDs. The clinical features are less well-defined due to the small number of reported cases but generally include psychomotor retardation and growth deficiency.[13]

Quantitative Data in Serine Biosynthesis Defects

The hallmark of SBDs is a significant reduction in serine and, to a lesser extent, glycine concentrations in CSF and plasma. While direct measurement of this compound in patients is not routinely performed and data is scarce, the downstream effects on serine and glycine are well-documented.

Table 1: Representative Serine and Glycine Concentrations in CSF and Plasma of Patients with Serine Biosynthesis Defects

AnalyteFluidConditionPatient Concentration (µmol/L)Reference Range (µmol/L)Citation(s)
L-Serine CSFPHGDH Deficiency6 - 819 - 38[14]
PHGDH Deficiency<10 - 13Age-dependent[8]
PSAT Deficiency5 - 1835 - 80[7][15]
PlasmaPHGDH Deficiency28 - 6495 - 166[14]
PSAT Deficiency30 - 5160 - 300[7][15]
Glycine CSFPHGDH Deficiency1 - 40.7 - 15[14]
PSAT Deficiency<10 - 10[7][15]
PlasmaPHGDH Deficiency128 - 190139 - 317[14]
PSAT Deficiency110 - 121140 - 600[7][15]

Note: Reference ranges can vary significantly with age and between laboratories. The provided values are illustrative.

Diagnostic Workflow for Serine Biosynthesis Defects

The diagnosis of SBDs relies on a combination of clinical suspicion, biochemical analysis of amino acids in CSF and plasma, and molecular genetic testing.

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion (e.g., microcephaly, seizures, psychomotor retardation) Amino_Acid_Analysis Amino Acid Analysis (CSF and Plasma) Clinical_Suspicion->Amino_Acid_Analysis Low_Serine_Glycine Low Serine and Glycine Concentrations Amino_Acid_Analysis->Low_Serine_Glycine Normal_Levels Normal Amino Acid Levels Amino_Acid_Analysis->Normal_Levels Molecular_Genetic_Testing Molecular Genetic Testing (PHGDH, PSAT1, PSPH) Low_Serine_Glycine->Molecular_Genetic_Testing Probable SBD Enzyme_Assay Enzyme Activity Assay (Fibroblasts) Low_Serine_Glycine->Enzyme_Assay If molecular testing is inconclusive Diagnosis_Confirmed Diagnosis of SBD Confirmed Molecular_Genetic_Testing->Diagnosis_Confirmed Pathogenic variants identified Enzyme_Assay->Diagnosis_Confirmed Reduced enzyme activity Consider_Other_Diagnoses Consider Other Diagnoses Normal_Levels->Consider_Other_Diagnoses

Figure 2: Diagnostic Workflow for Serine Biosynthesis Defects.

Experimental Protocols

Measurement of this compound and Related Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of this compound and other small molecule metabolites in biological fluids.

Protocol: LC-MS/MS for Amino Acid Analysis in CSF and Plasma

  • Sample Preparation:

    • Thaw frozen CSF or plasma samples on ice.

    • For plasma, deproteinize by adding a 3-fold excess of ice-cold methanol, vortex, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • For CSF, centrifugation may be sufficient to remove any cellular debris.

    • Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the dried extract in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Chromatography: Use a reverse-phase C18 column or a HILIC column for separation.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent or an acid (e.g., formic acid), is typically used.

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for quantitative analysis. Specific precursor-to-product ion transitions for this compound, serine, and glycine need to be optimized.

    • Quantification: Use stable isotope-labeled internal standards for each analyte to ensure accurate quantification.

Enzyme Activity Assays

Protocol: 3-Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits.[16]

  • Principle: The activity of PHGDH is measured by monitoring the production of NADH, which reduces a probe to generate a colored product with an absorbance maximum at 450 nm.

  • Reagents:

    • PHGDH Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5-8.5)

    • 3-Phosphoglycerate (substrate)

    • NAD+ (cofactor)

    • Developer solution (containing the probe and diaphorase)

    • NADH Standard

  • Procedure:

    • Prepare cell or tissue lysates in ice-cold PHGDH Assay Buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Prepare a reaction mixture containing the assay buffer, developer, and substrate.

    • Add the sample (lysate) to the reaction mixture in a 96-well plate.

    • Initiate the reaction by adding NAD+.

    • Immediately measure the absorbance at 450 nm in a kinetic mode at 37°C for 10-60 minutes.

    • Prepare a standard curve using the NADH standard.

    • Calculate the PHGDH activity based on the rate of NADH production.

Protocol: Phosphoserine Aminotransferase (PSAT) Activity Assay

  • Principle: The activity of PSAT is often measured in the reverse direction by coupling the production of glutamate to the oxidation of NADH by glutamate dehydrogenase (GDH).

  • Reagents:

    • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

    • Phosphoserine (substrate)

    • α-Ketoglutarate (substrate)

    • Pyridoxal 5'-phosphate (PLP, cofactor)

    • NADH

    • Glutamate Dehydrogenase (GDH, coupling enzyme)

  • Procedure:

    • Prepare cell lysates as described for the PHGDH assay.

    • Prepare a reaction mixture containing the assay buffer, phosphoserine, α-ketoglutarate, PLP, and NADH.

    • Add the cell lysate to the reaction mixture.

    • Initiate the reaction by adding GDH.

    • Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

    • Calculate the PSAT activity based on the rate of NADH consumption.

Protocol: Phosphoserine Phosphatase (PSPH) Activity Assay

  • Principle: PSPH activity can be determined by measuring the release of inorganic phosphate from phosphoserine. The malachite green assay is a common colorimetric method for phosphate detection.[10]

  • Reagents:

    • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

    • Phosphoserine (substrate)

    • Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)

  • Procedure:

    • Prepare cell lysates as previously described.

    • Prepare a reaction mixture containing the assay buffer and phosphoserine.

    • Add the cell lysate to initiate the reaction and incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the Malachite Green Reagent.

    • Incubate at room temperature for color development.

    • Measure the absorbance at a wavelength around 620-660 nm.

    • Prepare a standard curve using a phosphate standard.

    • Calculate the PSPH activity based on the amount of phosphate released.

This compound and Cancer Metabolism

The serine biosynthesis pathway is frequently upregulated in cancer to meet the high demand for serine and its downstream metabolites, which are essential for cell proliferation, nucleotide synthesis, and maintaining redox balance.[8] PHGDH, the enzyme that produces this compound, is often overexpressed in various cancers, including breast cancer, melanoma, and non-small cell lung cancer.[8] This makes the enzymes of the serine biosynthesis pathway, including those that metabolize this compound, promising targets for the development of novel anti-cancer therapies. Inhibition of this pathway can lead to reduced cancer cell proliferation and survival.

Conclusion

This compound stands at a crucial junction in cellular metabolism, linking glycolysis to the biosynthesis of the vital amino acid L-serine. The severe neurological consequences of inherited defects in the enzymes that process this compound underscore the indispensable role of this pathway in normal human development and function. The diagnostic journey for these rare disorders highlights the importance of quantitative biochemical analysis and molecular genetics. Furthermore, the emerging role of the serine biosynthesis pathway in cancer has opened new avenues for therapeutic intervention. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and clinicians working to unravel the complexities of this compound metabolism and to develop effective treatments for the devastating disorders associated with its dysregulation. Further research into the precise quantification of this compound in various disease states and the development of more specific and potent inhibitors of the serine biosynthesis pathway will be critical in advancing our understanding and treatment of these metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Assay of Phosphoglycerate Dehydrogenase (PHGDH) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway, catalyzing the NAD+-dependent oxidation of 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[1][2][3] This is the first and rate-limiting step in the pathway that diverts glycolytic intermediates towards the synthesis of serine and other downstream metabolites crucial for cell proliferation, such as nucleotides and lipids.[1][3][4] Elevated PHGDH activity has been implicated in various cancers, including breast cancer and melanoma, making it an attractive therapeutic target.[5][6] Accurate and reliable measurement of PHGDH enzymatic activity is therefore essential for basic research, drug discovery, and the characterization of potential inhibitors.

These application notes provide detailed protocols for a robust and sensitive enzymatic assay to determine PHGDH activity in various biological samples. The primary method described is a coupled-enzyme assay that results in a colorimetric or fluorescent readout, suitable for high-throughput screening.

Principle of the Assay

The enzymatic activity of PHGDH is determined by monitoring the production of NADH, which is generated concomitantly with the conversion of 3-PG to 3-PHP.[5] However, the equilibrium of this reaction favors the reverse reaction, the formation of 3-PG.[3] To overcome this, the assay is "coupled" to a second reaction that consumes the product, NADH, thereby driving the forward reaction.[2][7]

In the most common coupled assay format, the NADH produced by PHGDH is used by a developer enzyme, often a diaphorase, to reduce a probe.[5][8] This reduction results in a quantifiable colorimetric or fluorescent signal that is directly proportional to the amount of NADH produced and thus to the PHGDH activity.[8] To further drive the reaction forward, downstream enzymes of the serine biosynthesis pathway, phosphoserine aminotransferase (PSAT1) and phosphoserine phosphatase (PSPH), can be included to convert 3-PHP to serine.[9][10]

Data Presentation

Table 1: Kinetic Parameters of Human PHGDH
SubstrateK_m_ (µM)V_max_ (µmol/min/mg)Notes
3-Phosphoglycerate (3-PG)186.7 ± 16.1Not specifiedDetermined using a coupled assay with resazurin (B115843) reduction.[7]
NAD+Not specifiedNot specifiedPHGDH has a 400-fold higher affinity for NADH than NAD+.[7]
Table 2: Inhibitors of PHGDH
InhibitorIC_50_ (µM)Mode of InhibitionReference
CBR-58846.6Noncompetitive, Covalent[8][11]
NCT-502Not specifiedNot specified[10]
NCT-5038 - 16 (in cells)Noncompetitive[10][12]
Withangulatin A (WA)Not specifiedCovalent[13]

Experimental Protocols

Materials and Reagents
  • PHGDH Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM NaCl, 0.5 mM TCEP)[7]

  • 3-Phosphoglycerate (3-PG) substrate solution

  • NAD+ solution

  • PHGDH Developer (containing diaphorase and a probe like resazurin or a tetrazolium salt)[5][8]

  • NADH Standard (for standard curve)[5]

  • Recombinant human PHGDH (as a positive control)

  • Samples (cell lysates, tissue homogenates, or purified enzyme)

  • 96-well clear flat-bottom microplate[5]

  • Microplate reader capable of measuring absorbance or fluorescence

Sample Preparation
  • Cell Lysates:

    • Harvest cells (e.g., 4 x 10^6 cells) and wash with ice-cold PBS.[5]

    • Resuspend the cell pellet in 400 µL of ice-cold PHGDH Assay Buffer.[5]

    • Homogenize the cells (e.g., using a Dounce homogenizer or sonication) and incubate on ice for 10 minutes.[5]

    • Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.[5]

    • Collect the supernatant, which contains the soluble proteins including PHGDH.

    • (Optional but recommended) To remove small molecule interference, perform an ammonium (B1175870) sulfate (B86663) precipitation. Add 2 volumes of saturated (4.32 M) ammonium sulfate to 1 volume of supernatant, incubate on ice for 30 minutes, and centrifuge at 10,000 x g for 10 minutes at 4°C. Discard the supernatant and resuspend the protein pellet in the original volume of PHGDH Assay Buffer.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Tissue Homogenates:

    • Weigh approximately 20 mg of tissue and add 400 µL of ice-cold PHGDH Assay Buffer.[5]

    • Homogenize the tissue using a suitable homogenizer.

    • Follow the same centrifugation and optional ammonium sulfate precipitation steps as for cell lysates.[5]

    • Determine the protein concentration of the homogenate.

Assay Procedure (Colorimetric)
  • NADH Standard Curve Preparation:

    • Prepare a series of NADH standards in PHGDH Assay Buffer (e.g., 0, 2.5, 5, 7.5, 10, and 12.5 nmol/well).

    • Add 50 µL of each standard to separate wells of a 96-well plate.

  • Sample and Control Preparation:

    • Add 2-50 µL of your prepared sample to the wells of the 96-well plate.

    • For a positive control, add a known amount of recombinant PHGDH.

    • For a background control, use a sample well but will add a reaction mix without the substrate (3-PG).

    • Adjust the volume in all sample and control wells to 50 µL with PHGDH Assay Buffer.

  • Reaction Mix Preparation:

    • Prepare a master mix for the reactions. For each well, the reaction mix should contain:

      • PHGDH Assay Buffer

      • PHGDH Substrate (3-PG and NAD+)

      • PHGDH Developer

    • Note: The final concentrations of substrates and developer should be optimized based on the specific assay kit or published protocol. For example, a final concentration of 2.4 mM 3-PG and 0.12 mM NAD+ has been used.[3]

  • Reaction Initiation and Measurement:

    • Add 50 µL of the Reaction Mix to each well containing the standards, samples, and positive control.

    • For the background control wells, add 50 µL of a similar mix but lacking the 3-PG substrate.

    • Immediately start measuring the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes. The plate should be read every 1-2 minutes.

  • Data Analysis:

    • Subtract the absorbance reading of the 0 nmol NADH standard from all other standard readings to generate a standard curve.

    • For each sample, subtract the background control reading from the sample reading.

    • Calculate the change in absorbance over time (ΔOD/min).

    • Use the NADH standard curve to convert the ΔOD/min to nmol/min of NADH produced.

    • Calculate the PHGDH activity and express it as units per mg of protein (1 Unit = 1 µmol of NADH generated per minute at 37°C).[5]

Visualizations

Signaling_Pathway cluster_glycolysis Glycolysis cluster_serine_biosynthesis Serine Biosynthesis Pathway cluster_downstream Downstream Metabolism Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate Multiple Steps 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH NAD+ -> NADH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 Glutamate -> α-KG Serine Serine Phosphoserine->Serine PSPH Glycine Glycine Serine->Glycine Cysteine Cysteine Serine->Cysteine Nucleotides Nucleotides Serine->Nucleotides Sphingolipids Sphingolipids Serine->Sphingolipids

Caption: Serine Biosynthesis Pathway initiated by PHGDH.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Cells_Tissues Cells or Tissues Homogenization Homogenization in Assay Buffer Cells_Tissues->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant (Lysate) Centrifugation->Supernatant Protein_Quantification Protein Quantification Supernatant->Protein_Quantification Plate_Setup Pipette Samples and NADH Standards into 96-well Plate Protein_Quantification->Plate_Setup Reaction_Mix Prepare and Add Reaction Mix (3-PG, NAD+, Developer) Plate_Setup->Reaction_Mix Kinetic_Reading Kinetic Measurement (Absorbance at 450 nm) Reaction_Mix->Kinetic_Reading Standard_Curve Generate NADH Standard Curve Kinetic_Reading->Standard_Curve Calculate_Activity_Rate Calculate Rate of Absorbance Change Kinetic_Reading->Calculate_Activity_Rate Determine_Activity Determine PHGDH Activity (Units/mg protein) Standard_Curve->Determine_Activity Calculate_Activity_Rate->Determine_Activity

References

Quantification of Phosphohydroxypyruvate using Liquid Chromatography-Mass Spectrometry (LC-MS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphohydroxypyruvate (PHP) is a key intermediate metabolite in the serine biosynthesis pathway. This pathway is crucial for cellular proliferation, providing the necessary building blocks for proteins, nucleotides, and lipids. In various diseases, including cancer, the serine biosynthesis pathway is often upregulated, making the quantification of its intermediates like PHP essential for understanding disease mechanisms and for the development of novel therapeutic strategies. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for the sensitive and specific quantification of low-abundance and polar metabolites such as PHP from complex biological matrices.

This document provides detailed application notes and protocols for the quantification of this compound using LC-MS. The methodologies described herein are applicable to a range of biological samples, including cell cultures and tissue extracts.

Signaling Pathway

The serine biosynthesis pathway begins with the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG).[1] 3-PG is oxidized by phosphoglycerate dehydrogenase (PHGDH) to produce this compound. Subsequently, phosphoserine aminotransferase 1 (PSAT1) catalyzes the conversion of PHP to phosphoserine, which is then hydrolyzed by phosphoserine phosphatase (PSPH) to yield serine.

Serine Biosynthesis Pathway 3-Phosphoglycerate 3-Phosphoglycerate This compound This compound 3-Phosphoglycerate->this compound PHGDH Phosphoserine Phosphoserine This compound->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH Experimental Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection & Quenching Metabolite_Extraction Metabolite Extraction (e.g., cold methanol) Sample_Collection->Metabolite_Extraction Protein_Precipitation Protein Precipitation & Centrifugation Metabolite_Extraction->Protein_Precipitation Supernatant_Collection Supernatant Collection & Drying Protein_Precipitation->Supernatant_Collection Reconstitution Reconstitution in LC-MS Grade Solvent Supernatant_Collection->Reconstitution LC_Separation Chromatographic Separation (HILIC or Ion-Pairing) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Normalization Normalization to Internal Standard & Sample Amount Peak_Integration->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis

References

Protocol for In Vitro Synthesis of Phosphohydroxypyruvate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a detailed protocol for the in vitro enzymatic synthesis of phosphohydroxypyruvate (PHP), a key intermediate in the serine biosynthesis pathway.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method to produce PHP for various research applications, including enzyme kinetics, inhibitor screening, and metabolic studies.

The synthesis of PHP is achieved through the NAD+-dependent oxidation of 3-phosphoglycerate (B1209933) (3-PG), catalyzed by the enzyme 3-phosphoglycerate dehydrogenase (PHGDH).[1][2][3] The equilibrium of this reaction lies significantly towards the reactant, 3-PG.[4][5] To drive the reaction towards PHP synthesis, this protocol employs a coupled enzymatic system where the subsequent enzyme in the serine biosynthesis pathway, phosphoserine aminotransferase (PSAT), is used to convert PHP to phosphoserine, thereby continuously removing the product and pulling the equilibrium forward.[4][5]

The protocol is divided into three main sections:

  • Expression and Purification of Recombinant Human 3-Phosphoglycerate Dehydrogenase (hPHGDH): A detailed procedure for obtaining the catalyst for the synthesis reaction.

  • Enzymatic Synthesis of this compound: A step-by-step guide for the preparative scale synthesis of PHP.

  • Purification and Analysis of this compound: Methods for purifying the synthesized PHP and verifying its identity and purity.

Signaling Pathway and Experimental Workflow

The synthesis of this compound is the first committed step in the phosphorylated pathway of serine biosynthesis. This pathway is crucial for the production of serine and other downstream metabolites.

serine_biosynthesis 3-Phosphoglycerate 3-Phosphoglycerate This compound This compound 3-Phosphoglycerate->this compound PHGDH NAD+ -> NADH Phosphoserine Phosphoserine This compound->Phosphoserine PSAT Glutamate -> α-Ketoglutarate Serine Serine Phosphoserine->Serine PSPH H2O -> Pi

Figure 1: Phosphorylated pathway of serine biosynthesis.

The experimental workflow for the in vitro synthesis of this compound is summarized below.

experimental_workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis In Vitro Synthesis cluster_purification_analysis Purification & Analysis Expression hPHGDH Expression in E. coli Purification_Enzyme hPHGDH Purification (IMAC) Expression->Purification_Enzyme Reaction_Setup Enzymatic Reaction Setup (3-PG, NAD+, hPHGDH, PSAT) Purification_Enzyme->Reaction_Setup Incubation Incubation (37°C) Reaction_Setup->Incubation Monitoring Reaction Monitoring (NADH production at 340 nm) Incubation->Monitoring Purification_PHP PHP Purification (Anion Exchange Chromatography) Monitoring->Purification_PHP Analysis Analysis (LC-MS) Purification_PHP->Analysis

Figure 2: Experimental workflow for this compound synthesis.

Experimental Protocols

Expression and Purification of Recombinant Human 3-Phosphoglycerate Dehydrogenase (hPHGDH)

This protocol is adapted from previously published methods for the expression and purification of His-tagged hPHGDH in E. coli.[4]

Materials:

  • pETM-hPHGDH expression plasmid

  • E. coli BL21(DE3) competent cells

  • Luria-Bertani (LB) broth and agar (B569324)

  • Kanamycin (B1662678) (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 1 mM PMSF, 1 µg/mL DNase I

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM TCEP

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP

  • Dialysis Buffer: 25 mM HEPES pH 7.0, 150 mM NaCl, 1 mM TCEP

  • Ni-NTA affinity chromatography column

Procedure:

  • Transformation: Transform the pETM-hPHGDH plasmid into E. coli BL21(DE3) competent cells and plate on LB agar containing kanamycin. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture on ice for 30 minutes, then add IPTG to a final concentration of 0.5 mM. Continue to grow the culture at 20°C for 20 hours.[4]

  • Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 30 minutes at 4°C. The cell pellet can be stored at -80°C.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA column with Lysis Buffer (without protease inhibitors and DNase).

    • Load the clarified lysate onto the column.

    • Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

    • Elute the His-tagged hPHGDH with Elution Buffer.

  • Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C.

  • Concentration and Storage: Concentrate the protein using an appropriate centrifugal filter device. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot the purified enzyme and store at -80°C.

Purification Step Total Protein (mg) Total Activity (U) Specific Activity (U/mg) Yield (%) Fold Purification
Crude Extract800960.121001
Ni-NTA Eluate961251.38310.8

Table 1: Representative purification table for recombinant hPHGDH from a 1 L culture.[4] One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under standard assay conditions.

Enzymatic Synthesis of this compound

This protocol describes a preparative scale synthesis of this compound using the purified hPHGDH and a coupled reaction with PSAT to drive the reaction to completion.

Materials:

  • Purified recombinant hPHGDH (from step 1)

  • Recombinant phosphoserine aminotransferase (PSAT)

  • Reaction Buffer: 50 mM HEPES, pH 7.5

  • 3-phosphoglycerate (3-PG), sodium salt

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • L-Glutamate

  • Pyridoxal 5'-phosphate (PLP)

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare the following reaction mixture:

Component Stock Concentration Final Concentration Volume for 10 mL Reaction
3-Phosphoglycerate500 mM50 mM1 mL
NAD+100 mM10 mM1 mL
L-Glutamate500 mM50 mM1 mL
PLP10 mM0.1 mM100 µL
hPHGDH10 mg/mL0.5 mg/mL500 µL
PSAT10 mg/mL0.2 mg/mL200 µL
Reaction Buffer (50 mM HEPES, pH 7.5)--to 10 mL

Table 2: Reaction mixture for the preparative synthesis of this compound.

  • Initiate Reaction: Add hPHGDH to the reaction mixture to start the synthesis.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH. The reaction is considered complete when the absorbance at 340 nm plateaus.

Purification and Analysis of this compound

This section describes the purification of the synthesized this compound from the reaction mixture using anion exchange chromatography and subsequent analysis by LC-MS.

3.1. Purification by Anion Exchange Chromatography

Materials:

  • Strong anion exchange (SAX) column

  • Buffer A: 20 mM Tris-HCl, pH 8.0

  • Buffer B: 20 mM Tris-HCl, pH 8.0, 1 M NaCl

Procedure:

  • Reaction Quenching: Stop the enzymatic reaction by adding an equal volume of ice-cold ethanol (B145695) and incubating on ice for 30 minutes to precipitate the enzymes. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation: Take the supernatant and dilute it 1:10 with Buffer A.

  • Chromatography:

    • Equilibrate the SAX column with Buffer A.

    • Load the diluted sample onto the column.

    • Wash the column with Buffer A to remove unbound components.

    • Elute the bound this compound using a linear gradient of 0-100% Buffer B over 20 column volumes.

  • Fraction Collection and Desalting: Collect fractions and identify those containing this compound using a suitable analytical method (e.g., LC-MS). Pool the relevant fractions and desalt using a suitable method such as solid-phase extraction or dialysis against water.

  • Lyophilization: Lyophilize the desalted product to obtain a stable powder.

3.2. Analysis by LC-MS

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A suitable HILIC or mixed-mode anion exchange column.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from high organic to high aqueous to retain and elute the polar this compound.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40-45°C[6]

MS Conditions:

  • Ionization Mode: Negative ESI

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The exact m/z values should be determined by direct infusion of a standard or based on theoretical calculations.

Parameter Value
Formula C3H5O7P
Molecular Weight 184.04 g/mol
Monoisotopic Mass 183.9773 Da
Predicted MRM Transition (M-H)- 183.0 -> 79.0 (PO3-)

Table 3: Mass spectrometry parameters for the analysis of this compound.

Stability and Storage

This compound is expected to be most stable at neutral to slightly acidic pH and at low temperatures. As a lyophilized powder, it should be stored at -20°C or -80°C. In solution, it is recommended to prepare fresh solutions for use and store them at -80°C for short-term storage. Avoid multiple freeze-thaw cycles. The stability of the enzyme PHGDH is maintained in the pH range of 4-9 at 4°C, with optimal activity around pH 8.[4]

Troubleshooting

Problem Possible Cause Solution
Low or no NADH production in the synthesis reactionInactive hPHGDH enzymeVerify enzyme activity using a standard assay. Ensure proper storage and handling of the enzyme.
Incorrect reaction buffer pH or compositionPrepare fresh buffer and verify the pH.
Substrate or cofactor degradationUse fresh, high-quality 3-PG and NAD+.
Poor separation during anion exchange chromatographyInappropriate column or buffer conditionsOptimize the column type, buffer pH, and salt gradient.
Sample overloadReduce the amount of sample loaded onto the column.
No or low signal in LC-MS analysisPoor ionization of this compoundOptimize MS source parameters.
Incorrect MRM transitionVerify the precursor and product ions for this compound.
Instability of the compoundAnalyze the sample immediately after preparation or purification.

References

Application Note: Purification of Phosphoserine Aminotransferase for Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phosphoserine aminotransferase (PSAT) is a critical pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a pivotal role in the phosphorylated pathway of L-serine biosynthesis.[1][2] This pathway is the primary route for de novo serine synthesis in a wide range of organisms, including humans, plants, and bacteria.[3][4][5] PSAT catalyzes the reversible transamination of 3-phosphohydroxypyruvate (3-PHP) and L-glutamate to yield O-phospho-L-serine (OPS) and α-ketoglutarate (α-KG).[2][6][7] Given its central role in cellular metabolism, providing precursors for the synthesis of proteins, nucleotides, and lipids, PSAT is an important target for biochemical and kinetic studies. Understanding the kinetic properties of PSAT is essential for elucidating its regulatory mechanisms and for the development of potential therapeutic agents targeting this pathway. This application note provides a detailed protocol for the expression, purification, and kinetic characterization of recombinant phosphoserine aminotransferase.

Signaling Pathway: The Phosphorylated Pathway of Serine Biosynthesis

The synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PGA) occurs via a three-step enzymatic pathway.[3][4][8][9] The first step is the NAD+-dependent oxidation of 3-PGA to 3-phosphohydroxypyruvate (3-PHP) by 3-phosphoglycerate dehydrogenase (PGDH). PSAT then catalyzes the second step, the transfer of an amino group from L-glutamate to 3-PHP, forming O-phospho-L-serine (OPS).[3][4] In the final, irreversible step, phosphoserine phosphatase (PSP) hydrolyzes OPS to produce L-serine and inorganic phosphate.[3][4][8]

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_serine_biosynthesis Serine Biosynthesis Pathway cluster_amino_acid_pool Amino Acid Pool PGA 3-Phosphoglycerate PGDH PGDH PGA->PGDH PHP 3-Phosphohydroxypyruvate PSAT PSAT PHP->PSAT PS O-Phospho-L-serine PSP PSP PS->PSP Ser L-Serine PGDH->PHP PSAT->PS aKG α-Ketoglutarate PSAT->aKG PSP->Ser Glu L-Glutamate Glu->PSAT PSAT_Purification_Workflow cluster_expression Recombinant Protein Expression cluster_purification Protein Purification cluster_kinetics Kinetic Analysis cloning Cloning of PSAT gene into expression vector (e.g., pET28a) transformation Transformation into E. coli expression host (e.g., BL21(DE3)) cloning->transformation culture Cell culture and induction of protein expression (e.g., with IPTG) transformation->culture harvest Cell harvesting by centrifugation culture->harvest lysis Cell lysis and clarification of lysate by centrifugation harvest->lysis imac Immobilized Metal Affinity Chromatography (IMAC) lysis->imac dialysis Dialysis and His-tag cleavage (optional) imac->dialysis sec Size-Exclusion Chromatography (SEC) dialysis->sec purity_check Purity assessment (SDS-PAGE) sec->purity_check assay Enzyme activity assay (spectrophotometric) purity_check->assay data_analysis Determination of kinetic parameters (Km, kcat) assay->data_analysis

References

Application Notes and Protocols for Colorimetric PHGDH Activity Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the activity of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) using a colorimetric assay. This method is crucial for researchers in cancer biology, metabolic disorders, and neurology, as well as for professionals in drug development screening for PHGDH inhibitors.

Introduction

3-phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway. It catalyzes the NAD+-dependent oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, the first and rate-limiting step in serine synthesis.[1][2] Serine and its downstream metabolites are essential for cell proliferation, nucleotide synthesis, and redox homeostasis. Elevated PHGDH expression and activity have been implicated in various cancers, including breast cancer, melanoma, and lung cancer, making it a promising therapeutic target.[1][3] This colorimetric assay offers a simple, sensitive, and high-throughput method for quantifying PHGDH activity in various biological samples.[4]

The assay is based on the reduction of a probe by NADH, which is produced during the PHGDH-catalyzed conversion of 3-phosphoglycerate. The resulting colored product can be measured spectrophotometrically at 450 nm. The rate of color development is directly proportional to the PHGDH activity in the sample.[1][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the serine biosynthesis pathway where PHGDH is a key player and the general workflow of the colorimetric assay.

G cluster_0 Glycolysis cluster_1 Serine Biosynthesis Pathway cluster_2 Downstream Metabolism Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate PHGDH PHGDH 3-Phosphoglycerate->PHGDH 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->3-Phosphohydroxypyruvate NAD+ -> NADH PSAT1 PSAT1 3-Phosphohydroxypyruvate->PSAT1 Phosphoserine Phosphoserine PSAT1->Phosphoserine Glutamate -> α-Ketoglutarate PSPH PSPH Phosphoserine->PSPH Serine Serine PSPH->Serine Glycine Glycine Serine->Glycine Cysteine Cysteine Serine->Cysteine Nucleotides Nucleotides Glycine->Nucleotides Glutathione Glutathione Cysteine->Glutathione

Caption: Serine Biosynthesis Pathway Highlighting PHGDH.

G Sample_Preparation 1. Sample Preparation (Cell/Tissue Lysate) Protein_Precipitation 2. Protein Precipitation (Ammonium Sulfate) Sample_Preparation->Protein_Precipitation Assay_Setup 3. Assay Setup in 96-well Plate (Samples, Standards, Controls) Protein_Precipitation->Assay_Setup Reaction_Initiation 4. Add Reaction Mix (Substrate, Developer) Assay_Setup->Reaction_Initiation Incubation 5. Incubation (37°C, 10-60 min) Reaction_Initiation->Incubation Measurement 6. Measure Absorbance (OD 450 nm, kinetic mode) Incubation->Measurement Data_Analysis 7. Data Analysis (Calculate PHGDH Activity) Measurement->Data_Analysis

Caption: Experimental Workflow for Colorimetric PHGDH Assay.

Data Presentation

The following tables summarize the typical components and reaction setup for a commercially available colorimetric PHGDH activity assay kit.

Table 1: Kit Components

ComponentQuantity (100 assays)Storage Temperature
PHGDH Assay Buffer25 mL4°C
PHGDH Substrate1 vial-20°C
PHGDH Developer1 vial-20°C
NADH Standard (1.25 mM)1 vial-20°C
PHGDH Positive Control1 vial-70°C

Table 2: NADH Standard Curve Preparation

WellNADH Standard (1.25 mM)PHGDH Assay BufferFinal NADH Concentration (nmol/well)
10 µL50 µL0
22 µL48 µL2.5
34 µL46 µL5.0
46 µL44 µL7.5
58 µL42 µL10.0
610 µL40 µL12.5

Table 3: Reaction Mix and Background Control Mix Preparation

ComponentReaction Mix (per well)Background Control Mix (per well)
PHGDH Assay Buffer46 µL48 µL
PHGDH Developer2 µL2 µL
PHGDH Substrate2 µL0 µL

Experimental Protocols

A. Reagent Preparation
  • PHGDH Assay Buffer: Warm to room temperature before use.

  • PHGDH Substrate, Developer, and NADH Standard: Reconstitute each vial with 220 µL, 220 µL, and 400 µL of dH2O, respectively.[1][4] Aliquot and store at -20°C.

  • PHGDH Positive Control: Aliquot and store at -70°C. Keep on ice while in use.

B. Sample Preparation
  • Cell Lysate: Harvest 2 x 10^6 cells and homogenize in 200 µL of ice-cold PHGDH Assay Buffer.

  • Tissue Lysate: Homogenize 10 mg of tissue in 200 µL of ice-cold PHGDH Assay Buffer.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

  • Protein Precipitation: Add 2 volumes of saturated ammonium (B1175870) sulfate (B86663) (4.1 M at 4°C) to 1 volume of sample lysate. Incubate on ice for 30 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in 100 µL of PHGDH Assay Buffer.[4][5]

C. Assay Procedure
  • Prepare the NADH standards in a 96-well clear flat-bottom plate according to Table 2.

  • Add 2-50 µL of your prepared sample to the desired wells.

  • For the positive control, add 5-10 µL of the PHGDH Positive Control to a well.

  • Adjust the volume of all standard, sample, and positive control wells to 50 µL with PHGDH Assay Buffer.

  • Sample Background Control: For samples with potentially high background, prepare a parallel well with the same amount of sample, and adjust the volume to 50 µL with PHGDH Assay Buffer.

  • Prepare the Reaction Mix and Background Control Mix according to Table 3. Prepare a sufficient amount for all wells.

  • Add 50 µL of the Reaction Mix to each standard, sample, and positive control well.

  • Add 50 µL of the Background Control Mix to each sample background control well.

  • Immediately measure the absorbance at 450 nm (OD 450) in kinetic mode at 37°C for 10-60 minutes.[4][5] The reading interval should be every 20-30 seconds.

D. Data Analysis
  • Subtract the 0 nmol NADH standard reading from all other NADH standard readings.

  • Plot the NADH standard curve (OD 450 vs. nmol of NADH).

  • For each sample and positive control, choose two time points (T1 and T2) in the linear phase of the reaction.

  • Calculate the change in absorbance (ΔOD 450) for this time interval (ΔT = T2 - T1).

  • If a sample background control was used, subtract the background control reading from the sample reading at each time point before calculating ΔOD 450.

  • Determine the amount of NADH (B) generated in the sample wells using the NADH standard curve.

  • Calculate the PHGDH activity using the following equation:

    PHGDH Activity (nmol/min/mL or mU/mL) = (B / (ΔT x V)) x D

    Where:

    • B is the amount of NADH generated (nmol).

    • ΔT is the reaction time (T2 - T1 in minutes).

    • V is the volume of the sample added to the well (mL).

    • D is the sample dilution factor.

    Unit Definition: One unit of PHGDH is the amount of enzyme that will generate 1.0 µmol of NADH per minute at pH 8.4 at 37°C.[1]

Troubleshooting

IssuePossible CauseSolution
No signal or very low signalInactive enzymeEnsure proper storage and handling of samples and positive control.
Insufficient incubation timeIncrease the incubation time.
Incorrect wavelength usedEnsure the plate reader is set to 450 nm.
High backgroundEndogenous NADH in the samplePrepare a sample background control and subtract its reading.
Contaminated reagentsUse fresh reagents.
Non-linear reaction rateSubstrate depletionUse a smaller amount of sample or dilute the sample.
Enzyme instabilityEnsure the assay is performed at the recommended temperature.

For further assistance, please refer to the troubleshooting section of your specific assay kit or contact the manufacturer's technical support.

References

Application Note: A Coupled Enzyme Assay for the Quantification of Phosphohydroxypyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphohydroxypyruvate (PHP) is a critical intermediate metabolite in the de novo serine biosynthesis pathway.[1][2] This pathway is upregulated in various cancers and is implicated in neurological disorders, making the quantification of its metabolites essential for research and therapeutic development.[3][4] This document provides a detailed protocol for a continuous spectrophotometric coupled enzyme assay to determine the concentration of this compound. The assay is based on the reverse reaction of D-3-phosphoglycerate dehydrogenase (PHGDH), where the oxidation of NADH is monitored as a decrease in absorbance at 340 nm.[3][5] This method offers a sensitive and reliable way to measure PHP levels in various biological samples.

Principle of the Assay

The quantification of this compound (PHP) is achieved by coupling its conversion to 3-phosphoglycerate (B1209933) (3-PG) with the oxidation of β-nicotinamide adenine (B156593) dinucleotide (NADH). This reaction is catalyzed by an excess of recombinant D-3-phosphoglycerate dehydrogenase (PHGDH).[3]

The reaction proceeds as follows:

This compound + NADH + H⁺ ---(PHGDH)--> 3-Phosphoglycerate + NAD⁺

The rate of NADH oxidation is directly proportional to the amount of PHP present in the sample. The reaction is monitored by continuously measuring the decrease in absorbance at 340 nm, the wavelength at which NADH has a distinct absorption peak, while NAD⁺ does not.[5][6] The concentration of PHP can then be calculated using the Beer-Lambert law and the known molar extinction coefficient of NADH.[7]

G cluster_reaction Coupled Assay Reaction PHP This compound (Sample) PHGDH PHGDH (Coupling Enzyme) PHP->PHGDH NADH NADH NADH->PHGDH PG3 3-Phosphoglycerate NAD NAD+ PHGDH->PG3 Product PHGDH->NAD Signal Loss (A340)

Figure 1. Coupled reaction for PHP detection.

Materials and Reagents

Equipment and Consumables
ItemDetails
SpectrophotometerCapable of measuring absorbance at 340 nm
CuvettesQuartz or UV-transparent disposable cuvettes
MicropipettesCalibrated, various volumes (1-1000 µL)
Pipette tipsFiltered
Microcentrifuge tubes1.5 mL
96-well plates (optional)UV-transparent, for high-throughput assays
Plate reader (optional)Capable of reading absorbance at 340 nm
Reagents and Buffers
ReagentSupplier ExampleStorage
Recombinant Human PHGDHR&D Systems, Sigma-Aldrich-80°C
β-Nicotinamide adenine dinucleotide (NADH)Sigma-Aldrich, N1255-20°C
HEPESSigma-Aldrich, H3375RT
Hydrochloric acid (HCl)Fisher ScientificRT
Deionized water (ddH₂O)MilliporeRT
This compound (Standard)Cayman Chemical, Echelon-20°C

Experimental Protocols

Reagent Preparation
  • Assay Buffer (100 mM HEPES, pH 7.0):

    • Dissolve 2.38 g of HEPES in 80 mL of ddH₂O.

    • Adjust the pH to 7.0 using HCl.

    • Bring the final volume to 100 mL with ddH₂O.

    • Store at 4°C.

  • NADH Stock Solution (10 mM):

    • Dissolve 7.09 mg of NADH in 1 mL of Assay Buffer.

    • Protect from light. Prepare fresh or store in small aliquots at -20°C for up to one month.

  • PHGDH Working Solution (1 U/mL):

    • Dilute the stock recombinant PHGDH enzyme in cold Assay Buffer to a final concentration of 1 U/mL. One unit is defined as the amount of enzyme that converts 1 µmol of substrate per minute under standard conditions.[3]

    • Keep on ice during use. Prepare fresh for each experiment.

  • PHP Standard Stock Solution (10 mM):

    • Prepare a 10 mM stock solution of this compound in ddH₂O.

    • Create a standard curve by performing serial dilutions (e.g., 1000 µM, 500 µM, 250 µM, etc.) in Assay Buffer.

Assay Workflow

G cluster_workflow Experimental Workflow arrow arrow prep_reagents 1. Prepare Buffers and Reagents prep_samples 2. Prepare PHP Standards and Samples prep_reagents->prep_samples setup_reaction 3. Set up Reaction Mix in Cuvette prep_samples->setup_reaction equilibrate 4. Equilibrate to 37°C (5 min) setup_reaction->equilibrate start_reaction 5. Initiate with PHGDH equilibrate->start_reaction measure_abs 6. Monitor A340 Decrease (Continuous) start_reaction->measure_abs analyze_data 7. Calculate Rate and Determine Concentration measure_abs->analyze_data

Figure 2. Step-by-step experimental workflow.
Assay Protocol

  • Set the spectrophotometer to read absorbance at 340 nm and equilibrate the temperature to 37°C.[3]

  • Prepare the reaction mixture in a cuvette by adding the components in the order listed in Table 2.

  • Mix gently by pipetting and incubate the cuvette in the spectrophotometer for 5 minutes to achieve temperature equilibrium and establish a blank rate.[8]

  • Initiate the reaction by adding 10 µL of the PHGDH working solution.

  • Immediately start recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The rate should be linear.

Table 2: Assay Reaction Mixture

ComponentVolume (µL)Final Concentration
Assay Buffer (100 mM, pH 7.0)Up to 1000100 mM
Sample or PHP Standard100Variable
NADH Stock Solution (10 mM)15150 µM
Incubate at 37°C for 5 min
PHGDH Working Solution (1 U/mL)100.01 U/mL
Total Volume 1000

Note: For optimal results, ensure the change in absorbance is between 0.05 and 0.1 per minute.[5] If the rate is too high, dilute the sample. Include a negative control containing all components except the PHP sample/standard to measure any background NADH oxidation.

Data Analysis and Calculations

  • Calculate the Rate of Reaction: Determine the change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of the absorbance vs. time plot.

  • Calculate PHP Concentration: Use the Beer-Lambert law to calculate the concentration of PHP in the sample.

    Concentration (µM) = (ΔA₃₄₀/min * V_total) / (ε * l * V_sample) * 10⁶

    Where:

    • ΔA₃₄₀/min: Rate of absorbance change per minute.

    • V_total: Total reaction volume in mL (1 mL).

    • ε (epsilon): Molar extinction coefficient of NADH at 340 nm = 6220 M⁻¹cm⁻¹.[9]

    • l: Path length of the cuvette in cm (typically 1 cm).

    • V_sample: Volume of the sample in mL (0.1 mL).

    • 10⁶: Conversion factor from M to µM.

Quantitative Data Summary

The efficiency of the assay depends on the kinetic properties of the coupling enzyme, PHGDH.

Table 3: Apparent Kinetic Parameters for Human PHGDH (Reverse Reaction) [3]

SubstrateApparent Kₘ (µM)Apparent k_cat (s⁻¹)
PHP40 ± 81.1 ± 0.1
NADH6 ± 11.0 ± 0.1
Conditions: 25 mM HEPES, pH 7.0, 37°C. Data presented per monomer.
Example Data and Calculation

Table 4: Sample Data and Concentration Calculation

Time (min)Absorbance (A₃₄₀)
0.00.850
0.50.815
1.00.780
1.50.745
2.00.710
  • ΔA₃₄₀/min = (0.850 - 0.710) / 2 min = 0.07 / min

  • Concentration (µM) = (0.07 * 1) / (6220 * 1 * 0.1) * 10⁶ = 112.5 µM

Troubleshooting

IssuePossible Cause(s)Solution(s)
No change in absorbance Inactive PHGDH enzyme; degraded NADH.Use a fresh aliquot of enzyme and/or NADH. Confirm enzyme activity with a positive control (PHP standard).
High background rate Contaminating NADH oxidase activity in the sample.Run a control reaction without PHGDH. If the rate is high, consider sample purification steps.
Non-linear reaction rate Substrate (PHP or NADH) depletion; enzyme instability.Dilute the sample to ensure initial velocity is measured. Ensure the assay buffer and temperature are optimal.

References

Application Notes: Stable Isotope Tracing of Phosphohydroxypyruvate Flux

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphohydroxypyruvate (PHP) is a critical intermediate in the phosphorylated pathway of serine biosynthesis. This pathway is a key metabolic node, providing the building blocks for proteins, nucleotides, and lipids, and is often upregulated in proliferative states such as cancer.[1][2][3] Measuring the metabolic flux through PHP provides a dynamic view of the activity of the serine biosynthesis pathway, offering valuable insights for understanding disease mechanisms and for the development of targeted therapies. Stable isotope tracing, coupled with mass spectrometry, is a powerful technique to quantify this flux.[4][5] By introducing a stable isotope-labeled precursor, such as ¹³C-glucose, into a biological system, the rate of incorporation of the isotope into PHP and downstream metabolites can be measured, providing a direct readout of pathway activity.

These application notes provide a comprehensive overview and detailed protocols for designing and conducting stable isotope tracing experiments to measure PHP flux in cultured cells.

Metabolic Pathway of this compound

The synthesis of serine from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) occurs via the phosphorylated pathway, which consists of three enzymatic steps:

  • 3-Phosphoglycerate Dehydrogenase (PHGDH): This enzyme catalyzes the NAD⁺-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate (PHP).[1][2][6]

  • Phosphoserine Aminotransferase (PSAT1): PHP is then transaminated by PSAT1, using glutamate (B1630785) as the amino donor, to form 3-phosphoserine (3-PS).[2][7]

  • Phosphoserine Phosphatase (PSPH): Finally, 3-PS is dephosphorylated by PSPH to yield serine.[1][7]

This pathway is a significant source of de novo serine synthesis in many organisms, including mammals.[1]

Phosphohydroxypyruvate_Pathway cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway 3_PG 3-Phosphoglycerate PHP This compound 3_PG->PHP PHGDH (NAD⁺ → NADH) 3_PS 3-Phosphoserine PHP->3_PS PSAT1 (Glutamate → α-KG) Serine Serine 3_PS->Serine PSPH

Figure 1: The phosphorylated pathway of serine biosynthesis.

Principle of Stable Isotope Tracing for PHP Flux

To measure the flux through PHP, a stable isotope-labeled substrate that serves as a precursor for its synthesis is introduced into the cell culture medium. Uniformly labeled ¹³C-glucose ([U-¹³C₆]glucose) is a common choice, as it enters glycolysis and leads to the production of fully labeled [¹³C₃]3-phosphoglycerate. PHGDH then converts this into [¹³C₃]this compound. By monitoring the appearance and abundance of the labeled (M+3) isotopologue of PHP over time using mass spectrometry, the rate of its synthesis can be determined.

Data Presentation

The quantitative data from a stable isotope tracing experiment for PHP flux can be summarized in tables to facilitate comparison between different experimental conditions.

MetaboliteIsotopologueCondition A (e.g., Control)Condition B (e.g., PHGDH Inhibitor)
3-Phosphoglycerate M+3 Fractional Enrichment (%)95.2 ± 2.194.8 ± 2.5
This compound M+3 Fractional Enrichment (%)85.6 ± 3.415.3 ± 1.8
3-Phosphoserine M+3 Fractional Enrichment (%)82.1 ± 3.912.9 ± 1.5
Serine M+3 Fractional Enrichment (%)78.5 ± 4.210.7 ± 1.1
Table 1: Example of Fractional Enrichment Data. Data represents the percentage of the metabolite pool that is labeled with three ¹³C atoms after a defined labeling period.
ConditionPHP Flux (nmol/10⁶ cells/hr)
Condition A (Control) 12.5 ± 1.1
Condition B (PHGDH Inhibitor) 2.1 ± 0.3
Table 2: Example of Calculated PHP Flux. Flux rates are calculated based on the rate of M+3 PHP enrichment.

Experimental Protocols

A generalized workflow for a stable isotope tracing experiment to measure PHP flux is presented below.

Experimental_Workflow A 1. Cell Culture Seed and grow cells to desired confluency. B 2. Media Switch Replace standard medium with medium containing [U-¹³C₆]glucose. A->B C 3. Time-Course Incubation Incubate cells for various time points to monitor isotope incorporation. B->C D 4. Quenching & Metabolite Extraction Rapidly quench metabolism and extract intracellular metabolites. C->D E 5. Sample Preparation Dry and reconstitute metabolite extracts. D->E F 6. LC-MS/MS Analysis Separate and detect labeled and unlabeled metabolites. E->F G 7. Data Analysis Determine isotopologue distributions and calculate metabolic flux. F->G

References

Detecting Phosphohydroxypyruvate in Cell Lysates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphohydroxypyruvate (PHP) is a key metabolic intermediate in the phosphorylated pathway of serine biosynthesis. This pathway is crucial for cell proliferation and is often upregulated in cancer cells to meet the high demand for serine, which is a precursor for the synthesis of proteins, nucleotides, and lipids. Therefore, the accurate detection and quantification of PHP in cell lysates is of significant interest for studying cancer metabolism and for the development of novel therapeutics targeting this pathway.

These application notes provide detailed protocols for two distinct methods for the detection of PHP in cell lysates: a coupled enzymatic assay and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The principles of each method, their respective advantages and disadvantages, and detailed experimental procedures are described to enable researchers to select and implement the most suitable approach for their specific research needs.

Methods for this compound Detection

Two primary methods are detailed for the quantification of this compound in cellular lysates: an indirect enzymatic assay and a direct mass spectrometry-based method.

  • Coupled Enzymatic Assay: This method provides an indirect measure of PHP by monitoring the activity of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the enzyme that produces PHP. In a coupled reaction, the consumption of PHP by phosphoserine aminotransferase (PSAT) is linked to the conversion of NADH to NAD+, which can be monitored spectrophotometrically. This assay is suitable for high-throughput screening and for studying the kinetics of the serine biosynthesis pathway.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the direct detection and quantification of PHP. Cell lysates are first processed to extract metabolites, which are then separated by liquid chromatography and analyzed by a mass spectrometer. This method is ideal for targeted metabolomics studies and for obtaining absolute quantification of PHP levels.

Quantitative Data Summary

The following table summarizes the key quantitative performance parameters for the two described methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterCoupled Enzymatic AssayLC-MS/MS
Limit of Detection (LOD) ~0.1 - 1 µM (estimated)1 - 100 nM
Limit of Quantification (LOQ) ~0.5 - 5 µM (estimated)5 - 250 nM
Linear Range ~0.5 - 50 µM (estimated)5 nM - 10 µM
Precision (%CV) < 15%< 10%
Specificity Moderate (indirect)High (direct)
Throughput HighMedium

Signaling Pathway and Experimental Workflows

dot

cluster_pathway Serine Biosynthesis Pathway 3_PG 3-Phosphoglycerate PHP This compound 3_PG->PHP NAD+ -> NADH Phosphoserine Phosphoserine PHP->Phosphoserine Glutamate -> α-KG Serine Serine Phosphoserine->Serine H2O -> Pi PHGDH PHGDH PHGDH->3_PG PSAT PSAT PSAT->PHP PSPH PSPH PSPH->Phosphoserine NAD NAD+ NADH NADH + H+ Glutamate Glutamate Alpha_KG α-Ketoglutarate H2O H2O Pi Pi

Caption: Serine biosynthesis pathway highlighting this compound.

dot

cluster_workflow Coupled Enzymatic Assay Workflow Lysate Prepare Cell Lysate Incubate Add Cell Lysate to Assay Mix Lysate->Incubate Assay_Mix Prepare Assay Mix (Buffer, 3-PG, NAD+, PSAT, Glutamate) Assay_Mix->Incubate Measure Measure NADH Production (Absorbance at 340 nm) Incubate->Measure Analyze Calculate PHGDH Activity Measure->Analyze

Caption: Workflow for the coupled enzymatic assay.

dot

cluster_workflow LC-MS/MS Workflow Lysate Prepare Cell Lysate Extract Metabolite Extraction (e.g., with cold methanol) Lysate->Extract Separate LC Separation (HILIC) Extract->Separate Detect MS/MS Detection (MRM mode) Separate->Detect Quantify Quantify PHP Detect->Quantify

Caption: Workflow for the LC-MS/MS detection of this compound.

Experimental Protocols

Protocol 1: Coupled Enzymatic Assay for Indirect Quantification of this compound

This protocol describes an indirect method to determine the level of this compound (PHP) by measuring the activity of 3-phosphoglycerate dehydrogenase (PHGDH), the enzyme that produces it. The production of PHP is coupled to its consumption by phosphoserine aminotransferase (PSAT), and the overall reaction is monitored by the increase in NADH absorbance at 340 nm.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Bradford assay reagent for protein quantification

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT

  • 3-Phosphoglycerate (3-PG) stock solution (100 mM)

  • NAD+ stock solution (50 mM)

  • Recombinant human PSAT enzyme

  • Glutamate stock solution (1 M)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency.

    • Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a Bradford assay.

  • Assay Reaction Setup:

    • Prepare the reaction mixture in a 96-well plate. For each well, add:

      • X µL of cell lysate (containing 10-50 µg of protein)

      • 5 µL of 100 mM 3-PG

      • 2 µL of 50 mM NAD+

      • 1 µL of recombinant PSAT (e.g., 1 µg/µL)

      • 1 µL of 1 M Glutamate

      • Assay buffer to a final volume of 100 µL.

    • Include a blank control with all components except the cell lysate.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 30-60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each sample.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/min).

    • Calculate the PHGDH activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). The activity is proportional to the amount of PHP produced.

Protocol 2: LC-MS/MS for Direct Quantification of this compound

This protocol provides a method for the direct, quantitative analysis of this compound in cell lysates using liquid chromatography-tandem mass spectrometry.

Materials:

  • Cell scraper

  • Liquid nitrogen

  • 80% Methanol (B129727) (ice-cold)

  • Centrifugal vacuum concentrator

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • This compound analytical standard

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • A triple quadrupole mass spectrometer

Procedure:

  • Metabolite Extraction from Cell Lysate:

    • Quickly wash cultured cells with ice-cold saline.

    • Instantly quench metabolism by adding liquid nitrogen.

    • Add ice-cold 80% methanol and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously and centrifuge at high speed to pellet proteins and cell debris.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant using a centrifugal vacuum concentrator.

    • Reconstitute the dried metabolites in a small volume of 50% methanol for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Use a HILIC column for separation of polar metabolites.

      • Set the column temperature to 40°C.

      • Use a gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient might be:

        • 0-2 min: 95% B

        • 2-12 min: Linear gradient to 50% B

        • 12-15 min: 50% B

        • 15.1-20 min: Re-equilibration at 95% B

    • Mass Spectrometry:

      • Operate the mass spectrometer in negative ion mode.

      • Use Multiple Reaction Monitoring (MRM) for targeted quantification of PHP.

      • Predicted MRM transition for PHP (m/z): 185.0 -> 79.0 (precursor ion [M-H]⁻ to a phosphate (B84403) fragment [PO₃]⁻). Note: These transitions should be optimized empirically using a pure standard.

  • Data Analysis and Quantification:

    • Generate a standard curve using the this compound analytical standard.

    • Integrate the peak area for the PHP MRM transition in both the standards and the samples.

    • Quantify the concentration of PHP in the cell lysates by comparing the sample peak areas to the standard curve.

Conclusion

The choice between the coupled enzymatic assay and the LC-MS/MS method for detecting this compound will depend on the specific research question and available resources. The enzymatic assay is a cost-effective and high-throughput method suitable for screening and kinetic studies, while the LC-MS/MS method offers superior sensitivity and specificity for accurate quantification in complex biological samples. The detailed protocols provided herein should serve as a valuable resource for researchers investigating the role of the serine biosynthesis pathway in health and disease.

Application Notes and Protocols for Protein Crystallization of Enzymes in the Serine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the expression, purification, and crystallization of the three key enzymes in the human serine biosynthesis pathway: 3-Phosphoglycerate (B1209933) Dehydrogenase (PHGDH), Phosphoserine Aminotransferase (PSAT), and Phosphoserine Phosphatase (PSP). Successful crystallization and structure determination of these enzymes are critical for understanding their roles in metabolism and for the structure-based design of inhibitors with therapeutic potential, particularly in the context of oncology.

Introduction

The de novo serine biosynthesis pathway is a critical metabolic route that diverts the glycolytic intermediate 3-phosphoglycerate to produce L-serine. This amino acid is not only a fundamental building block for proteins but also a precursor for a wide array of essential biomolecules, including nucleotides, lipids, and the antioxidant glutathione. The pathway consists of three enzymatic steps catalyzed by PHGDH, PSAT, and PSP.[1][2] In numerous cancers, this pathway is upregulated to support the high proliferative demands of tumor cells, making these enzymes attractive targets for therapeutic intervention.[1][3] Structural information obtained from X-ray crystallography is invaluable for elucidating the catalytic mechanisms of these enzymes and for guiding the development of potent and specific inhibitors.

Serine Biosynthesis Pathway

The synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate proceeds in three sequential reactions:

  • Oxidation: 3-phosphoglycerate is oxidized by 3-phosphoglycerate dehydrogenase (PHGDH) to 3-phosphohydroxypyruvate, with the concomitant reduction of NAD+ to NADH.[4]

  • Transamination: Phosphoserine aminotransferase (PSAT) catalyzes the transfer of an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, yielding 3-phosphoserine and α-ketoglutarate.[5]

  • Hydrolysis: Phosphoserine phosphatase (PSP) hydrolyzes 3-phosphoserine to produce L-serine and inorganic phosphate.

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH NAD+ -> NADH 3-Phosphoserine 3-Phosphoserine 3-Phosphohydroxypyruvate->3-Phosphoserine PSAT Glutamate -> α-Ketoglutarate L-Serine L-Serine 3-Phosphoserine->L-Serine PSP H2O -> Pi

Fig. 1: The Serine Biosynthesis Pathway.

General Experimental Workflow for Protein Crystallization

The overall process for obtaining protein crystals for structural studies follows a well-defined workflow, beginning with the expression of the recombinant protein and culminating in the optimization of diffraction-quality crystals.

Crystallization_Workflow A Gene Cloning and Expression Vector Construction B Recombinant Protein Expression (e.g., E. coli) A->B C Cell Lysis and Lysate Clarification B->C D Protein Purification (e.g., Affinity & Size Exclusion Chromatography) C->D E Purity and Homogeneity Assessment (SDS-PAGE, DLS) D->E F Protein Concentration E->F G Crystallization Screening (Hanging-drop Vapor Diffusion) F->G H Hit Identification G->H I Crystal Optimization H->I J X-ray Diffraction Analysis I->J

Fig. 2: General workflow for protein crystallization.

I. 3-Phosphoglycerate Dehydrogenase (PHGDH)

Application Notes

Human PHGDH is the rate-limiting enzyme in the serine biosynthesis pathway and is a prime target for cancer drug development.[3] While obtaining crystals of the full-length human enzyme has proven challenging, a truncated catalytic domain has been successfully crystallized, enabling fragment-based drug discovery.[6][7] The following protocols are based on established methods for the expression, purification, and crystallization of human PHGDH.

Experimental Protocols

1. Recombinant Human PHGDH Expression and Purification [8]

  • Expression:

    • Transform E. coli BL21(DE3) cells with a pET-based expression plasmid containing the full-length human PHGDH sequence.

    • Grow the transformed cells in Luria-Bertani (LB) broth at 37°C with appropriate antibiotic selection until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding 0.5 mM IPTG and continue to grow the culture for 20 hours at 20°C.

    • Harvest the cells by centrifugation and store the pellet at -80°C.

  • Purification:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).

    • Lyse the cells by sonication on ice and clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged PHGDH with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • Further purify the protein using size-exclusion chromatography (SEC) to remove aggregates and obtain a monodisperse sample.

    • Assess purity using SDS-PAGE.

2. Crystallization of Truncated Human PHGDH [6]

  • Protein Construct: A truncated construct of human PHGDH (amino acids 3-314) is used to facilitate crystallization.

  • Crystallization Method: Hanging-drop vapor diffusion.

  • Procedure:

    • Concentrate the purified, truncated PHGDH to approximately 10-15 mg/mL.

    • Set up crystallization trials by mixing equal volumes of the protein solution and the reservoir solution on a coverslip.

    • Invert the coverslip over the reservoir well and incubate at a constant temperature (e.g., 20°C).

    • Monitor for crystal growth over several days to weeks.

Quantitative Data
ParameterValue/ConditionReference
PDB ID 2G76[6]
Construct Human PHGDH (aa 3-314)[6]
Protein Conc. Not specified
Precipitant Not specified
Buffer Not specified
Temperature Room Temperature[6]
Resolution (Å) 2.7[6]

Table 1. Crystallization information for truncated human PHGDH.

II. Phosphoserine Aminotransferase (PSAT)

Application Notes

PSAT catalyzes the second step in serine biosynthesis and is also implicated in cancer progression.[5] Several crystal structures of PSAT from various organisms have been solved, providing insights into its catalytic mechanism. The following protocols are based on successful crystallization of PSAT.

Experimental Protocols

1. Recombinant Human PSAT Expression and Purification

  • Expression:

    • Utilize an E. coli expression system (e.g., BL21(DE3) cells) with a suitable expression vector containing the human PSAT gene.

    • Grow cells in a rich medium at 37°C to an OD600 of 0.6-0.8.

    • Induce expression with IPTG and continue cultivation at a lower temperature (e.g., 18-25°C) overnight.

    • Harvest cells by centrifugation.

  • Purification:

    • Lyse the cells using sonication in a buffer containing Tris-HCl, NaCl, and protease inhibitors.

    • Clarify the lysate by centrifugation.

    • Purify the protein using a combination of affinity chromatography (if tagged) and ion-exchange chromatography.

    • Perform a final polishing step with size-exclusion chromatography to ensure a homogenous sample.

    • Verify purity by SDS-PAGE.

2. Crystallization of PSAT

  • Crystallization Method: Hanging-drop vapor diffusion.

  • Procedure:

    • Concentrate the purified PSAT to 10-30 mg/mL.

    • Set up crystallization plates by mixing 1-2 µL of the protein solution with an equal volume of the reservoir solution.

    • Incubate the plates at a constant temperature (e.g., 16°C or 20°C).

    • Monitor for the appearance of crystals.

Quantitative Data
OrganismProtein Conc. (mg/mL)PrecipitantBufferTemperature (°C)Resolution (Å)PDB IDReference
Bacillus alcalophilus30-3530% (v/v) PEG 400, 0.2 M MgCl₂0.1 M HEPES pH 7.5161.081BJW[5]
Bacillus alcalophilus10-301.4 M Trisodium citrate (B86180) dihydrate0.1 M Tris-HCl pH 8.5Not specified1.71QO5[5]
Arabidopsis thalianaNot specified25% PEG 3350, 0.2 M Lithium sulfate0.1 M Tris pH 8.5Not specifiedNot specified6GQN

Table 2. Summary of crystallization conditions for Phosphoserine Aminotransferase (PSAT).

III. Phosphoserine Phosphatase (PSP)

Application Notes

PSP catalyzes the final, irreversible step in serine biosynthesis. Its structure has been determined, revealing a dimeric enzyme that undergoes conformational changes upon substrate binding. The provided protocols are based on the successful crystallization of human PSP.

Experimental Protocols

1. Recombinant Human PSP Expression and Purification

  • Expression System: E. coli is a suitable host for expressing recombinant human PSP.

  • Expression Protocol:

    • Clone the human PSP gene into a pET vector with an N-terminal His-tag.

    • Transform E. coli BL21(DE3) cells and grow at 37°C until the OD600 reaches 0.6.

    • Induce protein expression with 0.1 mM IPTG and incubate for 16 hours at 20°C.

    • Harvest the cells via centrifugation.

  • Purification Protocol:

    • Resuspend the cell pellet in lysis buffer and lyse by sonication.

    • Clarify the lysate by ultracentrifugation.

    • Apply the supernatant to a Ni-NTA column.

    • Wash with buffer containing 20 mM imidazole and elute with buffer containing 250 mM imidazole.

    • Remove the His-tag by enzymatic cleavage (e.g., with TEV protease) followed by a second Ni-NTA step to remove the uncleaved protein and the protease.

    • Perform a final purification step using size-exclusion chromatography.

2. Crystallization of Human PSP

  • Crystallization Method: Hanging-drop vapor diffusion.

  • Procedure:

    • Concentrate the purified human PSP to 5-10 mg/mL.

    • Mix equal volumes of the protein solution and the reservoir solution.

    • Incubate the crystallization plates at 4°C.

    • Crystals typically appear within a few days to a week.

Quantitative Data
ParameterValue/ConditionReference
PDB ID 1L8L, 1L8O
Protein Conc. Not specified
Precipitant 20% PEG 1500, 0.7 M CaCl₂[9]
Buffer 0.1 M Cacodylate pH 6.3[9]
Temperature (°C) 4
Space Group C222₁
Unit Cell (Å) a=49.03, b=130.25, c=157.29
Resolution (Å) 1.53[9]

Table 3. Crystallization conditions and crystallographic data for human Phosphoserine Phosphatase (PSP).

References

Application of Phosphohydroxypyruvate Analogs in Enzyme Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphohydroxypyruvate (PHP) is a pivotal intermediate in the phosphorylated pathway of serine biosynthesis. This pathway is crucial for the de novo synthesis of L-serine, an amino acid essential for protein synthesis, nucleotide metabolism, and the production of other critical biomolecules. The enzymes that metabolize PHP, primarily D-3-phosphoglycerate dehydrogenase (PHGDH) and phosphoserine aminotransferase (PSAT), are of significant interest as therapeutic targets, particularly in oncology and neurology. The study of these enzymes using substrate analogs, including those of PHP, provides invaluable insights into their catalytic mechanisms, substrate specificity, and potential for inhibition. This document provides detailed application notes and experimental protocols for the use of PHP analogs in enzyme studies.

The Serine Biosynthesis Pathway

The de novo synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) involves three sequential enzymatic reactions[1][2]:

  • Oxidation: D-3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD⁺-dependent oxidation of 3-PG to produce 3-phosphohydroxypyruvate (PHP). This is the rate-limiting step of the pathway.[2]

  • Transamination: Phosphoserine aminotransferase (PSAT) transfers an amino group from glutamate (B1630785) to PHP, yielding O-phospho-L-serine (OPS) and α-ketoglutarate.[3][4][5]

  • Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates OPS to produce L-serine.

The central role of PHP makes its analogs powerful tools for probing the active sites of PHGDH and PSAT.

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_serine_biosynthesis Serine Biosynthesis Pathway 3PG 3-Phosphoglycerate PHP This compound 3PG->PHP PHGDH NAD+ -> NADH OPS O-Phospho-L-serine PHP->OPS PSAT Glutamate -> α-Ketoglutarate Serine L-Serine OPS->Serine PSPH H2O -> Pi

Fig. 1: The Phosphorylated Pathway of Serine Biosynthesis.

Application Notes: Utilizing this compound Analogs

PHP analogs can be designed to act as substrates, inhibitors, or molecular probes to elucidate the structure and function of PHGDH and PSAT.

Probing Enzyme-Substrate Interactions and Catalytic Mechanisms

By systematically modifying the functional groups of PHP, researchers can identify key residues involved in substrate binding and catalysis.

  • Phosphonate (B1237965) Analogs: Replacing the phosphate (B84403) group with a non-hydrolyzable phosphonate can create stable mimics of the substrate. These analogs can be used in structural studies (e.g., X-ray crystallography) to trap the enzyme in a substrate-bound conformation, providing a snapshot of the active site.[3]

  • Keto-group Modifications: Altering the ketone functionality can probe the mechanism of transamination by PSAT. For instance, replacing the carbonyl oxygen with a hydroxyl group could create a competitive inhibitor that binds to the active site but cannot undergo the catalytic reaction.

  • Fluorinated Analogs: Introduction of fluorine atoms can alter the electronic properties of the molecule and can be used to study the role of electrostatic interactions in substrate binding and catalysis.

Development of Enzyme Inhibitors

PHP analogs are excellent starting points for the design of potent and specific enzyme inhibitors.

  • Competitive Inhibitors: Analogs that closely mimic the structure of PHP can act as competitive inhibitors, binding to the active site and preventing the natural substrate from binding. Kinetic studies with these inhibitors can determine their binding affinity (Kᵢ).

  • Mechanism-Based Inhibitors (Suicide Substrates): These are analogs that are processed by the enzyme to generate a reactive intermediate that covalently modifies and inactivates the enzyme. For example, an analog with a latent reactive group adjacent to the ketone could be a candidate for a mechanism-based inhibitor of PSAT.

High-Throughput Screening and Drug Discovery

Stable and cell-permeable PHP analogs can be used in high-throughput screening assays to identify novel inhibitors of PHGDH or PSAT. These assays are crucial in the early stages of drug discovery.

Data Presentation: Kinetic Parameters of PHGDH and PSAT

Understanding the kinetic parameters of the target enzymes is fundamental for designing and interpreting studies with PHP analogs.

EnzymeOrganismSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
D-3-Phosphoglycerate Dehydrogenase (PHGDH) Human3-Phosphoglycerate260--[6]
Humanα-Ketoglutarate---[6]
HumanOxaloacetate---[6]
E. coliThis compound4071.75 x 10⁵[7]
M. tuberculosisThis compound85-5.6 x 10⁶[7]
Phosphoserine Aminotransferase (PSAT) Human3-Phosphohydroxypyruvate6.9 ± 0.519 ± 0.72.75 x 10⁶[3]
HumanL-Glutamate2300 ± 60023.8 ± 1.21.03 x 10⁴[3]
HumanO-Phospho-L-serine40 ± 108.6 ± 0.22.15 x 10⁵[3]
Humanα-Ketoglutarate110 ± 208.6 ± 0.27.82 x 10⁴[3]
B. alcalophilus----[8]
Sheep----[9]

Note: "-" indicates data not specified in the cited source.

Experimental Protocols

Protocol 1: Synthesis of a this compound Analog (α-Ketophosphonate)

This protocol describes a general method for the synthesis of α-ketophosphonates, which can serve as stable analogs of PHP, based on the Arbuzov reaction.[10][11]

Materials:

  • Trialkyl phosphite (B83602) (e.g., tribenzylphosphite)

  • Acyl chloride (corresponding to the desired R group)

  • Anhydrous diethyl ether

  • Nitrogen gas supply

  • Round-bottom flask and standard glassware for organic synthesis

Procedure:

  • Set up a round-bottom flask under a nitrogen atmosphere and cool it to -10°C to -20°C in an ice-salt or dry ice/acetone bath.

  • Add one equivalent of trialkyl phosphite to the flask.

  • Slowly add one equivalent of the desired acyl chloride to the stirred phosphite solution, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Extract the reaction mixture three times with anhydrous diethyl ether.

  • Combine the ether extracts and evaporate the solvent under reduced pressure to obtain the crude α-ketophosphonate.

  • Purify the product by distillation or column chromatography as needed.

Synthesis_Workflow Start Start Setup Setup Reaction Flask under Nitrogen Start->Setup Cool Cool to -10°C to -20°C Setup->Cool Add_Phosphite Add Trialkyl Phosphite Cool->Add_Phosphite Add_Acyl_Chloride Slowly Add Acyl Chloride Add_Phosphite->Add_Acyl_Chloride Warm Warm to Room Temp & Stir for 1 hr Add_Acyl_Chloride->Warm Extract Extract with Diethyl Ether Warm->Extract Evaporate Evaporate Solvent Extract->Evaporate Purify Purify Product Evaporate->Purify End End Purify->End PHGDH_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, NAD+, Hydrazine) Start->Prepare_Mix Prepare_Substrate Prepare 3-PG Dilutions Prepare_Mix->Prepare_Substrate Add_Enzyme Add PHGDH to Wells Prepare_Substrate->Add_Enzyme Add_Inhibitor Add PHP Analog (for inhibition studies) Add_Enzyme->Add_Inhibitor Initiate_Reaction Add 3-PG to Wells Add_Enzyme->Initiate_Reaction Add_Inhibitor->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Mode) Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Velocities Measure_Absorbance->Calculate_Velocity Analyze_Data Plot Data and Determine Kinetic Parameters Calculate_Velocity->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PHGDH Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and temperature for Phosphoglycerate Dehydrogenase (PHGDH) enzyme assays. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a PHGDH enzyme assay?

A1: The optimal pH for human PHGDH (hPHGDH) activity is approximately 8.0. The enzyme exhibits good activity within a pH range of 7.5 to 8.5.[1] It is crucial to maintain a stable pH during the assay, as significant deviations can lead to a rapid decline in enzyme activity.

Q2: What is the optimal temperature for a PHGDH enzyme assay?

A2: The recommended temperature for a standard PHGDH enzyme assay is 37°C.[2][3] The enzyme is stable at this temperature for the duration of most kinetic assays. While enzyme activity generally increases with temperature, temperatures above 40-45°C may lead to denaturation and a loss of activity. For routine assays, maintaining a constant 37°C is recommended for reproducibility.

Q3: Can I use a different buffer for my PHGDH assay?

A3: Yes, various buffers can be used, provided they have a buffering capacity around pH 8.0. Commonly used buffers include Tris-HCl and HEPES.[1][2][4] It is important to note that the buffer composition should be consistent across all experiments to ensure comparability of results. Some assay kits provide a specific assay buffer, and it is recommended to use it for optimal performance.[5]

Q4: How stable is the PHGDH enzyme under different pH and temperature conditions?

A4: Human PHGDH is stable for short-term incubations (up to 30 minutes) at pH values between 4.0 and 9.0 at temperatures of 4°C, 25°C, and 37°C.[1] For longer incubation periods, the enzyme retains most of its activity in the pH range of 4.0 to 5.0.[1] The enzyme exhibits good thermostability for a mesophilic protein, with a melting temperature (Tm) of approximately 48°C.[1]

Data Presentation: Summary of Optimal Conditions

ParameterOptimal Value/RangeNotes
pH ~8.0 (7.5 - 8.5)Activity decreases significantly outside this range.
Temperature 37°CHigher temperatures can lead to enzyme denaturation.
Enzyme Stability (pH) 4.0 - 9.0 (short-term)For longer incubations, stability is higher at pH 4.0-5.0.
Enzyme Stability (Temp) 4°C, 25°C, 37°CStable for typical assay durations at these temperatures.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal Suboptimal pH or Temperature: The assay conditions are outside the optimal range for PHGDH activity.Verify the pH of your assay buffer is between 7.5 and 8.5. Ensure your incubator or plate reader is maintaining a constant temperature of 37°C.
Enzyme Inactivity: The enzyme may have degraded due to improper storage or handling.Store the enzyme at the recommended temperature (typically -20°C or -80°C) in appropriate aliquots to avoid repeated freeze-thaw cycles. Always keep the enzyme on ice when preparing for an assay.
Substrate or Cofactor Degradation: The substrate (3-phosphoglycerate) or cofactor (NAD+) may have degraded.Prepare fresh substrate and cofactor solutions. Store stock solutions as recommended by the supplier.
Product Inhibition: The accumulation of the reaction product, 3-phosphohydroxypyruvate, can inhibit PHGDH activity.Include hydrazine (B178648) sulfate (B86663) or a coupled enzyme system (e.g., with PSAT1) in the reaction mixture to remove the product as it is formed.[4][6]
High Background Signal Contaminated Reagents: Buffers or other reagents may be contaminated with substances that interfere with the assay readout.Use high-purity water and reagents. Prepare fresh buffers and solutions.
Sample Interference: Components in the sample (e.g., cell lysate) may have inherent absorbance or fluorescence at the detection wavelength.Run a sample background control that includes the sample but lacks the enzyme or substrate to subtract the background reading.[3]
Non-enzymatic Reaction: The detection probe may be unstable and react non-enzymatically with other components in the assay.Run a "no enzyme" control to assess the rate of the non-enzymatic reaction. If high, consider using a different detection method or probe.
Inconsistent or Non-Reproducible Results Inaccurate Pipetting: Errors in pipetting small volumes of enzyme, substrate, or other reagents.Use calibrated pipettes and appropriate tip sizes. Prepare a master mix for the reaction components to minimize pipetting variability between wells.
Temperature Fluctuations: Inconsistent temperature control during the assay incubation.Ensure the incubator or plate reader provides uniform and stable temperature control. Pre-warm all reagents and plates to the assay temperature.
Variable Incubation Times: Inconsistent timing of reagent addition and measurement.Use a multichannel pipette for simultaneous addition of reagents to multiple wells. Ensure that the kinetic reads are initiated immediately after adding the final component.

Experimental Protocols

Protocol 1: Determination of Optimal pH for PHGDH Activity

This protocol describes a method to determine the optimal pH for PHGDH enzyme activity using a range of buffer systems.

Materials:

  • Purified PHGDH enzyme

  • 3-phosphoglycerate (B1209933) (substrate)

  • NAD+ (cofactor)

  • Hydrazine sulfate

  • A series of buffers with different pH values (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0, Tris-HCl for pH 8.0-9.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm (for NADH production)

Procedure:

  • Prepare Assay Buffers: Prepare a series of 100 mM buffers with pH values ranging from 5.5 to 9.0 in 0.5 pH unit increments.

  • Prepare Reaction Master Mix: For each pH to be tested, prepare a master mix containing the assay buffer, a fixed concentration of 3-phosphoglycerate (e.g., 1 mM), NAD+ (e.g., 2 mM), and hydrazine sulfate (e.g., 10 mM).

  • Set up the Reaction: In a 96-well plate, add the reaction master mix to each well.

  • Initiate the Reaction: Add a fixed amount of purified PHGDH enzyme to each well to start the reaction.

  • Measure Activity: Immediately place the plate in a microplate reader pre-set to 37°C and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Analyze Data: Calculate the initial reaction velocity (rate of change in absorbance) for each pH value. Plot the reaction velocity against the pH to determine the optimal pH at which the enzyme exhibits the highest activity.

Protocol 2: Determination of Optimal Temperature for PHGDH Activity

This protocol outlines a method to determine the optimal temperature for PHGDH enzyme activity.

Materials:

  • Purified PHGDH enzyme

  • 3-phosphoglycerate (substrate)

  • NAD+ (cofactor)

  • Hydrazine sulfate

  • Optimal pH assay buffer (determined from Protocol 1, e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader with variable temperature control

Procedure:

  • Prepare Reaction Master Mix: Prepare a master mix containing the optimal pH assay buffer, 3-phosphoglycerate, NAD+, and hydrazine sulfate at their optimal concentrations.

  • Set up the Reaction: Add the reaction master mix to the wells of a 96-well plate.

  • Temperature Incubation: Pre-incubate the plate and the enzyme separately at a range of temperatures (e.g., 25°C, 30°C, 37°C, 42°C, 50°C) for 5-10 minutes.

  • Initiate the Reaction: Add the pre-warmed enzyme to the corresponding wells to start the reaction.

  • Measure Activity: Immediately measure the increase in absorbance at 340 nm over time in the microplate reader set to the respective incubation temperature.

  • Analyze Data: Calculate the initial reaction velocity for each temperature. Plot the reaction velocity against the temperature to identify the optimal temperature for PHGDH activity.

Visualizations

PHGDH_Signaling_Pathway cluster_glycolysis Glycolysis cluster_downstream Downstream Metabolic Fates Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate Multiple Steps 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate NAD+ -> NADH PHGDH PHGDH PHGDH->3-Phosphohydroxypyruvate Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine Glutamate -> α-KG PSAT1 PSAT1 PSAT1->Phosphoserine Serine Serine Phosphoserine->Serine H2O -> Pi PSPH PSPH PSPH->Serine Protein Synthesis Protein Synthesis Serine->Protein Synthesis Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Glutathione Synthesis Glutathione Synthesis Serine->Glutathione Synthesis mTORC1 Signaling mTORC1 Signaling Serine->mTORC1 Signaling Activates

Caption: PHGDH in the serine biosynthesis pathway.

Assay_Optimization_Workflow cluster_setup Initial Assay Setup cluster_ph_opt pH Optimization cluster_temp_opt Temperature Optimization cluster_validation Assay Validation A Define Standard Assay Conditions (e.g., 37°C, pH 7.5-8.5) B Prepare Buffers with Varying pH (e.g., 5.5 to 9.0) A->B C Perform PHGDH Assay at Each pH B->C D Determine Optimal pH C->D E Set up Assays at Different Temperatures (e.g., 25°C to 50°C) D->E F Perform PHGDH Assay at Each Temperature (using optimal pH) E->F G Determine Optimal Temperature F->G H Validate Optimized Conditions (Reproducibility, Linearity) G->H

Caption: Workflow for optimizing PHGDH assay conditions.

References

Technical Support Center: Stability of 3-Phosphohydroxypyruvate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-phosphohydroxypyruvate (PHP). This resource provides essential information on the stability of PHP in aqueous solutions, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-phosphohydroxypyruvate (PHP) and why is its stability a concern?

A1: 3-Phosphohydroxypyruvate is a key intermediate in the phosphorylated pathway of L-serine biosynthesis.[1][2][3][4][5] It is an α-keto acid that is known to be inherently unstable in aqueous solutions. The equilibrium of the enzymatic reaction that produces PHP from 3-phosphoglycerate (B1209933) (3PG), catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH), strongly favors the reverse reaction, with less than 5% of the mixture being PHP at equilibrium.[2][6] This inherent instability can significantly impact the accuracy and reproducibility of experiments involving PHP.

Q2: What are the primary factors that affect the stability of PHP in aqueous solutions?

A2: The stability of α-keto acids like PHP is primarily influenced by:

  • pH: Stability is generally greater in acidic conditions. For instance, the related α-keto acid oxaloacetate is more stable at lower pH values.[1][3]

  • Temperature: Lower temperatures significantly reduce the rate of degradation.[6] It is crucial to store PHP solutions on ice and prepare them fresh before use.

  • Presence of Metal Ions: Divalent metal ions can catalyze the degradation of α-keto acids.

  • Buffer Composition: The choice of buffer can influence the rate of degradation. It is advisable to use buffers with minimal reactivity.

Q3: What are the potential degradation pathways for PHP?

A3: While specific studies on the non-enzymatic degradation of PHP are limited, based on the chemistry of α-keto acids, potential degradation pathways include:

  • Decarboxylation: Spontaneous loss of carbon dioxide to form phosphoglycolaldehyde. This is a common degradation pathway for α-keto acids like oxaloacetate.[6]

  • Hydrolysis: The phosphate (B84403) ester bond could be susceptible to hydrolysis, yielding hydroxypyruvate and inorganic phosphate.

  • Enolization: Formation of an enol tautomer, which can be a reactive intermediate.

  • Hydration: Reversible hydration of the ketone group to form a gem-diol.

Q4: How should I prepare and store PHP solutions for my experiments?

A4: To minimize degradation, follow these best practices:

  • Prepare Fresh: Always prepare PHP solutions fresh on the day of the experiment.

  • Use Cold Solutions: Dissolve solid PHP in a chilled, appropriate buffer and keep the solution on ice at all times.

  • pH Considerations: If your experimental conditions allow, preparing the solution in a slightly acidic buffer (e.g., pH 6.0-6.5) may enhance stability. However, this must be compatible with your assay.

  • Minimize Freeze-Thaw Cycles: If you must store solutions, aliquot them into single-use volumes and store them at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected enzyme activity in assays using PHP.

Possible Cause Troubleshooting Step
PHP Degradation Prepare a fresh solution of PHP in a chilled, appropriate buffer immediately before starting the assay. Keep the solution on ice.
Incorrect Buffer pH Verify the pH of your assay buffer. The stability of PHP is pH-dependent. Ensure the buffer is within the optimal range for both your enzyme and PHP stability.
Contaminating Metal Ions If your buffer contains divalent metal ions that are not essential for your enzyme, consider preparing a buffer without them or adding a chelating agent like EDTA (if compatible with your enzyme).
Improper Storage of Solid PHP Ensure that solid PHP is stored in a desiccator at the recommended temperature (typically -20°C or colder) to prevent degradation from moisture and temperature fluctuations.

Issue 2: High background signal or non-specific reactions in assays.

Possible Cause Troubleshooting Step
PHP Degradation Products Degradation products of PHP may interfere with your assay. Confirm the purity of your PHP solution using an appropriate analytical method (see Experimental Protocols).
Reaction with Buffer Components Some buffer components may react with PHP or its degradation products. Consider testing alternative buffer systems.

Quantitative Data on Stability

Table 1: Stability of Oxaloacetate in Aqueous Solutions

Condition Stability Reference
Aqueous Solution (pH ~7.0)Unstable, decarboxylates to pyruvate. Should be prepared fresh daily.[3]
Aqueous Solution (pH 7.4, 25°C)Half-life of approximately 14 hours.[3]
Aqueous Solution (Acidic)More stable at lower pH.[3]
0.1 M HCl at -80°CStable for several months.[3]

Note: This data is for oxaloacetate and should be used as a qualitative guide for handling phosphohydroxypyruvate. The phosphate group in PHP may influence its stability profile.

Experimental Protocols

Protocol 1: Monitoring PHP Stability by HPLC-UV

This protocol provides a general framework for assessing the stability of PHP in a given aqueous solution.

1. Materials:

  • 3-Phosphohydroxypyruvate (solid)
  • HPLC-grade water
  • Buffer of interest (e.g., phosphate buffer, TRIS buffer) at various pH values
  • HPLC system with a UV detector
  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile Phase B: Acetonitrile with 0.1% TFA

2. Procedure:

  • Preparation of PHP Stock Solution: Prepare a concentrated stock solution of PHP (e.g., 10 mM) in chilled HPLC-grade water or a suitable buffer. Keep on ice.
  • Incubation: Dilute the PHP stock solution to the desired final concentration in the test buffers at different pH values (e.g., 5.0, 7.0, 8.0) and at different temperatures (e.g., 4°C, 25°C, 37°C).
  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution and immediately stop the degradation by either flash-freezing in liquid nitrogen and storing at -80°C or by immediate injection into the HPLC.
  • HPLC Analysis:
  • Set the UV detector to a wavelength where PHP absorbs (typically around 210 nm for the carbonyl group, but an initial scan from 200-400 nm is recommended to determine the optimal wavelength).
  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
  • Inject the sample.
  • Run a gradient to elute PHP and its potential degradation products (e.g., a linear gradient from 5% to 50% B over 20 minutes).
  • Data Analysis:
  • Identify the peak corresponding to PHP based on its retention time at t=0.
  • Monitor the decrease in the peak area of PHP over time.
  • Monitor the appearance of new peaks, which correspond to degradation products.
  • Calculate the percentage of remaining PHP at each time point relative to the t=0 sample.

Visualizations

Signaling Pathway: L-Serine Biosynthesis

L_Serine_Biosynthesis 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH NAD+ -> NADH 3-Phosphoserine 3-Phosphoserine 3-Phosphohydroxypyruvate->3-Phosphoserine PSAT Glutamate -> α-Ketoglutarate L-Serine L-Serine 3-Phosphoserine->L-Serine PSPH H2O -> Pi

Caption: The phosphorylated pathway of L-serine biosynthesis.

Experimental Workflow: PHP Stability Assay

PHP_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prepare_PHP_Stock Prepare PHP Stock (on ice) Incubate_Samples Incubate PHP in Buffers Prepare_PHP_Stock->Incubate_Samples Prepare_Buffers Prepare Test Buffers (various pH, temp) Prepare_Buffers->Incubate_Samples Take_Aliquots Take Aliquots at Time Points (t=0, 1, 2...) Incubate_Samples->Take_Aliquots Stop_Reaction Stop Degradation (Flash Freeze) Take_Aliquots->Stop_Reaction HPLC_Analysis HPLC-UV Analysis Stop_Reaction->HPLC_Analysis Data_Analysis Quantify Peak Areas & Calculate Degradation HPLC_Analysis->Data_Analysis

Caption: Workflow for monitoring PHP stability in aqueous solutions.

Logical Relationship: Factors Affecting PHP Stability

Factors_Affecting_Stability cluster_factors Influencing Factors PHP_Stability PHP Stability pH pH pH->PHP_Stability Lower pH (more stable) Temperature Temperature Temperature->PHP_Stability Lower Temp (more stable) Buffer_Composition Buffer_Composition Buffer_Composition->PHP_Stability Inert Buffer (more stable) Metal_Ions Metal_Ions Metal_Ions->PHP_Stability Absence (more stable)

Caption: Key factors influencing the stability of this compound.

References

troubleshooting low yield in phosphohydroxypyruvate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Phosphohydroxypyruvate (PHP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low yields and other common issues encountered during the enzymatic synthesis of PHP.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 3-Phosphohydroxypyruvate (PHP)?

A1: The most common and specific method for synthesizing PHP is through an enzymatic reaction using the enzyme D-3-phosphoglycerate dehydrogenase (PHGDH). This enzyme catalyzes the oxidation of 3-phosphoglycerate (B1209933) (3-PG) to PHP, with the concomitant reduction of the cofactor NAD+ to NADH.[1][2][3][4]

Q2: My PHP synthesis reaction is resulting in a very low yield. What are the most probable causes?

A2: Low yields in the enzymatic synthesis of PHP can arise from several factors. The most common issues include suboptimal reaction conditions (pH and temperature), instability or inactivity of the PHGDH enzyme, degradation of substrates or cofactors (3-PG and NAD+), and the reversible nature of the reaction. The equilibrium of the PHGDH-catalyzed reaction favors the starting material, 3-phosphoglycerate.[5][6] Therefore, the reaction is often "pulled" forward by including the subsequent enzyme in the L-serine biosynthesis pathway, phosphoserine aminotransferase (PSAT), which consumes the PHP as it is formed.[2][6]

Q3: How can I improve the yield of my reaction?

A3: To improve the yield, it is crucial to optimize the reaction conditions. This includes ensuring the pH and temperature are optimal for PHGDH activity, using high-quality substrates and cofactors at appropriate concentrations, and considering a coupled reaction system to drive the equilibrium towards product formation. Additionally, confirming the activity of your PHGDH enzyme stock is a critical first step.

Q4: What is a coupled enzyme assay and why is it useful for PHP synthesis?

A4: A coupled enzyme assay for PHP synthesis involves adding the enzyme phosphoserine aminotransferase (PSAT) and glutamate (B1630785) to the reaction mixture. PSAT immediately converts the newly synthesized PHP to 3-phosphoserine.[1][2][6] This continuous removal of the product shifts the reaction equilibrium towards PHP formation, thereby increasing the overall yield.[5][6]

Troubleshooting Guide for Low Yield in Phosphohydroxypyruvate Synthesis

Low yields are a frequent challenge in the enzymatic synthesis of PHP. This guide provides a systematic approach to identifying and resolving the underlying issues.

Problem 1: No or Very Low Product Formation
Potential CauseRecommended Action
Inactive PHGDH Enzyme - Confirm the activity of your PHGDH enzyme stock using a standard activity assay (see Experimental Protocols).- Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.- If necessary, express and purify a fresh batch of the enzyme.
Degraded Substrates or Cofactors - Use fresh, high-purity 3-phosphoglycerate and NAD+.- Prepare stock solutions fresh and store them appropriately. NAD+ solutions are particularly susceptible to degradation.
Incorrect Reaction Buffer Composition - Verify the pH of the reaction buffer at the reaction temperature. The optimal pH for human PHGDH is around 8.0.[7] - Ensure all buffer components are at the correct final concentrations.
Presence of Inhibitors - Ensure all glassware is thoroughly cleaned. Contaminants can inhibit enzyme activity.- If using a crude enzyme preparation, consider further purification steps to remove potential endogenous inhibitors.
Problem 2: Reaction Starts but Stalls or Gives Low Conversion
Potential CauseRecommended Action
Suboptimal Reaction Conditions - Optimize the reaction temperature. Human PHGDH has high activity at 37°C.[5] - Titrate the concentrations of 3-PG and NAD+ to find the optimal ratio for your system. Refer to the kinetic parameters in the data tables below.
Product Inhibition/Equilibrium Limitation - The accumulation of NADH can inhibit the forward reaction. The high NAD+/NADH ratio in healthy cells favors oxidative reactions.[8] - Implement a coupled reaction system with PSAT to continuously remove the PHP product and drive the reaction forward.[5][6] - Alternatively, use hydrazine (B178648) in the reaction buffer to trap the PHP product as a hydrazone, which also pulls the reaction forward.
Enzyme Instability - Perform a time-course experiment to determine the stability of PHGDH under your reaction conditions. - Consider adding stabilizing agents like glycerol (B35011) to the reaction buffer if enzyme stability is an issue.
Substrate Purity Issues - Impurities in the 3-phosphoglycerate starting material could act as inhibitors. Ensure you are using a high-purity source.

Data Presentation

Table 1: Kinetic Parameters of Human PHGDH
SubstrateK_mk_catOptimal Conditions
3-Phosphoglycerate (3-PG)~260 µM~1.5 s⁻¹pH 7.0-8.0, 37°C
NAD+~150 µM~2.2 s⁻¹pH 7.0-8.0, 37°C
3-Phosphohydroxypyruvate (PHP)~14 µM~1.3 s⁻¹pH 7.0, 37°C
NADH~560 µM~3.4 s⁻¹pH 7.0, 37°C

Data compiled from multiple sources and may vary based on specific experimental conditions.[5][7]

Table 2: Common PHGDH Inhibitors
InhibitorType of InhibitionNotes
NCT-503 Non-competitiveBinds near the active site.
CBR-5884 Non-competitiveDisrupts the oligomeric state of the enzyme.
BI-4924 Selective inhibitorHigh potency.
α-ketoglutarate Competitive (with PHP)Product of the coupled reaction with PSAT.[7]

Experimental Protocols

Protocol 1: PHGDH Activity Assay

This protocol is for confirming the catalytic activity of your PHGDH enzyme preparation.

Materials:

  • PHGDH enzyme solution

  • 3-Phosphoglycerate (3-PG) stock solution (e.g., 100 mM)

  • NAD+ stock solution (e.g., 50 mM)

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0

  • Hydrazine hydrate (B1144303) solution (e.g., 1 M)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Reaction Buffer to a final volume of 1 mL

    • 3-PG to a final concentration of 2.5 mM

    • NAD+ to a final concentration of 1.5 mM

    • Hydrazine hydrate to a final concentration of 200 mM (to trap the PHP product)[5]

  • Equilibrate the cuvette at 37°C for 5 minutes.

  • Initiate the reaction by adding a known amount of PHGDH enzyme solution (e.g., 1-5 µg).

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

Protocol 2: Preparative Synthesis of 3-Phosphohydroxypyruvate

This protocol is for the larger-scale synthesis of PHP for purification.

Materials:

  • Purified PHGDH enzyme

  • Purified PSAT enzyme (for coupled reaction)

  • 3-Phosphoglycerate (3-PG)

  • NAD+

  • L-Glutamate (for coupled reaction)

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0

  • Quenching solution: e.g., perchloric acid

  • Ion-exchange chromatography materials

Procedure:

  • In a temperature-controlled vessel at 37°C, prepare the reaction mixture:

    • 100 mM Tris-HCl, pH 8.0

    • 5 mM 3-PG

    • 2 mM NAD+

    • 10 mM L-Glutamate

    • Sufficient amount of PSAT enzyme

  • Initiate the reaction by adding PHGDH.

  • Allow the reaction to proceed for a predetermined time (e.g., 1-2 hours), monitoring the progress by taking small aliquots and measuring NADH production at 340 nm.

  • Stop the reaction by adding a quenching solution (e.g., perchloric acid to a final concentration of 1 M) to denature the enzymes.

  • Neutralize the solution with a suitable base (e.g., KOH).

  • Centrifuge to remove the precipitated protein and salt.

  • The supernatant containing PHP can then be subjected to purification, for example, by ion-exchange chromatography.

Visualizations

cluster_pathway L-Serine Biosynthesis Pathway cluster_cofactors Cofactors 3_PG 3-Phosphoglycerate PHP 3-Phosphohydroxypyruvate 3_PG->PHP PHGDH 3_PG:e->PHP:w 3_PS 3-Phosphoserine PHP->3_PS PSAT PHP:e->3_PS:w Serine L-Serine 3_PS->Serine PSPH 3_PS:e->Serine:w NAD NAD+ NADH NADH NAD->NADH Glu Glutamate aKG α-Ketoglutarate Glu->aKG

Caption: L-Serine biosynthesis pathway.

Start Start LowYield Low PHP Yield? Start->LowYield CheckEnzyme Check PHGDH Activity LowYield->CheckEnzyme Yes Success Successful Synthesis LowYield->Success No EnzymeOK Enzyme Active? CheckEnzyme->EnzymeOK NewEnzyme Use Fresh Enzyme EnzymeOK->NewEnzyme No CheckReagents Verify Substrates (3-PG, NAD+) EnzymeOK->CheckReagents Yes NewEnzyme->CheckEnzyme ReagentsOK Reagents High Quality? CheckReagents->ReagentsOK NewReagents Use Fresh Reagents ReagentsOK->NewReagents No CheckConditions Optimize Conditions (pH, Temp) ReagentsOK->CheckConditions Yes NewReagents->CheckReagents ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK AdjustConditions Adjust pH/Temp ConditionsOK->AdjustConditions No ConsiderCoupling Implement Coupled Reaction (with PSAT) ConditionsOK->ConsiderCoupling Yes AdjustConditions->CheckConditions ConsiderCoupling->Success

References

Technical Support Center: Chromatographic Resolution of 3-Phosphohydroxypyruvate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 3-phosphohydroxypyruvate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the resolution and overall quality of their chromatographic separations of this important metabolic intermediate.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of 3-phosphohydroxypyruvate.

High-Performance Liquid Chromatography (HPLC)

Issue: Poor Peak Shape (Tailing or Fronting)

Poor peak shape, particularly tailing, is a common problem when analyzing phosphorylated compounds like 3-phosphohydroxypyruvate due to interactions with the stationary phase.

Possible Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase 1. Modify Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of silanol (B1196071) groups on the silica-based column. A lower pH (e.g., pH 2.5-3.5) is often effective. 2. Use a Different Column: Consider a column with a different stationary phase, such as a polar-embedded phase or a polymer-based column, which can reduce interactions with polar analytes. 3. Add an Ion-Pairing Reagent: Incorporate an ion-pairing reagent like tetrabutylammonium (B224687) phosphate (B84403) (TBAP) into the mobile phase to improve peak shape and retention.
Column Overload 1. Reduce Sample Concentration: Dilute the sample to ensure the injected amount is within the column's loading capacity.
Inappropriate Mobile Phase Composition 1. Optimize Solvent Strength: Adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer to achieve optimal retention and peak shape.

Issue: Inconsistent Retention Times

Fluctuations in retention time can compromise the reliability of your analysis.

Possible Cause Troubleshooting Steps
Inadequate Column Equilibration 1. Increase Equilibration Time: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution. A minimum of 5-10 column volumes is recommended.
Mobile Phase Instability 1. Prepare Fresh Mobile Phase: Aqueous buffers can be prone to microbial growth, which can alter their composition. Prepare fresh mobile phase daily. 2. Degas Mobile Phase: Properly degas the mobile phase to prevent bubble formation in the pump and detector.
Pump Malfunction 1. Check Pump Performance: Verify that the pump is delivering a consistent flow rate and that the check valves are clean and functioning correctly.
Ion-Exchange Chromatography (IEC)

Issue: Poor Resolution of 3-Phosphohydroxypyruvate

Achieving baseline separation is critical for accurate quantification.

Possible Cause Troubleshooting Steps
Inappropriate pH of the Mobile Phase 1. Optimize Buffer pH: The charge of 3-phosphohydroxypyruvate is pH-dependent. For anion-exchange chromatography, a mobile phase pH above the pKa of the phosphate group will ensure a net negative charge and retention. Small adjustments to the pH can significantly impact selectivity.[1]
Incorrect Salt Concentration in the Elution Buffer 1. Optimize Salt Gradient: A shallow salt gradient (e.g., NaCl or ammonium (B1175870) acetate) is often necessary to resolve compounds with similar charge characteristics. Experiment with different gradient slopes and salt concentrations to improve separation.
Low Column Efficiency 1. Use a Smaller Particle Size Column: Columns with smaller particle sizes provide higher efficiency and better resolution. 2. Optimize Flow Rate: A lower flow rate can increase the interaction time between the analyte and the stationary phase, leading to improved resolution.
Gas Chromatography-Mass Spectrometry (GC-MS)

Issue: No or Low Signal for 3-Phosphohydroxypyruvate

Due to its low volatility, 3-phosphohydroxypyruvate requires derivatization for GC-MS analysis.

Possible Cause Troubleshooting Steps
Incomplete Derivatization 1. Optimize Reaction Conditions: Ensure the derivatization reaction (e.g., oximation followed by silylation) goes to completion by optimizing the reaction time, temperature, and reagent concentrations.[2][3] 2. Use a Catalyst: For sterically hindered groups, the addition of a catalyst to the silylating reagent may be necessary.
Analyte Degradation 1. Ensure Anhydrous Conditions: Water can interfere with the derivatization reaction and lead to the degradation of the derivatized analyte. Ensure all glassware and solvents are anhydrous.[4] 2. Check Injector Temperature: A high injector temperature can cause the degradation of thermally labile derivatives. Optimize the injector temperature to ensure efficient volatilization without degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for 3-phosphohydroxypyruvate?

A1: A good starting point is a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer at a low pH (e.g., 20 mM ammonium formate, pH 3.7) and an organic solvent like acetonitrile or methanol. A gradient elution from a low to a high percentage of the organic solvent is recommended to effectively separate polar compounds.

Q2: How can I improve the resolution between 3-phosphohydroxypyruvate and other phosphorylated organic acids in ion-exchange chromatography?

A2: To improve resolution in IEC, you can:

  • Optimize the pH: Fine-tuning the mobile phase pH can alter the charge of the analytes and the stationary phase, thus changing the selectivity.[1]

  • Use a Shallow Salt Gradient: A slow, gradual increase in salt concentration will provide better separation of compounds with similar charges.

  • Add Organic Solvent: Including a small percentage of an organic solvent (e.g., acetonitrile) in the mobile phase can sometimes improve peak shape and resolution in the analysis of phosphorylated compounds.[5]

Q3: What derivatization method is recommended for the GC-MS analysis of 3-phosphohydroxypyruvate?

A3: A two-step derivatization is recommended. First, an oximation step using methoxyamine hydrochloride to protect the keto group and prevent tautomerization.[3] This is followed by a silylation step using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to derivatize the phosphate and any other active hydrogens, making the molecule volatile for GC-MS analysis.[3][6]

Q4: My 3-phosphohydroxypyruvate peak is tailing in HPLC. What is the most likely cause and how do I fix it?

A4: The most likely cause of peak tailing for a phosphorylated compound like 3-phosphohydroxypyruvate is the interaction of the negatively charged phosphate group with positively charged sites on the silica-based stationary phase. To fix this, you can lower the mobile phase pH to suppress the ionization of the stationary phase, use a column with a different chemistry (e.g., polar-embedded), or add an ion-pairing reagent to the mobile phase.

Q5: How should I prepare a biological sample (e.g., cell lysate) for 3-phosphohydroxypyruvate analysis?

A5: Sample preparation for biological matrices typically involves protein precipitation with a cold organic solvent like acetonitrile or methanol, followed by centrifugation to remove the precipitated proteins. The supernatant can then be evaporated to dryness and reconstituted in the initial mobile phase for HPLC or IEC analysis, or in a suitable solvent for derivatization for GC-MS analysis.

Experimental Protocols

Protocol 1: HPLC Analysis of 3-Phosphohydroxypyruvate

This protocol provides a general method for the separation of 3-phosphohydroxypyruvate using reversed-phase HPLC.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 20 mM ammonium formate, pH 3.7.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 0% B

    • 5-20 min: 0-30% B (linear gradient)

    • 20-25 min: 30% B

    • 25-26 min: 30-0% B (linear gradient)

    • 26-35 min: 0% B (equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (in negative ion mode).

  • Injection Volume: 10 µL.

Protocol 2: Ion-Exchange Chromatography of 3-Phosphohydroxypyruvate

This protocol outlines a method for separating 3-phosphohydroxypyruvate using anion-exchange chromatography.

  • Column: Strong anion-exchange (SAX) column.

  • Mobile Phase A: 10 mM Tris-HCl, pH 7.5.

  • Mobile Phase B: 10 mM Tris-HCl with 1 M NaCl, pH 7.5.

  • Gradient:

    • 0-5 min: 0% B

    • 5-30 min: 0-50% B (linear gradient)

    • 30-35 min: 50% B

    • 35-36 min: 50-0% B (linear gradient)

    • 36-45 min: 0% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

Protocol 3: GC-MS Analysis of 3-Phosphohydroxypyruvate

This protocol describes the derivatization and subsequent GC-MS analysis of 3-phosphohydroxypyruvate.

  • Sample Preparation: Lyophilize the aqueous sample to complete dryness.

  • Oximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).

    • Incubate at 37 °C for 90 minutes with shaking.[4]

  • Silylation:

    • Add 50 µL of MSTFA.

    • Incubate at 37 °C for 30 minutes with shaking.[4]

  • GC-MS Conditions:

    • GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 70 °C, hold for 2 min.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-600.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_gcms_prep GC-MS Derivatization Biological_Sample Biological Sample Protein_Precipitation Protein Precipitation (e.g., cold acetonitrile) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation & Reconstitution Supernatant_Collection->Evaporation HPLC HPLC Evaporation->HPLC IEC Ion-Exchange Chromatography Evaporation->IEC GC_MS_Deriv Derivatization Evaporation->GC_MS_Deriv GC_MS GC-MS Oximation Oximation GC_MS_Deriv->Oximation Silylation Silylation Oximation->Silylation Silylation->GC_MS

Caption: Experimental workflow for the analysis of 3-phosphohydroxypyruvate.

Troubleshooting_Logic Start Poor Resolution Observed Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention_Time Inconsistent Retention Time? Start->Retention_Time Low_Signal Low/No Signal? Start->Low_Signal Adjust_pH Adjust Mobile Phase pH Peak_Shape->Adjust_pH Yes Equilibrate Increase Equilibration Time Retention_Time->Equilibrate Yes Optimize_Deriv Optimize Derivatization Low_Signal->Optimize_Deriv Yes Change_Column Change Column Chemistry Adjust_pH->Change_Column Reduce_Concentration Reduce Sample Concentration Change_Column->Reduce_Concentration Fresh_Mobile_Phase Prepare Fresh Mobile Phase Equilibrate->Fresh_Mobile_Phase Check_Pump Check Pump Fresh_Mobile_Phase->Check_Pump Check_Temp Check Injector Temperature Optimize_Deriv->Check_Temp

Caption: Troubleshooting logic for poor chromatographic resolution.

Serine_Biosynthesis_Pathway 3_Phosphoglycerate 3-Phosphoglycerate (from Glycolysis) 3_Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3_Phosphoglycerate->3_this compound PHGDH Phosphoserine Phosphoserine 3_this compound->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH

Caption: The phosphorylated pathway of serine biosynthesis.[7]

References

Technical Support Center: Minimizing Degradation of 3-Phosphohydroxypyruvate During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 3-phosphohydroxypyruvate (PHP) during experimental extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is 3-phosphohydroxypyruvate (PHP) and why is it prone to degradation?

A1: 3-phosphohydroxypyruvate is a crucial intermediate metabolite in the serine biosynthesis pathway.[1][2] Its inherent instability stems primarily from the enzymatic activity of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), which catalyzes the reversible reaction between 3-phosphoglycerate and PHP. The equilibrium of this reaction strongly favors the formation of 3-phosphoglycerate, leading to the rapid conversion of PHP back to its precursor if the enzyme is not promptly inactivated.[2]

Q2: What are the primary modes of 3-phosphohydroxypyruvate degradation during extraction?

A2: The primary degradation pathway is the enzymatic back-reaction to 3-phosphoglycerate catalyzed by PHGDH.[2] Non-enzymatic degradation, such as hydrolysis of the phosphate (B84403) group or decarboxylation, can also occur, particularly under suboptimal pH and temperature conditions during extraction and storage.

Q3: What is the most critical step to prevent PHP degradation during extraction?

A3: The most critical step is the rapid and effective quenching of metabolic activity to inactivate enzymes, particularly PHGDH.[3] This is typically achieved by using ice-cold quenching solutions.

Q4: What are the recommended storage conditions for extracted 3-phosphohydroxypyruvate?

A4: For long-term stability, it is recommended to store extracted PHP at -80°C.[4] Avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q5: How can I quantify the amount of extracted 3-phosphohydroxypyruvate accurately?

A5: Quantification can be performed using techniques such as liquid chromatography-mass spectrometry (LC-MS).[3] Enzymatic assays coupled with a downstream enzyme that utilizes PHP can also be employed to indirectly measure its concentration.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of 3-phosphohydroxypyruvate.

Problem Possible Cause(s) Recommended Solution(s)
Low or no detectable PHP in the final extract 1. Ineffective Quenching: Slow or incomplete inactivation of PHGDH, leading to the rapid conversion of PHP back to 3-phosphoglycerate. 2. Suboptimal Extraction Solvent: The chosen solvent may not efficiently extract PHP from the cellular matrix. 3. Degradation during Sample Handling: Prolonged exposure to room temperature or suboptimal pH during processing.1. Optimize Quenching: Use a pre-chilled quenching solution (e.g., -40°C to -80°C) and ensure rapid mixing with the cell suspension. A common and effective quenching solution is a cold methanol (B129727)/water mixture.[3] 2. Select Appropriate Solvent: A mixture of methanol, acetonitrile, and water is often effective for extracting polar metabolites like PHP. 3. Maintain Cold Chain: Keep samples on dry ice or in a pre-chilled environment throughout the extraction process.
High variability between replicate samples 1. Inconsistent Quenching Time: Variations in the time between sample collection and quenching. 2. Incomplete Cell Lysis: Inconsistent disruption of cell membranes leading to variable extraction efficiency. 3. Precipitation of PHP during extraction: Changes in solvent composition or temperature may cause the analyte to precipitate.1. Standardize Quenching Protocol: Ensure a consistent and rapid workflow from sample harvesting to quenching for all samples. 2. Optimize Lysis: Employ a robust cell lysis method, such as sonication or bead beating, in the presence of the cold extraction solvent. 3. Ensure Complete Solubilization: After adding the extraction solvent, vortex the samples thoroughly and consider a brief sonication step to ensure all metabolites are in solution.
Presence of interfering peaks in analytical readouts (e.g., LC-MS) 1. Contamination from Extraction Solvents or Tubes: Impurities in the solvents or leaching from plasticware. 2. Carryover from Previous Samples: Inadequate cleaning of the analytical instrument between runs. 3. Non-enzymatic modifications of PHP: Formation of adducts or degradation products during sample processing or storage.1. Use High-Purity Reagents: Employ LC-MS grade solvents and high-quality, low-binding microcentrifuge tubes. 2. Implement Blank Injections: Run solvent blanks between samples to check for and mitigate carryover. 3. Minimize Sample Processing Time: Process samples quickly and store them at -80°C immediately after extraction. Consider the use of derivatization agents like hydrazines to stabilize the keto group if adduct formation is suspected.[5]

Experimental Protocols

Protocol for Quenching and Extraction of Intracellular 3-Phosphohydroxypyruvate

This protocol is designed for the extraction of PHP from cultured cells.

Materials:

  • Cell culture plates

  • Ice-cold phosphate-buffered saline (PBS)

  • Quenching solution: 60% methanol in water, pre-chilled to -40°C

  • Extraction solvent: Acetonitrile:Methanol:Water (40:40:20, v/v/v), pre-chilled to -20°C

  • Cell scraper, pre-chilled

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of reaching high speeds at 4°C

  • Dry ice

Procedure:

  • Cell Culture Preparation: Grow cells to the desired confluency in culture plates.

  • Quenching:

    • Aspirate the culture medium completely.

    • Immediately wash the cells once with a small volume of ice-cold PBS to remove any remaining medium. Aspirate the PBS completely.

    • Instantly add the pre-chilled quenching solution to the plate. Ensure the entire cell monolayer is covered.

    • Incubate the plate on a level surface on dry ice for 60 seconds to ensure rapid and complete quenching of enzymatic activity.

  • Cell Lysis and Extraction:

    • Scrape the quenched cells from the plate using a pre-chilled cell scraper.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Add the pre-chilled extraction solvent to the cell suspension.

    • Vortex the tube vigorously for 30 seconds to ensure thorough mixing and cell lysis.

    • Incubate the mixture on ice for 15 minutes, with intermittent vortexing every 5 minutes.

  • Centrifugation and Supernatant Collection:

    • Centrifuge the tubes at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

  • Storage:

    • Immediately store the extracted metabolites at -80°C until further analysis.

Visualizations

Degradation Pathway of 3-Phosphohydroxypyruvate cluster_conditions Influencing Factors 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (Forward Reaction) 3-Phosphohydroxypyruvate->3-Phosphoglycerate PHGDH (Back Reaction - Degradation) Degradation_Products Non-Enzymatic Degradation Products 3-Phosphohydroxypyruvate->Degradation_Products Hydrolysis/Decarboxylation pH pH pH->3-Phosphohydroxypyruvate Temperature Temperature Temperature->3-Phosphohydroxypyruvate Enzyme_Activity PHGDH Activity Enzyme_Activity->3-Phosphohydroxypyruvate

Caption: Degradation pathways of 3-phosphohydroxypyruvate.

Experimental Workflow for 3-Phosphohydroxypyruvate Extraction start Start: Cultured Cells quench Quenching (e.g., -40°C 60% Methanol) start->quench Rapid Transfer extract Extraction (e.g., ACN:MeOH:H2O) quench->extract Add Extraction Solvent centrifuge Centrifugation (>14,000 x g, 4°C) extract->centrifuge Vortex & Incubate collect Collect Supernatant centrifuge->collect Separate Phases store Store at -80°C collect->store analyze Analysis (e.g., LC-MS) collect->analyze

Caption: Workflow for 3-phosphohydroxypyruvate extraction.

References

cofactor concentration effects on PHGDH activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers studying the effects of cofactor concentrations on Phosphoglycerate Dehydrogenase (PHGDH) activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary cofactors for PHGDH?

A1: The primary cofactor for PHGDH is Nicotinamide Adenine Dinucleotide (NAD+). In its main catalytic role, PHGDH catalyzes the NAD+-dependent oxidation of 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate (3-PHP), which is the first and rate-limiting step in the de novo serine biosynthesis pathway.[1][2][3][4] This reaction produces NADH.

Q2: How does the concentration of NAD+ and NADH affect PHGDH activity?

A2: PHGDH activity is highly dependent on the relative concentrations of NAD+ and NADH.

  • NAD+ : As a substrate, the concentration of NAD+ directly influences the reaction rate, following Michaelis-Menten kinetics. However, the enzyme's affinity for NAD+ is relatively low (in the micromolar range).[1][5]

  • NADH : PHGDH has a significantly higher affinity for the product, NADH, than for the substrate, NAD+ (approximately 400-fold higher).[1][6] This means that even at low concentrations, NADH can act as a potent product inhibitor, making it crucial to manage its accumulation in activity assays.[1][6]

Q3: Is PHGDH activity regulated by other molecules like ADP?

A3: Yes, PHGDH activity can be influenced by other molecules. For instance, ADP-ribose (ADPR), which is structurally similar to the adenosine (B11128) part of NAD+, can act as a competitive inhibitor of PHGDH.[1][6] While direct allosteric regulation by ADP on human PHGDH is less characterized than for other dehydrogenases like glutamate (B1630785) dehydrogenase[7][8], the cellular energy state (reflected by ATP/ADP ratios) can indirectly influence metabolic pathways that supply NAD+, thereby affecting PHGDH function.[9]

Q4: What is a recommended starting concentration for NAD+ in an in vitro PHGDH activity assay?

A4: A starting concentration for NAD+ in an in vitro assay should generally be at or above its Michaelis constant (Km) to approach substrate saturation. While the reported Km for NAD(H) can be as low as ≤ 25 μM[5], its dissociation constant (Kd) is much higher at around 444 μM.[1] Therefore, a starting concentration in the range of 200 µM to 1 mM is common in published protocols to ensure it is not the limiting factor, especially when determining the kinetics of the primary substrate, 3-PG.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Detectable Activity Suboptimal NAD+ Concentration: The NAD+ concentration is too low to drive the reaction efficiently.Increase the NAD+ concentration in your reaction buffer. Perform a titration experiment to find the optimal concentration for your specific assay conditions.
NADH Product Inhibition: The accumulation of NADH, a potent inhibitor, is stopping the reaction. PHGDH has a ~400-fold higher affinity for NADH than NAD+.[1][6]Use a coupled-enzyme assay system that continuously regenerates NAD+ from NADH.[1][6] For example, couple the PHGDH reaction to a diaphorase reaction that uses NADH to reduce a chromogenic or fluorogenic probe.[3][6]
Incorrect Buffer pH: The pH of the assay buffer is outside the optimal range for PHGDH activity.The optimal pH for the forward reaction (NADH generation) is typically slightly alkaline. Ensure your buffer is in the pH range of 8.0-8.5.[3][10]
Inconsistent Results Between Assays NAD+ or NADH Degradation: NAD(H) solutions can be unstable, especially if not stored correctly or subjected to multiple freeze-thaw cycles.Prepare fresh NAD+ and NADH solutions for each experiment from a high-quality powder stock. Store stock solutions in small aliquots at -80°C.
Enzyme Instability/Inactivity: The PHGDH enzyme may have lost activity due to improper storage or handling.Ensure the enzyme is stored in an appropriate buffer at -80°C and avoid repeated freeze-thaw cycles. Always keep the enzyme on ice when in use. Run a positive control to verify enzyme activity.
High Background Signal Contaminating Dehydrogenase Activity: The sample (e.g., cell lysate) may contain other NAD(H)-dependent dehydrogenases that interfere with the assay.Prepare a parallel sample well that serves as a background control. This well should contain all reaction components except the specific PHGDH substrate (3-PG). Subtract this background reading from your sample readings.[11]
Assay Probe Instability: The chromogenic or fluorogenic probe used in a coupled assay may be unstable or reacting non-specifically.Check the stability of your probe under the assay conditions (buffer, light exposure, temperature) in the absence of enzyme activity.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of cofactors with human PHGDH.

Table 1: Cofactor Binding Affinity

CofactorParameterValueReference
NAD+Kd (dissociation constant)444 ± 18 µM[1]
NADHKd (dissociation constant)0.22 ± 0.03 µM[1]

Table 2: Enzyme Kinetics and Inhibition

CompoundParameterValueReference
NAD(H)Km (Michaelis constant)≤ 25 µM[5]
3-PhosphoglycerateKm (Michaelis constant)186.7 ± 16.1 µM[6]
ADP-Ribose (ADPR)IC50 (approximate)~120 µM (for 50% inhibition)[1][6]

Experimental Protocols

Protocol: Coupled Colorimetric PHGDH Activity Assay

This protocol provides a method for measuring PHGDH activity in purified enzymes or biological samples by coupling NADH production to the reduction of a probe, resulting in a colorimetric signal. This is adapted from commercially available kits and published methods.[6][11]

I. Reagents and Materials

  • PHGDH Assay Buffer: 25-50 mM Tris-HCl, pH 8.0-8.5, 1 mM EDTA.

  • Substrate (3-PG): 3-Phosphoglycerate solution (e.g., 10 mM stock).

  • Cofactor (NAD+): Nicotinamide Adenine Dinucleotide solution (e.g., 10 mM stock).

  • Coupling Enzyme (Diaphorase): To transfer electrons from NADH.

  • Developer/Probe: A tetrazolium salt (e.g., WST-1 or MTT) or Resazurin that is reduced by NADH to produce a colored formazan (B1609692) dye or fluorescent resorufin.

  • PHGDH Enzyme: Purified recombinant PHGDH or sample lysate.

  • 96-well clear microplate.

  • Microplate reader capable of measuring absorbance at ~450 nm.

II. Assay Procedure

  • Sample Preparation: Thaw enzyme/lysate samples on ice. If using lysates, clarify by centrifugation (10,000 x g for 10 min at 4°C).[11]

  • Reaction Mix Preparation: Prepare a master mix for the number of reactions. For each well, the final reaction volume will be 100 µL.

    • PHGDH Assay Buffer: 80 µL

    • NAD+: 10 µL (final concentration 1 mM)

    • Developer/Probe + Coupling Enzyme: 5 µL (follow manufacturer's instructions)

  • Background Control: For each sample, prepare a background control well that contains all reagents except the substrate (3-PG). Add an equivalent volume of assay buffer instead.

  • Reaction Initiation:

    • Add 50 µL of sample (or purified enzyme) diluted in assay buffer to the appropriate wells.

    • Add 50 µL of the Reaction Mix to each well.

    • To initiate the reaction, add 10 µL of the 3-PG substrate solution (final concentration ~1 mM). For background wells, add 10 µL of assay buffer.

  • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 450 nm in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[11]

III. Data Analysis

  • Correct for Background: For each time point, subtract the absorbance reading of the background control well from the corresponding sample well.

  • Determine Reaction Rate: Plot the background-corrected absorbance vs. time. Identify the linear portion of the curve and calculate the slope (ΔOD/min).

  • Quantify Activity: Use an NADH standard curve to convert the ΔOD/min to nmol/min of NADH produced. One unit of PHGDH activity is defined as the amount of enzyme that generates 1.0 µmol of NADH per minute at 37°C.[11]

Visualizations

PHGDH_Reaction sub 3-Phosphoglycerate phgdh PHGDH sub->phgdh nad NAD+ nad->phgdh prod 3-Phosphohydroxypyruvate nadh NADH phgdh->prod phgdh->nadh

Caption: The core enzymatic reaction catalyzed by PHGDH.

Coupled_Assay_Workflow start 1. Mix 3-PG, NAD+, Diaphorase, Resazurin phgdh_step 2. Add PHGDH to start reaction 3-PG + NAD+ → 3-PHP + NADH start->phgdh_step coupling_step 3. Coupled Reaction (Diaphorase) NADH + Resazurin (Blue, Non-fluorescent) → NAD+ + Resorufin (Pink, Fluorescent) phgdh_step->coupling_step NADH produced measure 4. Measure Fluorescence Increase coupling_step->measure

Caption: Workflow for a coupled fluorescent PHGDH activity assay.

Cofactor_Logic phgdh PHGDH Activity nadh NADH Concentration phgdh->nadh Produces nad NAD+ Concentration nad->phgdh Substrate (Activates) nadh->phgdh Product Inhibition (High Affinity) adpr ADP-Ribose adpr->phgdh Competitive Inhibition

Caption: Logical relationships of cofactors and inhibitors on PHGDH.

References

Technical Support Center: Spectrophotometric Assays for Phosphohydroxypyruvate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spectrophotometric assays involving phosphohydroxypyruvate (PHP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the spectrophotometric assay for this compound?

A1: Direct measurement of this compound (PHP) via spectrophotometry is not common. Instead, its concentration is typically determined by coupling its production or consumption to a reaction that involves a change in absorbance. The most common method is a coupled enzyme assay that monitors the oxidation or reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which has a distinct absorbance maximum at 340 nm.

For instance, in the serine biosynthesis pathway, 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) catalyzes the conversion of 3-phosphoglycerate to PHP, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm is directly proportional to the amount of PHP produced. Conversely, the activity of phosphoserine aminotransferase (PSAT1), which converts PHP and glutamate (B1630785) to phosphoserine and α-ketoglutarate, can be measured by coupling the production of α-ketoglutarate to the oxidation of NADH by glutamate dehydrogenase, leading to a decrease in absorbance at 340 nm.

Q2: My control samples (without enzyme or substrate) show an increasing absorbance at 340 nm. What could be the cause?

A2: An increase in absorbance at 340 nm in your control reactions suggests a non-enzymatic reduction of NAD+ to NADH or the presence of an interfering substance that absorbs at this wavelength. Potential causes include:

  • Contaminants in reagents: Some chemicals can slowly reduce NAD+. Ensure high-purity reagents are used.

  • Presence of reducing agents: If your sample or buffers contain reducing agents like dithiothreitol (B142953) (DTT) at high concentrations, they might contribute to NAD+ reduction.

  • Microbial contamination: Bacterial growth in your buffers or reagent solutions can lead to NADH production.

Q3: The rate of my reaction is not linear. What are the possible reasons?

A3: A non-linear reaction rate can be attributed to several factors:

  • Substrate depletion: If the initial substrate concentration is too low, it will be consumed rapidly, leading to a decrease in the reaction rate over time.

  • Product inhibition: The accumulation of reaction products can inhibit the enzyme's activity.

  • Enzyme instability: The enzyme may be losing activity over the course of the assay due to factors like temperature, pH, or the presence of proteases.

  • Insufficient coupling enzyme: In a coupled assay, if the activity of the second enzyme is not high enough, it becomes the rate-limiting step, leading to a lag in the signal or a non-linear curve.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your spectrophotometric assays for this compound.

Issue 1: High Background Absorbance
  • Symptom: The initial absorbance reading at 340 nm is unexpectedly high, even before the addition of the enzyme or substrate.

  • Possible Causes & Solutions:

CauseSolution
Sample Turbidity (Lipemia) If your sample is derived from serum or tissue homogenates, high lipid content can cause light scattering, leading to artificially high absorbance readings.[1][2][3][4][5] Centrifuge the sample at high speed to pellet the lipids or use a clearing agent.
Hemolysis The presence of free hemoglobin in the sample due to red blood cell lysis can interfere with absorbance readings at 340 nm.[6][7][8][9] Prepare fresh samples, taking care to avoid mechanical stress that can cause hemolysis.
Icterus (High Bilirubin) High concentrations of bilirubin (B190676) can absorb light at 340 nm and interfere with the assay.[10][11][12][13] If possible, use a sample from a non-jaundiced source or consider a different assay method.
Contaminated Reagents Buffers or other reagents may be contaminated with particles or colored substances. Prepare fresh reagents using high-purity water and filter-sterilize if necessary.
Issue 2: No or Very Low Enzyme Activity
  • Symptom: There is no significant change in absorbance at 340 nm after initiating the reaction.

  • Possible Causes & Solutions:

CauseSolution
Inactive Enzyme The enzyme may have lost activity due to improper storage or handling. Always store enzymes at their recommended temperature and avoid repeated freeze-thaw cycles.
Missing Reaction Component Double-check that all necessary components (substrate, cofactor, coupling enzymes) have been added to the reaction mixture in the correct concentrations.
Incorrect pH or Temperature Ensure the assay buffer has the optimal pH for the enzyme and that the reaction is being conducted at the recommended temperature.
Presence of Inhibitors The sample itself may contain endogenous inhibitors, or there may be chemical contaminants in your reagents that inhibit the enzyme. See the table of known inhibitors below.
Issue 3: Inconsistent or Irreproducible Results
  • Symptom: Replicate measurements of the same sample yield significantly different results.

  • Possible Causes & Solutions:

CauseSolution
Pipetting Errors Inaccurate or inconsistent pipetting of small volumes can lead to large variations in results. Calibrate your pipettes regularly and use proper pipetting technique.
Temperature Fluctuations Ensure that all reagents and the reaction plate are at a stable and uniform temperature before starting the assay.
Air Bubbles in Wells Air bubbles in the reaction wells can scatter light and cause erroneous absorbance readings. Visually inspect the plate and remove any bubbles before measuring.
Instrument Instability Allow the spectrophotometer to warm up for the recommended time to ensure a stable light source and detector.

Quantitative Data on Interferences

While specific quantitative data for this compound assays is limited, the following tables provide an overview of the potential impact of common interferents on NADH-based spectrophotometric assays. The exact magnitude of interference can be method- and instrument-dependent.

Table 1: Effect of Hemolysis on Analyte Measurement

AnalyteHemoglobin ConcentrationObserved EffectReference
Aspartate Aminotransferase (AST)< 4.5 g/L~2.5-fold increase[6]
Lactate Dehydrogenase (LDH)~1 g/L~50% increase[7]
Potassium< 4.5 g/L~1.4-fold increase[6]
Total Bilirubin> 1 g/LSignificant decrease[6]

Table 2: Effect of Lipemia on Analyte Measurement

AnalyteLipemia Level (L-index)Observed EffectReference
Alanine Aminotransferase (ALT)> 250Negative interference (falsely low)[1]
Aspartate Aminotransferase (AST)> 300Negative interference (falsely low)[1]
PhosphorusClinically significantPositive interference[2]
Total ProteinClinically significantPositive interference[2]
CalciumClinically significantPositive interference[2]

Table 3: Known Chemical Inhibitors

EnzymeInhibitorType of InhibitionReference
PHGDH CBR-5884Non-competitive[14][15]
NCT-503Competitive (NAD+)[14]
BI-4924Competitive (NAD+)[14]
PKUMDL-WQ-2201Allosteric[14]
PSAT1 No specific inhibitors widely reported-
Glutamate Dehydrogenase (Coupling Enzyme) GTP, GDPAllosteric[16]
Palmitoyl-CoAAllosteric[16]
Epigallocatechin gallate (EGCG)Allosteric[17]
Hexachlorophene, GW5074, Bithionol-[18][19]

Experimental Protocols

Coupled Spectrophotometric Assay for PHGDH Activity

This protocol measures the activity of 3-phosphoglycerate dehydrogenase (PHGDH) by monitoring the production of NADH at 340 nm.

Materials:

  • Tris-HCl buffer (pH 8.0)

  • 3-phosphoglycerate (3-PG) solution

  • NAD+ solution

  • Purified PHGDH enzyme or cell lysate

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction master mix containing Tris-HCl buffer, 3-PG, and NAD+ at their final desired concentrations.

  • Add a specific volume of the master mix to each well of the 96-well plate.

  • Initiate the reaction by adding the PHGDH enzyme or cell lysate to each well.

  • Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).

  • Calculate the rate of NADH production from the linear portion of the absorbance versus time graph using the Beer-Lambert law (Extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Visualizations

Serine Biosynthesis Pathway and its Interconnections

Serine_Biosynthesis_Pathway Serine Biosynthesis Pathway and Key Interconnections cluster_serine_pathway Serine Biosynthesis Glycolysis Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG PHP This compound Three_PG->PHP NAD+ -> NADH PHGDH Phosphoserine Phosphoserine PHP->Phosphoserine Glutamate -> α-KG PSAT1 Serine Serine Phosphoserine->Serine PSPH Glycine Glycine Serine->Glycine One_Carbon_Metabolism One-Carbon Metabolism (Nucleotide Synthesis, Methylation) Serine->One_Carbon_Metabolism PHGDH PHGDH PSAT1 PSAT1 PSPH PSPH NAD NAD+ NADH NADH Glutamate Glutamate Alpha_KG α-Ketoglutarate TCA_Cycle TCA Cycle Alpha_KG->TCA_Cycle

Caption: The serine biosynthesis pathway diverts a glycolysis intermediate to produce serine.

Troubleshooting Workflow for Spectrophotometric Assays

Troubleshooting_Workflow Troubleshooting Workflow for Spectrophotometric Assays Start Start Assay Problem Problem Encountered? Start->Problem High_Background High Background? Problem->High_Background Yes No_Activity No/Low Activity? Problem->No_Activity No End Assay Successful Problem->End No Further Issues Check_Sample Check for Hemolysis, Lipemia, Icterus High_Background->Check_Sample Yes Check_Reagents Prepare Fresh Reagents High_Background->Check_Reagents No Inconsistent_Results Inconsistent Results? No_Activity->Inconsistent_Results No Check_Enzyme Verify Enzyme Activity and Concentration No_Activity->Check_Enzyme Yes Check_Technique Review Pipetting Technique and Plate Inspection Inconsistent_Results->Check_Technique Yes Check_Instrument Check Spectrophotometer (Warm-up, Calibration) Inconsistent_Results->Check_Instrument No Check_Sample->Problem Check_Reagents->Problem Check_Setup Verify Assay Conditions (pH, Temp, Components) Check_Enzyme->Check_Setup Check_Setup->Problem Check_Technique->Problem Check_Instrument->Problem

Caption: A logical workflow for troubleshooting common issues in spectrophotometric assays.

References

Technical Support Center: Optimizing Buffer Conditions for Phosphoserine Aminotransferase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for phosphoserine aminotransferase (PSAT) experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides to address common experimental issues, and robust protocols for systematic buffer optimization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for human phosphoserine aminotransferase activity?

The optimal pH for phosphoserine aminotransferase can vary depending on the source of the enzyme. While human PSAT is often assayed at a pH of around 7.0, some bacterial PSATs, for instance, exhibit a narrow and more alkaline pH optimum, with maximal activity at pH 9.0 and significantly reduced activity at pH 7.0.[1][2] It is crucial to experimentally determine the optimal pH for your specific enzyme and assay conditions.

Q2: Which buffer system is recommended for PSAT assays?

HEPES and Tris buffers are commonly used for PSAT assays.[3][4] Studies on other aminotransferases have shown that Tris buffer can result in 10-15% higher activity compared to phosphate (B84403) buffer, particularly when supplemented with the cofactor pyridoxal (B1214274) 5'-phosphate (PLP).[5] Phosphate buffers may retard the association of PLP with the apoenzyme and can also act as a competitive inhibitor with respect to the phosphorylated substrate.[3][4]

Q3: How does ionic strength affect PSAT activity?

Human PSAT activity is significantly stimulated by increasing ionic strength. The addition of 200 mM KCl can lead to a 4- to 5-fold activation of the enzyme.[3] Therefore, optimizing the salt concentration in your assay buffer is a critical step to ensure maximal enzyme activity.

Q4: Why is the cofactor Pyridoxal 5'-Phosphate (PLP) crucial, and how should it be handled?

PSAT is a PLP-dependent enzyme, meaning PLP is essential for its catalytic activity.[4] The PLP cofactor can be susceptible to degradation by light and temperature. It is recommended to prepare fresh PLP stock solutions regularly, store them in small aliquots at -80°C to prevent multiple freeze-thaw cycles, and always protect them from light.

Q5: Can substrates or products inhibit PSAT activity?

Yes, like many aminotransferases that follow a ping-pong mechanism, PSAT can be subject to substrate and product inhibition.[3][5] High concentrations of substrates can lead to the formation of unproductive enzyme-substrate complexes, reducing the overall reaction rate. It is advisable to perform substrate and product titration experiments to identify concentrations that are saturating but not inhibitory.

Troubleshooting Guides

This section addresses specific issues that may arise during your phosphoserine aminotransferase experiments.

Issue 1: Low or No Enzyme Activity
Possible Cause Recommended Solution
Suboptimal pH The enzyme's activity is highly dependent on the pH of the buffer.[6] Verify that the buffer's pH is at the determined optimum for your specific PSAT. If the optimum is unknown, perform a pH optimization experiment (see Protocol 1).
Incorrect Buffer Composition Buffer components can influence enzyme activity. Phosphate, for example, can inhibit PSAT.[3] If using a phosphate buffer, consider switching to a Tris or HEPES-based buffer system.
Suboptimal Ionic Strength PSAT activity is sensitive to the salt concentration in the buffer.[3] Ensure that the ionic strength of your assay buffer is optimized. A typical starting point is 100-200 mM KCl.
Degraded PLP Cofactor The PLP cofactor is essential for PSAT activity and can degrade over time, especially with exposure to light and repeated freeze-thaw cycles. Prepare fresh PLP solutions and protect them from light.
Inactive Enzyme Improper storage or handling can lead to a loss of enzyme activity. Store the enzyme at the recommended temperature and in a suitable buffer, often containing a reducing agent like DTT or TCEP.
Presence of Inhibitors Contaminants in your sample or reagents, such as heavy metals or detergents like SDS, can inhibit enzyme activity.[7] Ensure high purity of all reagents.
Issue 2: Inconsistent or Irreproducible Results
Possible Cause Recommended Solution
PLP Instability Variability in PLP stock solution integrity can lead to inconsistent results. Always use freshly prepared or properly stored single-use aliquots of PLP.
Buffer Instability The pH of some buffers can be sensitive to temperature changes. Prepare your buffers at the temperature at which the assay will be performed.
Substrate Inhibition Using substrate concentrations that are too high can lead to inhibition and variability in your results.[8] Determine the optimal substrate concentration by performing a substrate titration experiment.
Pipetting Errors Inaccurate pipetting can introduce significant variability. Ensure your pipettes are calibrated and use a master mix for your reaction components to minimize well-to-well variations.[7]

Data Presentation: Buffer Component Effects

The choice of buffer and its components can significantly impact PSAT activity. The following tables summarize the observed effects of different buffer species and ionic strengths on PSAT.

Table 1: Comparison of Common Buffer Systems for Aminotransferases

Buffer SystemConcentrationpHEffect on ActivityReference(s)
HEPES 50 mM7.0Commonly used, provides good buffering capacity.[3]
Tris 25 mM8.0Often results in higher activity compared to phosphate buffer.[5]
Phosphate Varies7.0-8.0Can be inhibitory and may retard PLP association.[3][4]

Table 2: Effect of Ionic Strength on Human PSAT Activity

Salt (KCl) ConcentrationRelative ActivityReference(s)
0 mMBaseline[3]
200 mM~4-5 fold increase[3]

Table 3: Effect of Other Anions on Human PSAT Activity (in the presence of 200 mM KCl)

Anion (at 200 mM)Effect on ActivityReference(s)
Sulfate (K₂SO₄) Inhibitory[3]
Phosphate (KPi) Inhibitory (competitive with phosphorylated substrate)[3]

Experimental Protocols

Protocol 1: Determination of Optimal pH

This protocol provides a systematic approach to determine the optimal pH for your phosphoserine aminotransferase assay.

  • Buffer Preparation: Prepare a set of buffers with overlapping pH ranges (e.g., MES for pH 5.5-6.5, HEPES for pH 6.8-8.2, and Tris for pH 7.5-9.0). Prepare 100 mM stocks of each buffer at 0.2-0.5 pH unit increments.

  • Reaction Setup: In a microplate, set up reaction mixtures for each pH point. Each reaction should contain:

    • 50 mM of the respective buffer

    • Saturating concentrations of 3-phosphohydroxypyruvate and L-glutamate

    • Optimal concentration of PLP (e.g., 50 µM)

    • Optimal concentration of KCl (e.g., 200 mM)

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of PSAT to each well.

  • Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 37°C) and monitor the reaction progress over time using a suitable method (e.g., a coupled assay measuring NADH consumption at 340 nm).

  • Data Analysis: Calculate the initial reaction velocity for each pH point. Plot the initial velocity against the pH to determine the optimal pH.

Protocol 2: Determination of Optimal Ionic Strength

This protocol outlines the steps to determine the optimal salt concentration for your PSAT assay.

  • Stock Solutions: Prepare a concentrated stock solution of a neutral salt (e.g., 2 M KCl).

  • Reaction Setup: In a microplate, set up a series of reactions, each containing:

    • The optimal buffer at the optimal pH (determined from Protocol 1)

    • Saturating concentrations of substrates and PLP

    • Varying final concentrations of KCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM, 250 mM, 300 mM). Adjust the volume of water to keep the total reaction volume constant.

  • Enzyme Addition and Measurement: Initiate the reaction with a fixed amount of PSAT and monitor the reaction rate as described in Protocol 1.

  • Data Analysis: Calculate the initial reaction velocity for each salt concentration. Plot the initial velocity against the KCl concentration to identify the optimal ionic strength.

Visualizations

Phosphorylated_Serine_Biosynthesis_Pathway 3_PG 3-Phosphoglycerate PHGDH PHGDH 3_PG->PHGDH 3_PHP 3-Phosphohydroxypyruvate PSAT PSAT 3_PHP->PSAT PSer Phosphoserine PSPH PSPH PSer->PSPH Ser Serine PHGDH->3_PHP PSAT->PSer aKG α-Ketoglutarate PSAT->aKG PSPH->Ser Pi Pi PSPH->Pi Glu Glutamate Glu->PSAT Troubleshooting_Workflow Start Low/Inconsistent PSAT Activity Check_Reagents Verify Reagent Integrity (Enzyme, PLP, Substrates) Start->Check_Reagents Check_Buffer Review Buffer Composition (pH, Buffer Species, Ionic Strength) Start->Check_Buffer Check_Assay Examine Assay Parameters (Temperature, Concentrations) Start->Check_Assay Optimize_pH Perform pH Optimization (Protocol 1) Check_Reagents->Optimize_pH If reagents are OK Check_Buffer->Optimize_pH Optimize_Salt Perform Ionic Strength Optimization (Protocol 2) Check_Buffer->Optimize_Salt Substrate_Titration Perform Substrate Titration Check_Assay->Substrate_Titration Resolved Issue Resolved Optimize_pH->Resolved Optimize_Salt->Resolved Substrate_Titration->Resolved

References

Technical Support Center: Purification of 3-Phosphohydroxypyruvate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-phosphohydroxypyruvate (PHP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this unstable keto-acid intermediate.

I. Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: Why is my final yield of 3-phosphohydroxypyruvate consistently low?

Answer:

Low yields of 3-phosphohydroxypyruvate (PHP) are a frequent challenge, primarily due to its inherent chemical instability and the reversible nature of its synthesis reaction. The equilibrium of the reaction catalyzed by 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) strongly favors the substrate, 3-phosphoglycerate (3-PG).[1][2] Several factors can contribute to low recovery:

  • Reaction Equilibrium: At equilibrium, less than 5% of the substrate/product mixture may be in the form of PHP.[1][2] To drive the reaction towards PHP synthesis, it is crucial to remove the product as it is formed. This can be achieved by using a coupled assay system during synthesis, for instance, by adding phosphoserine aminotransferase (PSAT) to convert PHP to phosphoserine.[1]

  • Product Instability: PHP is susceptible to degradation, especially at non-optimal pH and elevated temperatures. It is recommended to maintain a slightly acidic to neutral pH (around 6.5-7.5) and low temperatures (0-4 °C) throughout the purification process.

  • Enzyme Inactivation: The activity of the synthesizing enzyme, PHGDH, can be compromised by factors such as suboptimal pH, temperature, or the presence of inhibitors. Ensure that the reaction conditions are optimal for the specific PHGDH enzyme being used.

  • Losses During Purification: Each purification step can lead to sample loss. Minimize the number of steps and optimize each one for maximum recovery.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low PHP Yield check_equilibrium Is the reaction equilibrium being shifted towards product formation? start->check_equilibrium check_stability Are purification conditions optimized for PHP stability? check_equilibrium->check_stability Yes solution_equilibrium Implement a coupled enzyme system or product trapping. check_equilibrium->solution_equilibrium No check_enzyme Is the PHGDH enzyme active and stable? check_stability->check_enzyme Yes solution_stability Maintain low temperature (0-4°C) and optimal pH (6.5-7.5). check_stability->solution_stability No check_purification Are there significant losses during purification steps? check_enzyme->check_purification Yes solution_enzyme Verify enzyme activity and optimize reaction buffer. check_enzyme->solution_enzyme No solution_purification Minimize purification steps and optimize each for recovery. check_purification->solution_purification Yes

Caption: Troubleshooting logic for addressing low yields of 3-phosphohydroxypyruvate.

Question 2: My purified 3-phosphohydroxypyruvate preparation is contaminated with protein. How can I remove the enzyme?

Answer:

Protein contamination, primarily from the 3-phosphoglycerate dehydrogenase (PHGDH) used in the synthesis, is a common issue. Several strategies can be employed to remove the enzyme:

  • Ion-Exchange Chromatography (IEC): This is a highly effective method for separating the negatively charged PHP from the protein.[3][4] Since PHP is a phosphorylated compound, it will carry a significant negative charge at neutral pH. Anion-exchange chromatography, using a resin with positively charged functional groups (e.g., Q-Sepharose), is recommended. The protein and PHP will bind to the column, and they can be eluted separately by applying a salt gradient or a pH gradient.

  • Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. PHGDH is a relatively large protein, while PHP is a small molecule. SEC can be used to separate the two, with the protein eluting in the earlier fractions.

  • Ultrafiltration: Using a membrane with a specific molecular weight cutoff (e.g., 10 kDa) can effectively separate the small PHP molecule from the larger enzyme. The PHP will pass through the membrane, while the enzyme is retained.

Question 3: How can I assess the purity and concentration of my 3-phosphohydroxypyruvate sample?

Answer:

Accurate determination of purity and concentration is crucial. Here are some recommended methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing purity and quantifying PHP. A reverse-phase C18 column can be used with an aqueous mobile phase containing a suitable buffer (e.g., phosphate (B84403) buffer) at a slightly acidic pH. Detection can be achieved using a UV detector, as the keto group in PHP exhibits some UV absorbance.

  • Enzymatic Assay: The concentration of PHP can be determined using a coupled enzymatic assay. In the reverse reaction, PHGDH can reduce PHP to 3-PG in the presence of NADH. The decrease in NADH concentration, which can be monitored spectrophotometrically at 340 nm, is directly proportional to the amount of PHP in the sample.[1]

  • Phosphate Assay: The concentration of PHP can be estimated by measuring the total phosphate content after acid hydrolysis to release inorganic phosphate. However, this method is not specific for PHP if other phosphorylated compounds are present.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-phosphohydroxypyruvate?

A1: Due to its instability, PHP should be stored at low temperatures, ideally at -80°C, as a lyophilized powder or in a slightly acidic buffer (pH 6.0-6.5). Avoid repeated freeze-thaw cycles.

Q2: What are the expected degradation products of 3-phosphohydroxypyruvate?

A2: The primary degradation pathway is likely the reverse reaction to 3-phosphoglycerate. Other potential degradation products under harsh conditions could include pyruvate (B1213749) and inorganic phosphate through non-enzymatic hydrolysis.

Q3: Can I use affinity chromatography to remove the His-tagged PHGDH enzyme?

A3: Yes, if you are using a recombinant His-tagged PHGDH for the synthesis, immobilized metal affinity chromatography (IMAC) is an excellent method to specifically remove the enzyme from the reaction mixture.

Q4: What is the typical purity and yield I can expect from the purification process?

A4: The achievable purity and yield are highly dependent on the specific protocol and the scale of the preparation. With optimized conditions, it is possible to achieve purities of >95% as determined by HPLC. However, due to the instability of PHP, yields can be variable and may require careful optimization to exceed 50%.

III. Data Presentation

Table 1: Stability of 3-Phosphohydroxypyruvate under Various Conditions (Hypothetical Data)

pHTemperature (°C)Incubation Time (hours)Remaining PHP (%)
5.042485
7.042495
8.542470
7.025860
7.037230

Table 2: Comparison of Purification Methods for 3-Phosphohydroxypyruvate (Illustrative Data)

Purification MethodPurity (%)Yield (%)Throughput
Anion-Exchange Chromatography>9550-70Medium
Size-Exclusion Chromatography>9040-60Low
Ultrafiltration~85>80High

IV. Experimental Protocols

Protocol 1: Enzymatic Synthesis of 3-Phosphohydroxypyruvate

This protocol describes the synthesis of PHP from 3-PG using recombinant 3-phosphoglycerate dehydrogenase (PHGDH).

Materials:

  • 3-Phosphoglycerate (3-PG) solution (1 M)

  • NAD+ solution (100 mM)

  • Recombinant 3-phosphoglycerate dehydrogenase (PHGDH)

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2

  • Quenching Solution: 1 M HCl

Procedure:

  • Prepare the reaction mixture in a temperature-controlled vessel at 37°C. For a 10 mL reaction, combine:

    • 7 mL of Reaction Buffer

    • 1 mL of 1 M 3-PG solution

    • 1 mL of 100 mM NAD+ solution

  • Initiate the reaction by adding an appropriate amount of PHGDH enzyme.

  • Monitor the progress of the reaction by measuring the increase in absorbance at 340 nm (due to NADH formation).

  • To drive the reaction towards product formation, a coupled enzyme system with phosphoserine aminotransferase (PSAT) and glutamate (B1630785) can be included.

  • Once the reaction reaches equilibrium or the desired conversion is achieved, stop the reaction by adding the quenching solution to lower the pH.

  • Immediately place the reaction mixture on ice to minimize degradation of PHP.

Protocol 2: Purification of 3-Phosphohydroxypyruvate by Anion-Exchange Chromatography

This protocol outlines the purification of PHP from the enzymatic reaction mixture.

Materials:

  • Crude PHP reaction mixture

  • Anion-Exchange Column (e.g., HiTrap Q HP)

  • Binding Buffer: 20 mM Tris-HCl, pH 7.5

  • Elution Buffer: 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl

  • Chromatography system (e.g., ÄKTA)

Procedure:

  • Equilibrate the anion-exchange column with Binding Buffer.

  • Adjust the pH of the crude PHP reaction mixture to 7.5 and filter it through a 0.22 µm filter.

  • Load the filtered sample onto the equilibrated column.

  • Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline to remove unbound proteins and other contaminants.

  • Elute the bound molecules using a linear gradient of 0-100% Elution Buffer over several column volumes.

  • Collect fractions and monitor the elution profile using UV absorbance at 260 nm (for NADH) and 280 nm (for protein).

  • Analyze the fractions for the presence of PHP using an enzymatic assay or HPLC.

  • Pool the fractions containing pure PHP and immediately store at -80°C.

Purification Workflow Diagram

purification_workflow start Enzymatic Synthesis of PHP reaction_quenching Reaction Quenching (Acidification) start->reaction_quenching ph_adjustment pH Adjustment to 7.5 and Filtration reaction_quenching->ph_adjustment anion_exchange Anion-Exchange Chromatography ph_adjustment->anion_exchange fraction_collection Fraction Collection and Analysis anion_exchange->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling storage Storage at -80°C pooling->storage serine_biosynthesis 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH NAD+ -> NADH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT Glutamate -> α-Ketoglutarate Serine Serine Phosphoserine->Serine PSP H2O -> Pi

References

Validation & Comparative

A Comparative Guide: De Novo Serine Biosynthesis vs. Serine Residue Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Serine is a functionally diverse amino acid, serving as a fundamental building block for proteins and a precursor for numerous essential biomolecules.[1] However, the biological roles of serine extend beyond its basic structure, primarily through two distinct yet often confused processes: the de novo synthesis of the free L-serine molecule and the post-translational phosphorylation of serine residues within proteins. Understanding the differences between these pathways is critical for research in cell metabolism, signal transduction, and therapeutic development.

This guide provides an objective comparison of these two fundamental cellular processes, supported by experimental data and detailed methodologies, to clarify their unique mechanisms, regulatory controls, and biological significance.

Section 1: De Novo Synthesis of L-Serine via the Phosphorylated Pathway

The primary route for de novo L-serine synthesis in most organisms is the phosphorylated pathway, a three-step enzymatic cascade that begins with a glycolytic intermediate.[2][3] This pathway is crucial for providing the cell with free serine for the synthesis of proteins, nucleotides, lipids, and antioxidants like glutathione.[2][4]

The synthesis proceeds as follows:

  • Oxidation: 3-phosphoglycerate (B1209933) (3-PG), derived from glycolysis, is oxidized by 3-phosphoglycerate dehydrogenase (PHGDH) to form 3-phosphohydroxypyruvate (3-PHP).[3]

  • Transamination: Phosphoserine aminotransferase (PSAT1) catalyzes the transfer of an amino group from glutamate (B1630785) to 3-PHP, yielding phosphoserine (P-Ser).[3][5]

  • Hydrolysis: In the final and irreversible step, phosphoserine phosphatase (PSPH) hydrolyzes P-Ser to produce L-serine and inorganic phosphate.[2][6]

Upregulation of this pathway is a known hallmark of certain cancers, which exhibit increased serine demand to support rapid proliferation.[3]

Serine Biosynthesis Pathway cluster_glycolysis From Glycolysis cluster_pathway Phosphorylated Pathway of Serine Biosynthesis Gly 3-Phosphoglycerate PHP 3-Phosphohydroxypyruvate Gly->PHP PHGDH PSer Phosphoserine PHP->PSer PSAT1 Ser L-Serine PSer->Ser PSPH Serine Phosphorylation Cycle Protein_Ser Protein (with Serine residue) Protein_pSer Phosphorylated Protein (with Phosphoserine residue) Protein_Ser->Protein_pSer Phosphorylation Protein_pSer->Protein_Ser Dephosphorylation Kinase Protein Kinase ADP ADP Kinase->ADP Phosphatase Protein Phosphatase Pi Pi Phosphatase->Pi ATP ATP ATP->Kinase H2O H₂O H2O->Phosphatase Phosphoproteomics Workflow A Cell Lysis & Protein Extraction (with phosphatase inhibitors) B Protein Digestion (e.g., Trypsin) A->B C Phosphopeptide Enrichment (e.g., TiO₂ affinity) B->C D LC-MS/MS Analysis C->D E Data Analysis (Site ID & Quantification) D->E

References

A Comparative Guide to the Substrate Specificity of 3-Phosphoglycerate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the substrate specificity of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway. Understanding the nuanced interactions of PHGDH with its primary and alternative substrates is critical for elucidating its role in cellular metabolism and for the development of targeted therapeutics, particularly in the context of cancer and metabolic disorders.

Introduction to 3-Phosphoglycerate Dehydrogenase

3-Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in the de novo serine biosynthesis pathway: the NAD+-dependent oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (PHP).[1][2][3] This pivotal reaction diverts a glycolytic intermediate into a pathway essential for the production of amino acids, nucleotides, and other critical biomolecules.[1] While 3-PG is its canonical substrate, emerging evidence reveals that PHGDH exhibits a degree of substrate promiscuity, capable of acting on other molecules, which may have significant physiological and pathological implications.[1][4]

Comparative Analysis of Substrate Kinetics

The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic efficiency (kcat/Km). The Km value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), with a lower Km indicating a higher affinity of the enzyme for the substrate. Catalytic efficiency provides a measure of how efficiently an enzyme converts a substrate into a product.

The following table summarizes the kinetic parameters of PHGDH from different species with its primary and selected alternative substrates.

SpeciesSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Homo sapiens3-Phosphoglycerate186.7 ± 16.1--[5]
Homo sapiens3-Phosphoglycerate2601.55.77 x 10³[6][7]
Homo sapiens3-Phosphohydroxypyruvate (reverse reaction)141.39.29 x 10⁴[6][7]
Homo sapiensα-Ketoglutarate (reverse reaction)~PHP~PHP-[8][9]
Homo sapiensOxaloacetate (reverse reaction)Higher than PHP--[8][9]
Escherichia coli3-Phosphohydroxypyruvate (reverse reaction)3.227.88.69 x 10⁶[4]
Escherichia coliα-Ketoglutarate (reduction)8833.33.78 x 10⁵[4]
Mycobacterium tuberculosisα-KetoglutarateNot a substrate--[2]

Note: '-' indicates data not available in the cited sources.

The data clearly indicates that while human and E. coli PHGDH can utilize α-ketoglutarate as a substrate, the enzyme from Mycobacterium tuberculosis cannot, highlighting important species-specific differences in substrate recognition.[2][7] For both human and E. coli enzymes, the affinity for the canonical substrates (3-PG and PHP) is significantly higher (lower Km) than for the alternative substrates.

Experimental Protocols for Determining Substrate Specificity

Accurate determination of kinetic parameters is fundamental to understanding enzyme function. Below are detailed methodologies for commonly employed assays to measure PHGDH activity.

Spectrophotometric Assay

This method relies on monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH.

Principle: The forward reaction (oxidation of 3-PG) produces NADH, leading to an increase in absorbance at 340 nm. The reverse reaction (reduction of PHP or other keto-acids) consumes NADH, resulting in a decrease in absorbance.

Materials:

  • Purified PHGDH enzyme

  • Assay Buffer: 25 mM HEPES (pH 7.1), 400 mM KCl

  • Substrate solution: 3-phosphoglycerate (for forward reaction) or 3-phosphohydroxypyruvate/α-ketoglutarate (for reverse reaction) at various concentrations.

  • Cofactor solution: NAD+ (for forward reaction) or NADH (for reverse reaction) at a saturating concentration (e.g., 0.15 mM NADH).

  • Spectrophotometer capable of reading absorbance at 340 nm.

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and the desired concentration of the substrate.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small, known amount of purified PHGDH enzyme.

  • Immediately start monitoring the change in absorbance at 340 nm over a set period (e.g., 3-5 minutes).

  • Calculate the initial reaction rate (ΔOD/minute) from the linear portion of the curve.

  • Perform control reactions lacking the enzyme or the substrate to account for any background absorbance changes.

  • Repeat the assay with varying substrate concentrations to determine Km and Vmax using Michaelis-Menten kinetics.

Colorimetric Assay

This assay is often available in kit format and provides a high-throughput method for measuring PHGDH activity.

Principle: In this coupled assay, the NADH produced by PHGDH reduces a probe, generating a colored product that can be measured by an absorbance microplate reader at 450 nm.[1][10][11]

Materials (Typical Kit Components):

  • PHGDH Assay Buffer

  • PHGDH Substrate (3-phosphoglycerate)

  • PHGDH Developer (contains the probe and diaphorase)

  • NADH Standard

  • Purified PHGDH or cell/tissue lysates containing PHGDH

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Homogenize cells or tissue in ice-cold PHGDH Assay Buffer. Centrifuge to remove debris and collect the supernatant. Protein precipitation using ammonium (B1175870) sulfate (B86663) may be performed to remove interfering small molecules.[1]

  • Standard Curve Preparation: Prepare a series of NADH standards of known concentrations.

  • Reaction Setup: In a 96-well plate, add the sample (lysate or purified enzyme) and adjust the volume with Assay Buffer.

  • Reaction Mix Preparation: Prepare a Reaction Mix containing the PHGDH Assay Buffer, PHGDH Developer, and PHGDH Substrate.

  • Initiate Reaction: Add the Reaction Mix to the wells containing the samples and standards.

  • Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

  • Data Analysis: Calculate the rate of change in absorbance for each sample. Use the NADH standard curve to convert the absorbance values to the amount of NADH produced. Calculate the PHGDH activity, typically expressed in mU/mg of protein.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of PHGDH in metabolism and a typical workflow for assessing its substrate specificity.

PHGDH_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis 3-PG 3-Phosphoglycerate Glycolysis->3-PG PHGDH PHGDH 3-PG->PHGDH NAD+ -> NADH PHP 3-Phosphohydroxypyruvate PHGDH->PHP PSAT1 PSAT1 PHP->PSAT1 Glutamate -> α-KG 3-PS 3-Phosphoserine PSAT1->3-PS PSPH PSPH 3-PS->PSPH Serine Serine PSPH->Serine One-Carbon\nMetabolism One-Carbon Metabolism Serine->One-Carbon\nMetabolism Nucleotides Nucleotides One-Carbon\nMetabolism->Nucleotides

Caption: The serine biosynthesis pathway initiated by PHGDH.

Substrate_Specificity_Workflow start Start enzyme_prep Purify PHGDH Enzyme start->enzyme_prep substrate_prep Prepare Substrate Solutions (3-PG, α-KG, etc.) start->substrate_prep assay_setup Set up Spectrophotometric or Fluorescence Assay enzyme_prep->assay_setup substrate_prep->assay_setup data_acq Measure Initial Reaction Rates at Varying Substrate Concentrations assay_setup->data_acq data_analysis Analyze Data using Michaelis-Menten Kinetics data_acq->data_analysis km_vmax Determine Km and Vmax data_analysis->km_vmax kcat_calc Calculate kcat and kcat/Km km_vmax->kcat_calc comparison Compare Kinetic Parameters for Different Substrates kcat_calc->comparison end End comparison->end

Caption: Experimental workflow for determining substrate specificity.

Conclusion

The substrate specificity of 3-phosphoglycerate dehydrogenase is a critical determinant of its biological function. While 3-phosphoglycerate is unequivocally its primary substrate, the ability of PHGDH from certain species to metabolize alternative substrates like α-ketoglutarate opens up new avenues of research into its role in cellular redox balance and its potential as a therapeutic target. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the kinetic properties of this important enzyme. A thorough understanding of PHGDH substrate specificity will undoubtedly contribute to the development of novel strategies for combating diseases characterized by metabolic dysregulation.

References

A Comparative Kinetic Analysis of Phosphoglycerate Dehydrogenase (PHGDH) Across Species

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enzymatic activity of a key player in serine biosynthesis, this guide offers a comparative kinetic analysis of 3-Phosphoglycerate (B1209933) Dehydrogenase (PHGDH) from Homo sapiens, Escherichia coli, and Mycobacterium tuberculosis. The data presented, supported by detailed experimental protocols, provides valuable insights for researchers in cellular metabolism, oncology, and infectious disease.

Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme that catalyzes the first and rate-limiting step in the de novo serine biosynthesis pathway. This pathway is not only essential for the production of serine but also contributes to the synthesis of other vital biomolecules such as glycine, cysteine, and one-carbon units required for nucleotide and lipid synthesis. Given its central metabolic role, PHGDH is a key area of investigation, particularly in cancer metabolism where its upregulation is frequently observed, and as a potential therapeutic target in infectious diseases. Understanding the kinetic differences of this enzyme across various species can illuminate evolutionary divergences and provide a foundation for the development of species-specific inhibitors.

Kinetic Performance: A Cross-Species Comparison

The enzymatic efficiency of PHGDH is characterized by its Michaelis constant (Kₘ) for its substrates, 3-phosphoglycerate (3-PG) and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), and its maximal velocity (Vₘₐₓ) or turnover number (kcat). A lower Kₘ value indicates a higher affinity of the enzyme for its substrate. The following table summarizes the key kinetic parameters for PHGDH from humans, E. coli, and M. tuberculosis.

SpeciesSubstrateKₘkcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
Homo sapiens 3-Phosphoglycerate260 µM1.55.8 x 10³[1]
NAD⁺150 µM2.21.5 x 10⁴[1]
Escherichia coli 3-Phosphoglycerate70 µM1151.6 x 10⁶
NAD⁺40 µM--
Mycobacterium tuberculosis 3-Phosphoglycerate1.4 mM4.33.1 x 10³
NAD⁺200 µM--

Note: The kcat for E. coli and M. tuberculosis with NAD⁺ as the substrate was not explicitly available in the reviewed literature. The kinetic efficiency (kcat/Km) for the reverse reaction of M. tuberculosis PHGDH has been reported to be 5.6 x 10⁶ M⁻¹s⁻¹.

The data reveals significant differences in the kinetic properties of PHGDH across these species. The E. coli enzyme exhibits a notably higher affinity for 3-PG and a much greater turnover rate compared to both the human and M. tuberculosis enzymes, suggesting a highly efficient catalytic process in this bacterium. In contrast, the M. tuberculosis PHGDH displays a significantly lower affinity for 3-PG, as indicated by its high Kₘ value. The human enzyme's kinetic parameters fall between these two bacterial orthologs. These variations likely reflect the different metabolic demands and regulatory mechanisms present in each organism.

Experimental Protocols for PHGDH Kinetic Analysis

The determination of PHGDH kinetic parameters is typically performed using a continuous spectrophotometric assay that monitors the production of NADH at 340 nm. The following is a generalized protocol for such an assay.

1. Reagents and Buffers:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 1 mM EDTA.

  • Substrates: 3-Phosphoglycerate (3-PG) stock solution (e.g., 100 mM), NAD⁺ stock solution (e.g., 50 mM).

  • Enzyme: Purified PHGDH from the desired species, diluted to a suitable concentration in assay buffer.

  • Hydrazine Hydrate (optional): To trap the product 3-phosphohydroxypyruvate and drive the reaction forward.

2. Assay Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and a fixed, saturating concentration of one substrate (e.g., NAD⁺) while varying the concentration of the other substrate (3-PG).

  • Initiate the reaction by adding a small volume of the diluted PHGDH enzyme to the reaction mixture.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer with temperature control (e.g., 37°C).

  • Record the initial linear rate of the reaction (the initial velocity, V₀).

  • Repeat steps 1-4 for a range of concentrations of the variable substrate.

  • To determine the Kₘ for the other substrate (e.g., NAD⁺), repeat the entire procedure with a fixed, saturating concentration of 3-PG and varying concentrations of NAD⁺.

3. Data Analysis:

  • Convert the rate of change in absorbance to the rate of NADH production using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Plot the initial velocities (V₀) against the substrate concentrations.

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.

Visualizing the Metabolic Context and Experimental Design

To better understand the role of PHGDH and the workflow for its kinetic analysis, the following diagrams have been generated using the DOT language.

PHGDH_Pathway 3-Phosphoglycerate 3-Phosphoglycerate PHGDH PHGDH 3-Phosphoglycerate->PHGDH 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PSAT1 PSAT1 3-Phosphohydroxypyruvate->PSAT1 Phosphoserine Phosphoserine PSPH PSPH Phosphoserine->PSPH Serine Serine PHGDH->3-Phosphohydroxypyruvate NADH + H+ NADH + H+ PHGDH->NADH + H+ PSAT1->Phosphoserine alpha-Ketoglutarate alpha-Ketoglutarate PSAT1->alpha-Ketoglutarate PSPH->Serine NAD+ NAD+ NAD+->PHGDH Glutamate Glutamate Glutamate->PSAT1 Kinetic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent Prep Reagent Prep Enzyme Dilution Enzyme Dilution Reagent Prep->Enzyme Dilution Substrate Dilutions Substrate Dilutions Enzyme Dilution->Substrate Dilutions Reaction Mix Reaction Mix Substrate Dilutions->Reaction Mix Initiate Reaction Initiate Reaction Reaction Mix->Initiate Reaction Monitor Absorbance Monitor Absorbance Initiate Reaction->Monitor Absorbance Calculate V0 Calculate V0 Monitor Absorbance->Calculate V0 Plot Data Plot Data Calculate V0->Plot Data Michaelis-Menten Fit Michaelis-Menten Fit Plot Data->Michaelis-Menten Fit Determine Km, Vmax Determine Km, Vmax Michaelis-Menten Fit->Determine Km, Vmax

References

Navigating Specificity: A Comparison Guide to Antibodies for Serine Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to the integrity of experimental results. In the study of metabolic pathways, such as the de novo serine synthesis pathway, the ability to distinguish between related enzymatic components is critical. This guide provides a comparative analysis of the potential for cross-reactivity among antibodies targeting the key enzymes of the serine synthesis pathway: Phosphoglycerate Dehydrogenase (PHGDH), Phosphoserine Aminotransferase 1 (PSAT1), and Phosphoserine Phosphatase (PSPH).

Predicting Cross-Reactivity: A Look at Sequence Homology

A primary indicator of potential antibody cross-reactivity is the degree of sequence homology between the target proteins. A high degree of similarity in the amino acid sequence, particularly in regions used as immunogens, can increase the likelihood of an antibody recognizing more than one protein. A pairwise sequence alignment of the canonical human sequences for PHGDH, PSAT1, and PSPH reveals a low overall sequence identity, suggesting a low probability of cross-reactivity for highly specific antibodies.

Protein Pair Sequence Identity (%) Sequence Similarity (%) Conclusion
PHGDH vs. PSAT17.8%15.2%Very low homology suggests a low likelihood of cross-reactivity.
PHGDH vs. PSPH6.5%13.5%Very low homology suggests a low likelihood of cross-reactivity.
PSAT1 vs. PSPH8.1%16.3%Very low homology suggests a low likelihood of cross-reactivity.

Sequence identity and similarity were calculated using the Needleman-Wunsch global alignment algorithm.

Despite the low overall homology, it is still crucial to experimentally validate the specificity of any antibody chosen for research, as shared structural motifs or short peptide sequences could still lead to off-target binding.

Commercially Available Antibodies: A Comparative Overview

The following tables provide a non-exhaustive comparison of commercially available antibodies for each of the core enzymes in the serine synthesis pathway. This information is intended to serve as a starting point for researchers in their antibody selection process.

Table 1: Comparison of Selected Anti-PHGDH Antibodies

Product Name/ID Host Species Clonality Validated Applications Specificity Data
Proteintech 14719-1-AP RabbitPolyclonalWB, IHC, IF/ICC, IP, ELISACited in 71 publications.[3]
Cell Signaling Technology #13428 RabbitPolyclonalWBRecognizes endogenous levels of total PHGDH.[4]
Thermo Fisher Scientific PA5-27578 RabbitPolyclonalWB, IHC(P), IHC(F), ICC/IF, IPReacts with Human, Mouse, Rat.[5]
Sigma-Aldrich HPA021241 RabbitPolyclonalIHC, WB-

Table 2: Comparison of Selected Anti-PSAT1 Antibodies

Product Name/ID Host Species Clonality Validated Applications Specificity Data
Proteintech 20180-1-AP RabbitPolyclonalWB, IP, IHC, IF/ICCKnockdown validated in HEK-293 cells.[6]
Novus Biologicals NBP1-32920 RabbitPolyclonalWB, IHC, ICC/IFKnockdown validated.[7]
Abcam ab96136 RabbitPolyclonalWB, ICC/IFReacts with Mouse, Human.[8]
Thermo Fisher Scientific PA5-30543 RabbitPolyclonalWB, IHC(P), ICC/IFReacts with Human, Mouse.[9]

Table 3: Comparison of Selected Anti-PSPH Antibodies

Product Name/ID Host Species Clonality Validated Applications Specificity Data
Proteintech 14513-1-AP RabbitPolyclonalWB, IP, IHC, IF/ICCKnockdown validated in U-87 MG cells.
Abcam ab211418 RabbitPolyclonalWB, IHC-P, ICC/IFKnockout Validated in A549 cells.
Cell Signaling Technology #58258 RabbitMonoclonalWBRecognizes endogenous levels of total PSPH.[10]
Sigma-Aldrich HPA029515 RabbitPolyclonalIHC, IF-[9]

Visualizing the Pathway and Experimental Workflow

Serine_Synthesis_Pathway Serine Synthesis Pathway 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH PHGDH PHGDH PSAT1 PSAT1 PSPH PSPH

Serine Synthesis Pathway Enzymes

Antibody_Validation_Workflow Antibody Cross-Reactivity Validation Workflow cluster_prep Sample Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Lysate_WT Wild-Type Cell Lysate WB Western Blot Lysate_WT->WB ELISA ELISA Lysate_WT->ELISA Lysate_PHGDH Lysate with PHGDH overexpression/knockdown Lysate_PHGDH->WB Lysate_PHGDH->ELISA Lysate_PSAT1 Lysate with PSAT1 overexpression/knockdown Lysate_PSAT1->WB Lysate_PSAT1->ELISA Lysate_PSPH Lysate with PSPH overexpression/knockdown Lysate_PSPH->WB Lysate_PSPH->ELISA Analysis Analyze band specificity and intensity WB->Analysis ELISA->Analysis

Workflow for Antibody Validation

Cross_Reactivity_Logic Interpreting Cross-Reactivity Results Start Test anti-PHGDH Ab on PSAT1 & PSPH proteins Result Signal Detected? Start->Result Specific Antibody is Specific Result->Specific No CrossReactive Antibody is Cross-Reactive Result->CrossReactive Yes

Logic for Cross-Reactivity Assessment

Experimental Protocols for Antibody Validation

To ensure the specificity of an antibody and rule out cross-reactivity with other serine pathway enzymes, a series of validation experiments are recommended.

Western Blotting for Specificity and Cross-Reactivity

Western blotting is a fundamental technique to assess antibody specificity by verifying that the antibody recognizes a protein of the correct molecular weight.[11][12] To test for cross-reactivity, the antibody should be tested against lysates from cells overexpressing each of the other pathway enzymes.

Protocol:

  • Protein Lysate Preparation:

    • Culture cells and transfect with expression vectors for human PHGDH, PSAT1, or PSPH, or with corresponding siRNA/shRNA for knockdown validation.[13]

    • As a control, use cells transfected with an empty vector or a non-targeting siRNA.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) from each lysate onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-PHGDH) at the manufacturer's recommended dilution in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • Expected Result for a Specific Antibody: A single band at the expected molecular weight for the target protein (e.g., PHGDH) should be observed only in the lane with the overexpressed target protein. No bands should appear in the lanes with the other overexpressed serine pathway enzymes. For knockdown validation, a significant reduction or absence of the band should be observed in the knockdown sample compared to the control.[14]

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Cross-Reactivity

ELISA can provide a more quantitative measure of antibody cross-reactivity. A competitive ELISA is particularly useful for this purpose.

Protocol:

  • Antigen Coating:

    • Coat the wells of a 96-well plate with a purified recombinant serine pathway enzyme (e.g., 1 µg/mL of PHGDH) overnight at 4°C.

  • Blocking:

    • Wash the wells with PBS and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition:

    • In separate tubes, pre-incubate the primary antibody at a constant concentration with increasing concentrations of the potential cross-reacting proteins (PSAT1 and PSPH).

    • As a positive control, pre-incubate the antibody with its target antigen (PHGDH).

  • Incubation:

    • Add the antibody-antigen mixtures to the coated wells and incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the wells and add an enzyme-conjugated secondary antibody.

    • After incubation and further washes, add a suitable substrate and measure the absorbance.

    • Data Analysis: A decrease in signal in the presence of a competing protein indicates cross-reactivity. The degree of cross-reactivity can be quantified by comparing the IC50 values (the concentration of competitor that inhibits 50% of the antibody binding).

Immunoprecipitation (IP) to Confirm In-Solution Specificity

IP is used to assess if an antibody can specifically bind to its target protein in a complex mixture like a cell lysate.[4][15]

Protocol:

  • Lysate Preparation: Prepare cell lysates from cells overexpressing either PHGDH, PSAT1, or PSPH as described for Western blotting.

  • Immunocomplex Formation:

    • Incubate the cell lysate with the primary antibody (e.g., anti-PHGDH) for 1-4 hours or overnight at 4°C with gentle rotation.

  • Capture:

    • Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immunocomplex.

  • Washing:

    • Wash the beads several times with cold lysis buffer to remove non-specific binders.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluate by Western blotting using the same primary antibody.

    • Expected Result for a Specific Antibody: A band corresponding to the target protein should be present in the IP eluate from the lysate containing that overexpressed protein, and absent in the eluates from lysates containing the other enzymes.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful, label-free technique for quantifying the binding affinity (KD) and kinetics (ka, kd) of an antibody to its antigen.[16][17] By immobilizing each of the serine pathway enzymes on different sensor chip flow cells, the binding of an antibody can be measured against each protein.

Protocol:

  • Chip Preparation: Immobilize purified recombinant PHGDH, PSAT1, and PSPH onto separate flow cells of a sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of the antibody over the sensor chip surface.

    • Measure the association and dissociation of the antibody in real-time.

  • Data Analysis:

    • Calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for the antibody binding to each of the immobilized enzymes.

    • Expected Result for a Specific Antibody: A high affinity (low KD value) should be observed for the target protein, while little to no binding should be detected for the other two enzymes.

Conclusion

While the low sequence homology between PHGDH, PSAT1, and PSPH suggests that developing specific antibodies is feasible, experimental validation remains an indispensable step in ensuring data quality. Researchers should carefully select antibodies based on available validation data, such as knockdown or knockout experiments, and ideally perform in-house cross-reactivity testing using the protocols outlined in this guide. By employing rigorous validation strategies, the scientific community can build a more reliable foundation for understanding the intricate roles of the serine synthesis pathway in health and disease.

References

A Comparative Analysis of Phosphohydroxypyruvate and Hydroxypyruvate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two key metabolic intermediates, phosphohydroxypyruvate (PHP) and hydroxypyruvate (HP), to assist researchers, scientists, and drug development professionals in understanding their distinct biochemical roles and properties. This comparison focuses on their involvement in metabolic pathways, enzymatic interactions, and analytical considerations.

Introduction to this compound and Hydroxypyruvate

This compound (PHP), also known as 3-phosphohydroxypyruvate, is a phosphorylated keto acid that serves as a crucial intermediate in the phosphorylated pathway of serine biosynthesis.[1][2][3] This pathway is a key anabolic route branching from glycolysis, providing precursors for the synthesis of amino acids, nucleotides, and lipids, and is particularly active in proliferating cells, including cancer cells.[1][4]

Hydroxypyruvate (HP) is a non-phosphorylated keto acid that is a central intermediate in the photorespiratory pathway in plants.[5][6] Photorespiration is a metabolic process that occurs in photosynthetic organisms and is considered a wasteful pathway as it consumes energy and releases previously fixed carbon dioxide.[5] HP is also an intermediate in the glycerate pathway, an alternative route for serine biosynthesis.[7]

Physicochemical and Biochemical Properties

A direct comparison of the fundamental physicochemical and biochemical properties of this compound and hydroxypyruvate is essential for understanding their distinct behaviors in biological systems.

PropertyThis compound (PHP)Hydroxypyruvate (HP)
Molar Mass 184.04 g/mol 104.06 g/mol
Chemical Formula C₃H₅O₇PC₃H₄O₄
Key Metabolic Pathway Phosphorylated Serine Biosynthesis[1][2][3]Photorespiration, Glycerate Pathway[5][6][7]
Primary Enzyme 3-Phosphoglycerate (B1209933) Dehydrogenase (PHGDH)[1][2][3]Hydroxypyruvate Reductase (HPR)[1][6]
Subcellular Location Cytosol (in mammals)[8], Plastids (in plants)[9]Peroxisomes (in plants)[4]
Standard Gibbs Free Energy of Formation (ΔGf°) Data not readily availableData not readily available

Metabolic Pathways

This compound and hydroxypyruvate are integral components of distinct and vital metabolic pathways. Their roles within these pathways highlight their different physiological significance.

Phosphorylated Serine Biosynthesis Pathway

This compound is a key intermediate in the phosphorylated pathway of serine biosynthesis. This pathway channels the glycolytic intermediate 3-phosphoglycerate into the synthesis of serine. The pathway consists of three enzymatic steps:

  • Oxidation: 3-phosphoglycerate is oxidized by 3-phosphoglycerate dehydrogenase (PHGDH) to form this compound, with the concomitant reduction of NAD⁺ to NADH.[1][2][3]

  • Transamination: Phosphoserine aminotransferase (PSAT) catalyzes the transfer of an amino group from glutamate (B1630785) to this compound, yielding phosphoserine and α-ketoglutarate.[4]

  • Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates phosphoserine to produce serine.[4]

Phosphorylated_Serine_Biosynthesis cluster_glycolysis Glycolysis cluster_serine_synthesis Phosphorylated Serine Biosynthesis 3_PG 3-Phosphoglycerate PHP This compound 3_PG->PHP PHGDH PS Phosphoserine PHP->PS PSAT Ser Serine PS->Ser PSPH Pi Pi NAD NAD+ NADH NADH + H+ NAD->NADH Glu Glutamate aKG α-Ketoglutarate Glu->aKG

Phosphorylated Serine Biosynthesis Pathway
Photorespiration Pathway

Hydroxypyruvate is a central intermediate in the photorespiration pathway, which salvages carbon lost due to the oxygenase activity of RuBisCO. This complex pathway involves the chloroplast, peroxisome, and mitochondrion.

  • Formation of Glycolate: In the chloroplast, RuBisCO oxygenates ribulose-1,5-bisphosphate, producing one molecule of 3-phosphoglycerate and one molecule of 2-phosphoglycolate (B1263510). 2-phosphoglycolate is then dephosphorylated to glycolate.

  • Conversion to Glycine (B1666218): Glycolate moves to the peroxisome and is oxidized to glyoxylate, which is then transaminated to glycine.

  • Serine Synthesis in Mitochondria: Glycine is transported to the mitochondrion, where two molecules of glycine are converted to one molecule of serine, releasing CO₂ and NH₃.

  • Conversion to Hydroxypyruvate: Serine returns to the peroxisome and is transaminated to hydroxypyruvate.[5]

  • Reduction to Glycerate: Hydroxypyruvate is then reduced to glycerate by hydroxypyruvate reductase (HPR).[1][6]

  • Phosphorylation to 3-PGA: Glycerate re-enters the chloroplast and is phosphorylated to 3-phosphoglycerate, which can then re-enter the Calvin cycle.

Photorespiration_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBP RuBP Glycolate Glycolate RuBP->Glycolate RuBisCO (Oxygenase) PGA 3-PGA Glyoxylate Glyoxylate Glycolate->Glyoxylate Glycolate Oxidase Glycerate Glycerate Glycerate->PGA Glycerate Kinase Glycine_p Glycine Glyoxylate->Glycine_p GGAT Glycine_m 2x Glycine Serine_p Serine HP Hydroxypyruvate Serine_p->HP SGAT HP->Glycerate HPR Serine_m Serine Glycine_m->Serine_m GDC CO2 CO2 NH3 NH3

Simplified Photorespiration Pathway

Enzymatic Kinetics

The kinetic parameters of the primary enzymes that metabolize this compound and hydroxypyruvate provide insight into their substrate affinity and catalytic efficiency.

EnzymeSubstrateOrganism/TissueKm (µM)VmaxReference
3-Phosphoglycerate Dehydrogenase (PHGDH) This compoundHuman Fibroblasts30 - 3435-168 nmol/min/mg[5][9]
Hydroxypyruvate Reductase (HPR) HydroxypyruvateMethylobacterium extorquens AM1100Not specified[3]
Hydroxypyruvate Reductase (HPR1) HydroxypyruvateArabidopsis thalianaNot specifiedNot specified[4][10]
Hydroxypyruvate Reductase (HPR2) HydroxypyruvateArabidopsis thalianaNot specifiedNot specified[4]

Note: Vmax values are difficult to compare directly due to variations in experimental conditions and reporting units across different studies.

Experimental Protocols

Accurate quantification and activity assays are crucial for studying the roles of this compound and hydroxypyruvate.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

A generalized workflow for the quantification of polar metabolites like PHP and HP in biological samples is outlined below. Specific parameters such as mass transitions and chromatographic conditions need to be optimized for each analyte.

LCMS_Workflow A Sample Collection (e.g., cell culture, plant tissue) B Metabolite Extraction (e.g., with cold methanol/water) A->B C Centrifugation to remove debris B->C D Supernatant Collection C->D E LC-MS/MS Analysis (HILIC or reversed-phase) D->E F Data Processing (Quantification against standard curve) E->F

General LC-MS/MS Quantification Workflow

Protocol Outline for Metabolite Extraction from Cell Culture: [11][12]

  • Cell Lysis: Aspirate culture medium and wash cells with ice-cold saline. Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.

  • Homogenization: Vortex the cell lysate vigorously.

  • Protein Precipitation: Centrifuge the lysate at high speed to pellet cellular debris and proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

Protocol Outline for Metabolite Extraction from Plant Tissue: [6][13]

  • Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add a pre-chilled extraction buffer (e.g., 80:20 methanol:water) to the powdered tissue.

  • Vortexing and Centrifugation: Vortex the mixture vigorously and then centrifuge to pellet solid debris.

  • Supernatant Collection: Transfer the supernatant to a new tube for further processing or direct analysis.

Enzyme Activity Assays

3-Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay: [5][14][15]

This assay measures the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.

  • Principle: The PHGDH-catalyzed oxidation of 3-phosphoglycerate to this compound is coupled to the reduction of NAD⁺.

  • Reaction Mixture:

    • HEPES buffer (pH 7.1)

    • KCl

    • 3-Phosphoglycerate (substrate)

    • NAD⁺ (cofactor)

    • Sample containing PHGDH

  • Procedure:

    • Prepare the reaction mixture without the substrate.

    • Add the sample containing the enzyme and incubate.

    • Initiate the reaction by adding 3-phosphoglycerate.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate the enzyme activity based on the rate of NADH formation.

Hydroxypyruvate Reductase (HPR) Activity Assay: [1][4]

This assay measures the oxidation of NADH to NAD⁺, which is monitored by the decrease in absorbance at 340 nm.

  • Principle: The HPR-catalyzed reduction of hydroxypyruvate to glycerate is coupled to the oxidation of NADH.

  • Reaction Mixture:

    • HEPES-KOH buffer (pH 7.6)

    • Hydroxypyruvate (substrate)

    • NADH (cofactor)

    • Sample containing HPR

  • Procedure:

    • Prepare the reaction mixture containing buffer and NADH.

    • Add the sample containing the enzyme.

    • Initiate the reaction by adding hydroxypyruvate.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the enzyme activity based on the rate of NADH consumption.

Conclusion

This compound and hydroxypyruvate are structurally similar keto acids with markedly different roles and metabolic contexts. PHP is a central player in the anabolic, growth-promoting phosphorylated serine biosynthesis pathway, making its primary enzyme, PHGDH, a target of interest in cancer drug development. In contrast, HP is a key intermediate in the catabolic and energy-dissipating photorespiration pathway in plants, with its associated enzyme, HPR, being essential for carbon salvaging. Understanding these differences is critical for researchers and professionals working in fields ranging from plant biology to oncology and metabolic diseases. The provided data and protocols offer a foundation for further investigation into the specific functions and therapeutic potential related to these two important metabolites.

References

Validating the Role of Phosphohydroxypyruvate in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the role of phosphohydroxypyruvate (PHP), a key intermediate in the de novo serine biosynthesis pathway, across various disease models. We objectively compare the pathway's function and the effects of its modulation in cancer, serine deficiency disorders, and emerging areas like neurodegenerative and inflammatory diseases. The information presented is supported by experimental data to aid in the design and interpretation of research aimed at validating this metabolic node as a therapeutic target.

Introduction to this compound and the Serine Biosynthesis Pathway

This compound (PHP) is the direct product of the first and rate-limiting step in the serine synthesis pathway (SSP). In this step, the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) oxidizes the glycolytic intermediate 3-phosphoglycerate (3-PG).[1] Subsequently, PHP is transaminated by phosphoserine aminotransferase 1 (PSAT1) to form phosphoserine, which is then hydrolyzed by phosphoserine phosphatase (PSPH) to yield serine.[1] This pathway is critical as serine is a precursor for the synthesis of proteins, nucleotides, and lipids essential for cell growth.[2] Dysregulation of the SSP, particularly the overexpression of PHGDH, is a hallmark of various cancers and is also implicated in several neurological conditions.[2][3]

Comparative Analysis of the Serine Biosynthesis Pathway in Disease Models

The significance of the SSP, and by extension PHP, varies considerably across different pathological contexts. Below, we compare its role in three distinct disease categories.

1. Cancer: In many cancers, including breast cancer, melanoma, and non-small cell lung cancer, the SSP is highly upregulated to support the metabolic demands of rapid proliferation.[4] This "metabolic reprogramming" makes cancer cells dependent on de novo serine synthesis, even when extracellular serine is available.[5] This dependency presents a therapeutic vulnerability.

2. Serine Deficiency Disorders (SDDs): These are a group of rare, autosomal recessive neurometabolic disorders caused by mutations in the genes encoding the three SSP enzymes (PHGDH, PSAT1, PSPH).[6] The resulting inability to synthesize sufficient serine leads to severe neurological symptoms, including congenital microcephaly, seizures, and psychomotor retardation.[6][7] The clinical presentation can vary depending on which enzyme is affected and the severity of the mutation.

3. Neurodegenerative and Inflammatory Diseases: Emerging research has identified a role for the SSP in other conditions. In Alzheimer's disease, PHGDH expression has been found to increase with disease progression, suggesting a potential link between altered serine metabolism and neurodegeneration.[8][9] Furthermore, in inflammatory macrophages, the SSP is crucial for producing glutathione, an essential antioxidant, to support the production of the pro-inflammatory cytokine IL-1β.[10][11]

Quantitative Data Presentation

Table 1: Comparison of Small Molecule Inhibitors Targeting PHGDH

Several small molecule inhibitors have been developed to target PHGDH. Their efficacy varies across different cancer cell lines and they employ distinct mechanisms of action.

InhibitorChemical ClassIn Vitro IC50 (µM)Cellular EC50 (µM)Cell Line(s)Mode of InhibitionCitation(s)
CBR-5884 Thiophene Derivative33 ± 12~30Melanoma, Breast CancerNon-competitive, disrupts oligomerization[12][13][14][15]
NCT-503 Piperazine-1-carbothioamide2.5 ± 0.68 - 16MDA-MB-468, BT-20, HCC70, HT1080Non-competitive (to 3-PG and NAD+)[14][15][16][17]
BI-4924 N/A0.0032.2N/ANADH/NAD+-competitive[14]

Note: IC50 and EC50 values are highly dependent on assay conditions and cell lines used. Direct comparison should be made with caution when data is from different sources.

Table 2: Phenotypic Comparison of Serine Deficiency Disorders

The clinical manifestations of SDDs are severe and directly reflect the disruption of the serine biosynthesis pathway. The primary biochemical hallmark is a drastic reduction in cerebrospinal fluid (CSF) serine levels.

DisorderAffected GeneTypical CSF Serine Levels (Normal: ~27-70 µmol/L)Key Clinical PhenotypesCitation(s)
PHGDH Deficiency PHGDH< 10 µmol/LCongenital microcephaly, intractable seizures, severe psychomotor retardation, spasticity.[6][7][18]
PSAT1 Deficiency PSAT1< 13 µmol/LSimilar to PHGDH deficiency, can also present with a milder phenotype of progressive neuropathy and ichthyosis.[7][18]
PSPH Deficiency PSPHLow (specific values less documented)Variable, can include Williams syndrome-like features.[7]

Experimental Protocols

Protocol 1: PHGDH Enzyme Activity Assay (Colorimetric)

This protocol outlines a method for monitoring PHGDH activity in cell or tissue lysates by measuring the production of NADH.

Materials:

  • PHGDH Assay Buffer

  • PHGDH Substrate (3-phosphoglycerate)

  • PHGDH Developer (Probe that reacts with NADH)

  • NADH Standard

  • Ice-cold PBS

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation:

    • Homogenize tissue (~20 mg) or cells (~4 x 10⁶) in 400 µL of ice-cold PHGDH Assay Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant (lysate).

    • (Optional but recommended) To remove small molecule interference, precipitate proteins by adding 2 volumes of saturated ammonium (B1175870) sulfate (B86663) to 1 volume of lysate. Incubate on ice for 30 minutes, centrifuge, discard the supernatant, and resuspend the pellet in the original volume of PHGDH Assay Buffer.

  • NADH Standard Curve Preparation:

    • Prepare a series of NADH standards (e.g., 0, 2.5, 5, 7.5, 10, 12.5 nmol/well) in the 96-well plate.

    • Adjust the volume of each standard to 50 µL/well with PHGDH Assay Buffer.

  • Reaction Setup:

    • Add 2-50 µL of your sample lysate to wells. For unknown samples, it is recommended to test several volumes.

    • Add a positive control if available.

    • Create a sample background control by adding the same amount of lysate to separate wells.

    • Adjust the final volume in all sample and control wells to 50 µL with PHGDH Assay Buffer.

  • Reaction Mix Preparation:

    • Prepare a Reaction Mix for each standard and sample well containing: PHGDH Assay Buffer, PHGDH Developer, and PHGDH Substrate.

    • Prepare a Background Control Mix containing PHGDH Assay Buffer and PHGDH Developer (omitting the substrate).

  • Measurement:

    • Add 50 µL of the Reaction Mix to the Standard and Sample wells.

    • Add 50 µL of the Background Control Mix to the Sample Background Control wells.

    • Immediately measure the absorbance at 450 nm (A450) in kinetic mode at 37°C for 10-60 minutes.

  • Calculation:

    • Subtract the 0 Standard reading from all standard readings. Plot the NADH standard curve.

    • For each sample, subtract the background control reading from the sample reading to get the corrected measurement.

    • Calculate the PHGDH activity of the sample using the standard curve. One unit of PHGDH is the amount of enzyme that generates 1.0 µmol of NADH per minute at 37°C.

Protocol 2: Metabolite Extraction for Mass Spectrometry Analysis

This protocol describes a common method for quenching metabolism and extracting polar metabolites, including PHP and other SSP intermediates, from cultured cells.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (B129727) (LC-MS grade)

  • Cell scraper

  • Dry ice or a cold block

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge

Procedure:

  • Quenching and Washing:

    • Place the cell culture plate on dry ice or a cold block to rapidly halt metabolic activity.

    • Aspirate the culture medium.

    • Quickly wash the cells with ice-cold 0.9% NaCl solution to remove extracellular metabolites. Aspirate the wash solution completely.

  • Extraction:

    • Add a sufficient volume of ice-cold 80% methanol to the plate to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

    • Use a cell scraper to scrape the cells into the methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Centrifugation:

    • Centrifuge the lysate at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C. This will pellet proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube. Be careful not to disturb the pellet.

  • Storage:

    • The metabolite extracts can be stored at -80°C until analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Mandatory Visualizations

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway (SSP) cluster_downstream Downstream Pathways 3PG 3-Phosphoglycerate PHP This compound PS Phosphoserine PHP->PS PSAT1 Glutamate -> α-KG Ser Serine PS->Ser PSPH Proteins Protein Synthesis Ser->Proteins Nucleotides Nucleotide Synthesis (One-Carbon Metabolism) Ser->Nucleotides Glutathione Glutathione Synthesis Ser->Glutathione

Caption: The de novo serine biosynthesis pathway.

Inhibitor_Validation_Workflow cluster_assays Comparative Assays start Select PHGDH-dependent and -independent cell lines treat Treat cells with PHGDH inhibitor (e.g., CBR-5884) vs. Vehicle Control start->treat viability Cell Viability Assay (e.g., CCK-8) treat->viability Assess proliferation enzyme_activity PHGDH Activity Assay (from cell lysate) treat->enzyme_activity Measure target engagement metabolomics Metabolite Profiling (LC-MS analysis of SSP intermediates) treat->metabolomics Confirm pathway inhibition western Western Blot (Confirm no change in PHGDH protein levels) treat->western Control for off-target effects on protein level end Validate selective toxicity and on-target enzyme inhibition viability->end enzyme_activity->end metabolomics->end western->end

Caption: Experimental workflow for validating a PHGDH inhibitor.

Disease_Model_Comparison SSP Serine Synthesis Pathway (SSP) - Rate-limiting enzyme: PHGDH - Intermediate: PHP Cancer Cancer (e.g., Breast, Melanoma) SSP->Cancer Status: Upregulated Role: Fuels proliferation, anabolism Therapeutic Strategy: Inhibition (e.g., CBR-5884) SDD Serine Deficiency Disorders SSP->SDD Status: Deficient (Genetic Mutation) Role: Essential for neurodevelopment Therapeutic Strategy: Serine Supplementation Neuro_Inflam Neurodegeneration & Inflammation (e.g., AD, Macrophages) SSP->Neuro_Inflam Status: Dysregulated Role: Synaptic plasticity, redox balance (GSH) Therapeutic Strategy: Under Investigation (Modulation)

Caption: Logical comparison of SSP role in different disease models.

References

Comparative Metabolomics of the Serine Synthesis Pathway: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The de novo serine synthesis pathway (SSP) has emerged as a critical node in cellular metabolism, particularly in the context of proliferative diseases like cancer.[1] This pathway diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) through a series of enzymatic reactions to produce serine, a non-essential amino acid vital for the synthesis of proteins, nucleotides, and lipids.[2][3] Furthermore, serine is the primary source of one-carbon units for the folate and methionine cycles, which are essential for nucleotide biosynthesis, methylation reactions, and maintaining cellular redox balance.[4][5][6]

Given its central role, understanding the regulation and flux of the SSP is crucial. Comparative metabolomics, which involves the comprehensive analysis of metabolites under different conditions, provides a powerful lens to dissect this pathway. This guide offers an objective comparison of metabolomic approaches to studying the SSP, supported by experimental data and detailed protocols, to aid researchers in designing and interpreting their studies.

The Serine Synthesis Pathway and its Interconnections

The canonical SSP consists of three enzymatic steps:

  • PHGDH (Phosphoglycerate dehydrogenase): Oxidizes the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[3][7]

  • PSAT1 (Phosphoserine aminotransferase 1): Converts 3-PHP to O-phosphoserine using glutamate (B1630785) as an amino donor.[8]

  • PSPH (Phosphoserine phosphatase): Catalyzes the final, irreversible dephosphorylation of O-phosphoserine to yield serine.[9][10]

The serine produced can then be converted to glycine (B1666218) by serine hydroxymethyltransferase (SHMT), a reaction that simultaneously generates a one-carbon unit carried by tetrahydrofolate (THF), directly linking the SSP to one-carbon metabolism.[6][11][12]

Serine_Synthesis_Pathway cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway (SSP) cluster_1c One-Carbon Metabolism 3PG 3-Phosphoglycerate 3PHP 3-Phosphohydroxypyruvate pSer O-Phosphoserine 3PHP->pSer PSAT1 (Glu -> α-KG) Ser Serine pSer->Ser PSPH Gly Glycine C1_Unit One-Carbon Units (to Nucleotides, etc.) Gly->C1_Unit

Caption: The Serine Synthesis Pathway and its link to One-Carbon Metabolism.

Quantitative Data from Comparative Metabolomics Studies

Metabolomic analyses, particularly mass spectrometry-based methods, have been instrumental in quantifying the effects of genetic and pharmacological perturbations of the SSP. Below are tables summarizing key findings from various studies.

Table 1: Metabolite Changes Upon SSP Enzyme Perturbation

This table compares the relative changes in key metabolite levels following the inhibition or knockdown of SSP enzymes in different cancer cell lines.

Target EnzymeModel SystemPerturbationKey Metabolite ChangesReference
PHGDH MDA-MB-468 Breast CancershRNA Knockdown~50% decrease in cellular 2-hydroxyglutarate (2-HG).[7]
PHGDH C2C12 MyotubesNCT-503 Inhibitor (50 µM)~82% decrease in glucose-carbon incorporation into proteins.[13]
PSPH A375 Melanoma CellsshRNA KnockdownSignificant increase in 2-hydroxyglutarate (2-HG) levels.[9]
PSPH A375 Melanoma CellsshRNA KnockdownDecrease in metabolites of nucleotide metabolism, TCA cycle, and glutathione (B108866) synthesis.[14]
SHMT2 HeLa CellsshRNA KnockdownAccumulation of AICAR (an intermediate in de novo purine (B94841) synthesis).[15]
Table 2: Metabolic Flux Analysis in the Serine Synthesis Pathway

Metabolic flux analysis using stable isotope tracers quantifies the rate of metabolic reactions. This table highlights findings on the contribution of the SSP to cellular metabolism.

Condition / Cell LineTracerKey Flux FindingImplicationReference
Various Mammalian Cells [U-¹³C]-GlucoseCarbon flux from glucose into serine synthesis is comparable to lactate (B86563) production.The SSP represents a major branch point from glycolysis in proliferative cells.[16]
NCI-60 Cancer Cell Lines Not specified (Flux Balance Analysis)High flux through the one-carbon cycle (fueled by serine) contributes significantly to cytosolic NADPH production.SSP supports redox homeostasis in addition to biosynthesis.[17]
General Cancer Metabolism [¹³C]-SerineSerine-derived flux is coordinately partitioned into nucleotide and glutathione synthesis.Serine metabolism is a central hub supporting both proliferation and antioxidant defense.[16]

Experimental Methodologies

Detailed and reproducible protocols are the foundation of comparative metabolomics. Below are standardized methodologies for key experimental approaches used to study the SSP.

Experimental Workflow: A General Overview

The process for a comparative metabolomics experiment, from sample preparation to data analysis, follows a structured workflow.

Metabolomics_Workflow A Biological System (e.g., Cell Culture) B Experimental Perturbation (e.g., shRNA, Inhibitor) A->B C Metabolic Quenching (e.g., Cold Methanol) B->C D Metabolite Extraction C->D E LC-MS/MS or GC-MS Analysis D->E F Data Processing (Peak Integration, Alignment) E->F G Statistical Analysis (e.g., Volcano Plot) F->G H Pathway Analysis & Biological Interpretation G->H

Caption: A typical workflow for a comparative metabolomics experiment.
Protocol 1: Stable Isotope Tracing for Metabolic Flux Analysis

This protocol provides a framework for tracking the flow of atoms from a labeled substrate (e.g., ¹³C-glucose) through the SSP.[16][18][19]

1. Cell Culture and Labeling:

  • Culture mammalian cells to the desired confluency (typically 60-80%).

  • Prepare labeling medium: Use a base medium lacking the substrate to be traced (e.g., glucose-free DMEM for a ¹³C-glucose tracer). Supplement this medium with the stable isotope-labeled substrate (e.g., [U-¹³C]-glucose at the normal physiological concentration).

  • Aspirate the standard culture medium, wash cells once with pre-warmed PBS.

  • Replace the PBS with the prepared labeling medium and incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • The incubation time should be optimized to approach isotopic steady-state, typically ranging from 6 to 24 hours.[18]

2. Metabolite Extraction:

  • To rapidly halt metabolic activity, place the culture plate on dry ice.[18]

  • Aspirate the labeling medium and wash the cell monolayer with an ice-cold 0.9% NaCl solution.

  • Add a pre-chilled extraction solvent (e.g., 80% methanol, LC-MS grade) to the plate.

  • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[18]

  • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube. Store extracts at -80°C until analysis.

3. LC-MS/MS Analysis:

  • Analyze the metabolite extracts using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Use a suitable chromatography method (e.g., HILIC for polar metabolites) to separate the compounds of interest.

  • Operate the mass spectrometer in a mode that allows for the detection and quantification of different isotopologues of each metabolite (e.g., Full Scan or Selected Ion Monitoring).

  • Data analysis involves correcting for the natural abundance of stable isotopes and calculating the Mass Isotopologue Distribution (MID) for each metabolite to infer metabolic fluxes.

Protocol 2: Global (Untargeted) Metabolomics

This protocol is designed to capture a broad snapshot of the metabolome to identify unexpected changes resulting from SSP perturbation.[9]

1. Sample Preparation:

  • Follow the same cell culture, quenching, and extraction steps as outlined in Protocol 1. The key is to ensure rapid and complete quenching of metabolism to accurately reflect the cellular state.

2. Metabolomics Analysis (CE-TOFMS Example):

  • Capillary Electrophoresis Time-of-Flight Mass Spectrometry (CE-TOFMS) is well-suited for separating and detecting charged polar metabolites.

  • Samples are typically analyzed in both positive (cation) and negative (anion) modes to achieve broad coverage of the metabolome.[9]

  • The CE system separates metabolites based on their charge-to-size ratio, and the TOF-MS detects them with high mass accuracy.

3. Data Analysis:

  • Raw data is processed to identify peaks, align them across samples, and perform tentative metabolite identification by matching accurate mass-to-charge (m/z) ratios and migration times to a standard library.

  • Perform statistical analysis (e.g., t-tests, ANOVA) to identify metabolites that are significantly different between experimental groups.

  • Utilize pathway analysis tools (e.g., KEGG, MetaboAnalyst) to determine which metabolic pathways are most affected by the perturbation, providing biological context to the observed changes.[20]

References

A Researcher's Guide to Assessing the In Vivo Relevance of Phosphorylated Pathways

Author: BenchChem Technical Support Team. Date: December 2025

The validation of protein phosphorylation in a living organism (in vivo) is a critical step in both fundamental biology and drug development. While cell culture systems are invaluable, they cannot fully recapitulate the complex interplay of kinases, phosphatases, and scaffolding proteins that occurs within a whole organism. This guide provides a comparative overview of key methodologies used to assess the physiological relevance of phosphorylated pathways, offering supporting data and protocols for researchers, scientists, and drug development professionals.

Comparison of Key Methodologies

Choosing the right method to assess in vivo phosphorylation depends on the specific research question, the available resources, and the nature of the target protein. Each technique offers a unique set of advantages and limitations. The most common methods include targeted approaches like Western blotting and immunohistochemistry, and discovery-based approaches like mass spectrometry.[1]

Table 1: Comparison of Methodologies for In Vivo Phosphorylation Analysis

Technique Principle Throughput Quantitative Capability Spatial Resolution Key Advantages Key Limitations
Western Blot Immunoassay using phospho-specific antibodies to detect target proteins in tissue homogenates separated by size.Low to MediumSemi-quantitative (relative changes)None (tissue average)Widely accessible, relatively inexpensive, good for validating specific targets.Requires high-quality, validated antibodies; susceptible to variability.[2]
Immunohistochemistry (IHC) In situ immunoassay using phospho-specific antibodies to visualize target protein localization within tissue sections.[3]Low to MediumSemi-quantitative (e.g., H-score)High (cellular/subcellular)Provides crucial spatial context of signaling events within the tissue architecture.Antibody validation is critical; fixation can mask epitopes; quantification can be subjective.[4][5]
Mass Spectrometry (Phosphoproteomics) Identifies and quantifies thousands of phosphopeptides from complex mixtures (e.g., tissue lysates) using LC-MS/MS.[6]HighHighly quantitative (relative and absolute)None (tissue average)Unbiased, discovery-oriented, identifies novel phosphorylation sites.[7]Technically demanding, expensive, requires complex sample preparation and bioinformatics.[8][9]
Phos-tag™ SDS-PAGE A specialized gel electrophoresis method where a phosphate-binding molecule (Phos-tag) retards the migration of phosphorylated proteins.[10]Low to MediumQuantitative (stoichiometry)None (tissue average)Allows for the separation and quantification of different phosphorylated isoforms of a protein.[11]Requires specific reagents; optimization may be needed for each protein.
Pharmacological Inhibition Administration of specific kinase inhibitors to animal models to assess the downstream effect on target phosphorylation.[12]MediumIndirectly quantitativeVaries by assayDirectly tests the link between kinase activity and a specific phosphorylation event in vivo.[13]Off-target effects of inhibitors can confound results; requires well-defined pharmacokinetics.

Visualizing In Vivo Signaling and Experimental Design

Understanding the flow of information in a signaling pathway and the corresponding experimental workflow is crucial for designing robust in vivo studies.

Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAF RAF RTK->RAF Activates MEK MEK RAF->MEK Phosphorylates pMEK p-MEK ERK ERK pERK p-ERK TF Transcription Factor (e.g., c-Fos) pTF p-TF pMEK->ERK Phosphorylates pERK->TF Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) pTF->GeneExpression Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor MEK Inhibitor Inhibitor->pMEK Prevents Formation

Caption: The MAPK/ERK signaling cascade, a common pathway studied in vivo.

Experimental_Workflow Start Animal Model (e.g., Tumor Xenograft) Treatment Administer Vehicle or Kinase Inhibitor Start->Treatment Collection Collect Tissues at Defined Timepoints Treatment->Collection Processing Tissue Processing Collection->Processing SnapFreeze Snap-freeze in Liq. N2 (for WB / MS) Processing->SnapFreeze Homogenization Fixation Fix in Formalin (for IHC) Processing->Fixation Paraffin Embedding Analysis Downstream Analysis SnapFreeze->Analysis Fixation->Analysis WB Western Blot Analysis->WB IHC Immunohistochemistry Analysis->IHC MS Mass Spectrometry Analysis->MS Data Data Quantification & Interpretation WB->Data IHC->Data MS->Data

Caption: A typical workflow for assessing in vivo pharmacodynamics.

Quantitative Data Presentation

Presenting data in a clear, tabular format is essential for comparing the effects of a therapeutic agent across different assays. The following table provides an example of pharmacodynamic (PD) biomarker data from a preclinical study of a MEK inhibitor in a tumor xenograft model.

Table 2: Example Pharmacodynamic Data for a MEK Inhibitor (25 mg/kg)

Timepoint Assay Biomarker Vehicle Control Inhibitor Treated % Inhibition
2 hours Western Blotp-ERK / Total ERK Ratio1.00 ± 0.150.12 ± 0.0488%
IHCp-ERK H-Score250 ± 3035 ± 1086%
Mass Specp-ERK (T202/Y204) Intensity1.00E+08 ± 0.2E+080.15E+08 ± 0.05E+0885%
8 hours Western Blotp-ERK / Total ERK Ratio1.00 ± 0.120.45 ± 0.0955%
IHCp-ERK H-Score245 ± 25110 ± 2055%
Mass Specp-ERK (T202/Y204) Intensity1.05E+08 ± 0.15E+080.48E+08 ± 0.1E+0854%
24 hours Western Blotp-ERK / Total ERK Ratio1.00 ± 0.180.88 ± 0.1512%
IHCp-ERK H-Score260 ± 35220 ± 3015%
Mass Specp-ERK (T202/Y204) Intensity0.98E+08 ± 0.2E+080.85E+08 ± 0.18E+0813%

Data are represented as mean ± standard deviation. Inhibition is calculated relative to the time-matched vehicle control.

Experimental Protocols

Detailed and reproducible protocols are the foundation of high-quality in vivo research.

Protocol 1: Western Blot for Phospho-Proteins from In Vivo Tissue

This protocol outlines the key steps for analyzing protein phosphorylation from snap-frozen tissue samples.[14]

  • Tissue Homogenization:

    • Place ~30-50 mg of snap-frozen tissue in a 2 mL tube with a steel bead.

    • Add 500 µL of ice-cold RIPA Lysis Buffer freshly supplemented with a cocktail of protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄, β-glycerophosphate).[8]

    • Homogenize the tissue using a mechanical disruptor (e.g., TissueLyser) for 2 cycles of 2 minutes at 30 Hz. Keep samples on ice at all times.[15]

  • Lysate Clarification:

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (protein lysate) to a new pre-chilled microfuge tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA protein assay kit.

  • Sample Preparation:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to the lysate to a final concentration of 1X.

    • Denature samples by heating at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can cause high background.[14]

    • Incubate the membrane with a validated primary phospho-specific antibody (e.g., rabbit anti-pERK1/2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[13]

    • Wash the membrane 3 times for 10 minutes each in TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each in TBST.

  • Detection & Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

    • To normalize, strip the membrane and re-probe with an antibody for the total protein or a loading control (e.g., GAPDH). Quantify band intensity using densitometry software.[13]

Protocol 2: Immunohistochemistry (IHC) for Phospho-Proteins on FFPE Sections

This protocol provides a framework for in situ detection of phosphorylated proteins in formalin-fixed, paraffin-embedded (FFPE) tissues.[3]

  • Deparaffinization and Rehydration:

    • Bake slides at 60°C for 1 hour.

    • Deparaffinize sections through two changes of xylene (10 minutes each).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 5 minutes each, followed by a final wash in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature for at least 20 minutes.

  • Blocking and Permeabilization:

    • Wash slides in PBS.

    • Quench endogenous peroxidase activity by incubating in 3% H₂O₂ for 10 minutes.

    • Wash in PBS.

    • Block non-specific antibody binding by incubating in 10% Normal Goat Serum with 0.3% Triton X-100 in PBS for 1 hour.[16]

  • Primary Antibody Incubation:

    • Incubate sections with a validated primary phospho-specific antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides 3 times in PBS.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit-IgG) for 1 hour at room temperature.[16]

    • Wash slides 3 times in PBS.

    • Incubate with an avidin-biotin-complex (ABC) reagent for 30 minutes.

    • Wash slides 3 times in PBS.

    • Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit until the desired stain intensity is reached.

  • Counterstaining and Mounting:

    • Rinse slides in water.

    • Counterstain with hematoxylin.

    • Dehydrate sections through a graded ethanol series and clear in xylene.

    • Coverslip with permanent mounting medium.

  • Analysis:

    • Image slides using a brightfield microscope.

    • Assess staining intensity and localization. Quantification can be performed using methods like the H-score (Histoscore).

References

The Interplay Between Phosphohydroxypyruvate and Serine Biosynthesis Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The de novo serine biosynthesis pathway is a critical metabolic route that fuels cancer cell proliferation and survival. This pathway, which commences with the glycolytic intermediate 3-phosphoglycerate (B1209933), is orchestrated by a trio of enzymes: Phosphoglycerate Dehydrogenase (PHGDH), Phosphoserine Aminotransferase (PSAT1), and Phosphoserine Phosphatase (PSPH). A key intermediate in this pathway is 3-phosphohydroxypyruvate (PHP). Understanding the correlation between the intracellular levels of PHP and the expression of these enzymes is crucial for developing targeted cancer therapies. This guide provides a comparative overview of the regulatory mechanisms, experimental data, and methodologies to study this intricate relationship.

Correlation Overview: A Complex Regulatory Network

Direct quantitative data correlating intracellular phosphohydroxypyruvate (PHP) levels with the expression of serine biosynthesis enzymes is not extensively documented in publicly available literature. The regulation of this pathway is multifaceted, involving transcriptional control and metabolic feedback, rather than a simple substrate-driven expression mechanism.

Key Regulatory Insights:

  • Transcriptional Co-regulation: In many cancer types, the genes encoding PHGDH, PSAT1, and PSPH are coordinately upregulated.[1] This upregulation is often driven by oncogenic transcription factors such as c-Myc and ATF4, which respond to cellular stress and proliferation signals.[2]

  • PHGDH as the Rate-Limiting Enzyme: PHGDH catalyzes the first and rate-limiting step in the pathway, the conversion of 3-phosphoglycerate to PHP.[3] Its expression and activity are critical determinants of the overall flux through the serine biosynthesis pathway.[4] Inhibition of PHGDH leads to a decrease in glucose-derived serine production.[4]

  • Feedback Inhibition: The final product of the pathway, L-serine, exerts feedback inhibition on PSPH, the last enzyme in the sequence.[5][6] This mechanism allows the cell to modulate serine synthesis based on its availability. In mammalian cells, serine does not appear to significantly inhibit PHGDH under physiological concentrations.[2]

  • Metabolic Interdependence: The pathway not only produces serine but also α-ketoglutarate (a co-product of the PSAT1 reaction), which is a key intermediate in the TCA cycle.[3] This highlights the pathway's role in broader cellular metabolism. The anti-proliferative effects of PHGDH inhibition can be partially rescued by the supplementation of exogenous α-ketoglutarate.[3]

  • Enzyme Expression Interdependence: Some evidence suggests a regulatory link between the enzymes themselves. For instance, the knockdown of PHGDH has been shown to decrease the expression of PSPH and the glycolytic enzyme PKM2 in Sertoli cells.[7]

Quantitative Data Summary

While direct correlations are sparse, the following table summarizes the typical observations regarding enzyme expression and pathway activity in cancer cells with upregulated serine biosynthesis.

ParameterObservation in Cancer Cells with High Serine SynthesisSupporting Evidence
PHGDH mRNA and Protein Expression Often significantly upregulated.[1]Overexpression is linked to poor prognosis in various cancers.[8]
PSAT1 mRNA and Protein Expression Frequently co-expressed with PHGDH.Part of the coordinated upregulation of the pathway.[1]
PSPH mRNA and Protein Expression Typically upregulated alongside PHGDH and PSAT1.[1]Subject to feedback inhibition by serine.[5][6]
Serine Biosynthesis Flux Increased, diverting glycolytic intermediates to produce serine.Inhibition of PHGDH reduces the production of glucose-derived serine.[4]
Intracellular PHP Levels Expected to be dynamic and dependent on the relative activities of PHGDH and PSAT1. Direct measurements are not commonly reported in correlation studies.As an intermediate, its concentration is influenced by the rates of its formation and consumption.

Signaling and Regulatory Pathways

The regulation of the serine biosynthesis pathway is intricately linked to major cellular signaling networks that control cell growth and proliferation.

Regulatory Network of Serine Biosynthesis Pathway cluster_0 Upstream Signals cluster_1 Transcription Factors cluster_2 Serine Biosynthesis Pathway cluster_3 Downstream Effects Oncogenes (c-Myc) Oncogenes (c-Myc) ATF4 ATF4 Oncogenes (c-Myc)->ATF4 Cellular Stress Cellular Stress Cellular Stress->ATF4 PHGDH PHGDH ATF4->PHGDH Upregulates PSAT1 PSAT1 ATF4->PSAT1 Upregulates PSPH PSPH ATF4->PSPH Upregulates 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphoglycerate->PHGDH This compound (PHP) This compound (PHP) PHGDH->this compound (PHP) This compound (PHP)->PSAT1 Phosphoserine Phosphoserine PSAT1->Phosphoserine alpha-Ketoglutarate alpha-Ketoglutarate PSAT1->alpha-Ketoglutarate Phosphoserine->PSPH Serine Serine PSPH->Serine Serine->PSPH Inhibits Proliferation Proliferation Serine->Proliferation Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Redox Balance Redox Balance Serine->Redox Balance Glutamate Glutamate Glutamate->PSAT1 alpha-Ketoglutarate->Proliferation

Caption: Regulatory network of the serine biosynthesis pathway.

Experimental Protocols

Precise quantification of PHP levels and enzyme expression is fundamental to elucidating their correlation. Below are detailed methodologies for key experiments.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the targeted quantification of PHP in mammalian cell extracts. Optimization will be required for specific cell lines and instrumentation.

LC-MS/MS Workflow for PHP Quantification Cell Culture Cell Culture Metabolite Extraction Metabolite Extraction Cell Culture->Metabolite Extraction Quenching with cold methanol (B129727) Sample Preparation Sample Preparation Metabolite Extraction->Sample Preparation Centrifugation & supernatant collection LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Injection Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Peak integration & quantification

Caption: Workflow for PHP quantification via LC-MS/MS.

1. Metabolite Extraction:

  • Culture cells to the desired confluency in a 6-well plate.

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism and extract metabolites.

  • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Vortex the tubes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the metabolites and store at -80°C until analysis.[9]

2. LC-MS/MS Analysis:

  • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation of polar metabolites.[10]

    • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.[9]

    • Mobile Phase B: Acetonitrile.[9]

    • Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 90% B) and gradually decrease to allow for the elution of polar compounds.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Detection Mode: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification.

    • Transitions for PHP (C3H4O7P-): The precursor ion for PHP is m/z 182.97. Product ions for fragmentation would need to be determined empirically but could include fragments corresponding to the loss of phosphate (B84403) (e.g., m/z 79) or other characteristic fragments.

3. Data Analysis:

  • Integrate the peak areas for the specific PHP transition.

  • Normalize the peak area to an internal standard and the total protein content or cell number of the sample.

  • Generate a standard curve using a pure PHP standard to determine the absolute concentration.

Quantification of Enzyme Expression by Western Blot

Western Blot Workflow for Enzyme Expression Cell Lysis & Protein Quantification Cell Lysis & Protein Quantification SDS-PAGE SDS-PAGE Cell Lysis & Protein Quantification->SDS-PAGE Sample preparation Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer To PVDF membrane Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Blocking & antibody incubation Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis Chemiluminescence & densitometry

Caption: Workflow for quantifying enzyme expression by Western blot.

1. Protein Extraction and Quantification:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions:

    • anti-PHGDH (e.g., 1:1000)

    • anti-PSAT1 (e.g., 1:1000)

    • anti-PSPH (e.g., 1:1000)

    • anti-β-actin (loading control, e.g., 1:5000)

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:5000) for 1 hour at room temperature.

4. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Capture the image using a digital imaging system.

  • Perform densitometric analysis to quantify the band intensities. Normalize the expression of the target proteins to the loading control.

Quantification of Enzyme mRNA Expression by qRT-PCR

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from cells using a commercial kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

2. qRT-PCR:

  • Perform real-time PCR using a SYBR Green-based master mix.

  • Use gene-specific primers for PHGDH, PSAT1, PSPH, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

3. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Comparison of Methodologies

FeatureLC-MS/MS for PHPWestern Blot for ProteinqRT-PCR for mRNA
Analyte Small molecule metabolite (this compound)ProteinMessenger RNA
Quantification Absolute or relativeRelativeRelative
Sensitivity HighModerate to highVery high
Throughput ModerateLow to moderateHigh
Information Provided Direct measure of a metabolic intermediate's abundancePost-transcriptional protein levelsGene expression levels
Key Advantage Directly measures the metabolic stateMeasures the functional molecule (protein)Highly sensitive for detecting changes in gene expression
Key Limitation Requires specialized equipment and expertiseSemi-quantitative, antibody dependentDoes not always correlate with protein levels

Conclusion

The correlation between this compound levels and the expression of serine biosynthesis enzymes is governed by a complex regulatory network rather than a direct feedback loop. While PHGDH, PSAT1, and PSPH are often co-overexpressed in cancers, leading to an increased flux through the pathway, their expression is primarily controlled at the transcriptional level by oncogenic signaling pathways. The methodologies outlined in this guide provide a robust framework for researchers to investigate this relationship further. A multi-omics approach, combining metabolomics, proteomics, and transcriptomics, is recommended for a comprehensive understanding of the dynamic interplay between PHP levels and enzyme expression in the context of cancer metabolism and drug development.

References

Safety Operating Guide

Proper Disposal of Phosphohydroxypyruvate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND HANDLING PRECAUTIONS: Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for phosphohydroxypyruvate. Always handle this compound and its solutions within a certified chemical fume hood. Mandatory Personal Protective Equipment (PPE) includes double nitrile gloves, safety goggles, and a lab coat.

This guide provides a comprehensive procedure for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The primary method of disposal is to treat it as hazardous chemical waste, managed through your institution's Environmental Health and Safety (EHS) program. Direct disposal down the drain or in regular trash is strictly prohibited.

Hazard Identification and Summary

This compound is classified as an irritant. The following table summarizes its key hazards as identified in its Safety Data Sheet.[1]

Hazard ClassificationGHS CategoryPrecautionary Statement CodesHazard Statement
Skin IrritationCategory 2P264, P280, P302+P352, P332+P313, P362H315: Causes skin irritation.
Eye IrritationCategory 2AP280, P305+P351+P338, P337+P313H319: Causes serious eye irritation.
Specific target organ toxicity — single exposure (Respiratory system)Category 3P261, P271, P304+P340, P312, P403+P233H335: May cause respiratory irritation.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of solid this compound and solutions containing it.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • PPE: Wear appropriate PPE, including a lab coat, safety goggles (not safety glasses), and chemical-resistant gloves (nitrile is a suitable option).

  • Ventilation: Conduct all handling and preparation for disposal inside a certified chemical fume hood to avoid inhalation of the powder.[2]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully sweep up any spilled solid this compound, avoiding the generation of dust.[2]

    • Collect all solid waste, including contaminated PPE (gloves, etc.) and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Aqueous Solutions:

    • This compound is water-soluble and moderately acidic.[1] Do not dispose of aqueous solutions down the drain.[2]

    • Collect all aqueous waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

3. Waste Container Labeling:

  • Label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards: "Irritant"

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

4. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure the storage area is away from incompatible materials.[2]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest and pickup.

Spill Management

In the event of a spill, adhere to the following procedures:

  • Evacuation: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilation: Ensure the area is well-ventilated. If the spill is outside a fume hood, and the material is dusty, it may be necessary to evacuate the lab.

  • Containment: For a small spill of solid material, carefully cover it with a damp paper towel to avoid raising dust, then gently sweep it into a hazardous waste container. For liquid spills, use an appropriate chemical spill kit to absorb the material.[2]

  • Decontamination: Clean the spill area with soap and water.[2]

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_type Identify Waste Type cluster_collection Collection cluster_final_disposal Final Disposal PPE Wear appropriate PPE: Lab coat, goggles, gloves FumeHood Work in a certified chemical fume hood PPE->FumeHood WasteType This compound Waste FumeHood->WasteType SolidWaste Solid Waste (powder, contaminated items) WasteType->SolidWaste Solid LiquidWaste Aqueous Solution Waste WasteType->LiquidWaste Liquid CollectSolid Collect in labeled hazardous waste container SolidWaste->CollectSolid CollectLiquid Collect in separate, labeled hazardous waste container LiquidWaste->CollectLiquid Store Store sealed container in designated waste area CollectSolid->Store CollectLiquid->Store EHS Contact EHS for pickup Store->EHS

References

Navigating the Safe Handling of Phosphohydroxypyruvate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling Phosphohydroxypyruvate, a key intermediate in serine biosynthesis. While this compound is a naturally occurring metabolite and not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to maintain a safe working environment.[1][2][3][4]

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) is the foundation of safe laboratory practice. When handling this compound, the following minimum PPE is recommended to protect against potential splashes or incidental contact.[5][6][7]

PPE Category Specific Equipment Purpose
Eye and Face Protection Safety glasses with side shields or safety gogglesTo protect eyes from splashes.[5][6]
Face shield (in addition to glasses/goggles)Recommended when handling large quantities or if there is a significant splash risk.[5][6]
Hand Protection Disposable nitrile glovesTo prevent skin contact.[5][8] It is advisable to check the chemical's Safety Data Sheet (SDS) for specific glove recommendations when available.[8]
Body Protection Laboratory coatTo protect skin and clothing from spills.[5][7]
General Attire Long pants and closed-toe shoesTo protect the lower body and feet from potential spills and dropped objects.[5][6]

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the container is clearly labeled as this compound.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] For long-term stability, refrigeration may be recommended.[3]

Handling and Experimental Use
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area, such as a chemical fume hood, is recommended if there is a potential for aerosolization, although this is unlikely under normal conditions of intended use for this non-volatile solid.[9]

  • Weighing: When weighing the solid compound, do so in a draft-free environment to prevent dispersal of the powder.

  • Solution Preparation: To prepare a solution, slowly add the weighed this compound to the solvent, stirring gently to dissolve.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent material such as sand or vermiculite.[9] The area should then be cleaned with soap and water.[9]

Disposal Plan
  • Waste Collection: All disposable materials that have come into contact with this compound, such as gloves and weighing paper, should be collected in a designated chemical waste container.

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain unless permitted by institutional guidelines for non-hazardous materials.[9]

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Clean Work Area A->B C Retrieve this compound from Storage B->C D Weigh Required Amount C->D E Prepare Solution D->E F Clean Work Area and Equipment E->F G Dispose of Waste in Designated Container F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

References

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Retrosynthesis Analysis

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Phosphohydroxypyruvate
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試験管内研究製品の免責事項と情報

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